1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
Descripción
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Propiedades
IUPAC Name |
4-phenyl-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-4-12(5-3-1)13-11-18-14(16-13)10-17-8-6-15-7-9-17/h1-5,11,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWGCAPAMGVUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to the Synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
Executive Summary
This technical guide provides an in-depth, field-proven methodology for the synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, a heterocyclic compound of significant interest in medicinal chemistry. The 2,4-disubstituted thiazole core, coupled with the versatile piperazine moiety, represents a privileged scaffold in drug discovery. This document details a robust and efficient two-step synthetic pathway, beginning with the construction of the thiazole ring via the Hantzsch synthesis, followed by the N-alkylation of piperazine. Each section elucidates the underlying chemical principles, provides detailed step-by-step experimental protocols, and includes validation data to ensure reproducibility and scientific integrity. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive and practical resource for the preparation of this and structurally related compounds.
Introduction: The Strategic Importance of Thiazole-Piperazine Scaffolds
The convergence of thiazole and piperazine moieties within a single molecular framework has proven to be a highly successful strategy in modern medicinal chemistry. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding and other molecular interactions make it a highly valued scaffold.
Complementing the thiazole core, the piperazine ring is one of the most ubiquitous N-heterocycles found in FDA-approved drugs.[4] Its inclusion in a drug candidate often confers favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, by virtue of its two basic nitrogen atoms which can be protonated at physiological pH. The piperazine scaffold also provides a versatile synthetic handle for introducing additional substituents to modulate potency, selectivity, and metabolic stability.
The target molecule, 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, embodies the strategic combination of these two critical pharmacophores. This guide presents a logical and efficient synthetic approach, designed to be both scalable and reproducible in a standard laboratory setting.
Overall Synthetic Strategy & Retrosynthesis
The synthesis is logically designed as a two-step process. The core strategy involves first constructing a key electrophilic intermediate, 2-(chloromethyl)-4-phenylthiazole , and subsequently using this intermediate to alkylate the nucleophilic piperazine ring.
Retrosynthetic Analysis: The primary disconnection is made at the C-N bond between the piperazine nitrogen and the methylene bridge. This bond is readily formed via a nucleophilic substitution reaction. This retrosynthetic step reveals two key precursors: piperazine and the electrophilic 2-(chloromethyl)-4-phenylthiazole. The 2-(chloromethyl)-4-phenylthiazole intermediate can be synthesized through the well-established Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring from an α-haloketone and a thioamide.[5][6]
This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the high yields typically associated with each reaction step.
Part I: Synthesis of 2-(Chloromethyl)-4-phenylthiazole
This crucial first step employs the Hantzsch thiazole synthesis, a classic condensation reaction that remains one of the most efficient methods for constructing the thiazole heterocycle.[1][2][5]
Principle and Rationale
The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[6] In this protocol, 2-bromoacetophenone (phenacyl bromide) serves as the α-haloketone, providing the carbon atoms at the C4 and C5 positions and the attached phenyl group. 2-Chloroethanethioamide acts as the thioamide component, supplying the sulfur atom, the nitrogen atom, and the C2 carbon with its chloromethyl substituent. The reaction proceeds with excellent regioselectivity, unambiguously yielding the desired 2,4-disubstituted thiazole.[7]
Reaction Mechanism
The mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the bromoacetophenone. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the stable, aromatic thiazole ring.
Experimental Protocol
Table 1: Materials and Reagents for Part I
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 10.0 g | 50.2 mmol |
| 2-Chloroethanethioamide | C₂H₄ClNS | 109.58 | 5.5 g | 50.2 mmol |
| Ethanol (95%) | C₂H₅OH | 46.07 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoacetophenone (10.0 g, 50.2 mmol) and 2-chloroethanethioamide (5.5 g, 50.2 mmol).
-
Add 150 mL of 95% ethanol to the flask.
-
Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (4:1). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product hydrobromide salt may form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
To obtain the free base, suspend the collected solid in 100 mL of water and neutralize by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the effervescence ceases and the pH is ~7-8.
-
Collect the resulting solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or isopropanol if necessary.
Characterization and Validation
-
Expected Yield: 8.5 - 9.5 g (80-90%)
-
Physical Appearance: Off-white to pale yellow solid
-
Melting Point: 63-65 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90-7.88 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 7.20 (s, 1H, thiazole-H), 4.85 (s, 2H, -CH₂Cl).
-
CAS Number: 4771-31-7
Part II: Synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
This second and final step involves the coupling of the synthesized thiazole intermediate with piperazine via a standard nucleophilic substitution reaction.
Principle and Rationale
This reaction is a classic N-alkylation of a secondary amine.[8] The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the thiazole ring, displacing the chloride leaving group. To prevent di-alkylation (where a second thiazole unit attaches to the other nitrogen of piperazine), a significant excess of piperazine is used. This statistical control ensures that the mono-alkylated product is overwhelmingly favored. The excess piperazine also conveniently serves as the base to neutralize the HCl generated during the reaction.
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The piperazine nitrogen attacks the carbon bearing the chlorine atom from the backside, leading to a transition state where the C-N bond is forming as the C-Cl bond is breaking.
Experimental Protocol
Table 2: Materials and Reagents for Part II
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 2-(Chloromethyl)-4-phenylthiazole | C₁₀H₈ClNS | 209.70 | 5.0 g | 23.8 mmol |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 10.2 g | 118.5 mmol |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 100 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Water (deionized) | H₂O | 18.02 | 100 mL | - |
| Brine (saturated NaCl) | - | - | 50 mL | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 10 g | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve piperazine (10.2 g, 118.5 mmol, 5 equivalents) in 100 mL of acetonitrile. Stir until a homogeneous solution is formed.
-
Add a solution of 2-(chloromethyl)-4-phenylthiazole (5.0 g, 23.8 mmol) in 20 mL of acetonitrile dropwise to the piperazine solution at room temperature over 15 minutes.
-
Heat the reaction mixture to 50°C and stir for 8-12 hours. Monitor the reaction by TLC (mobile phase: dichloromethane:methanol 9:1 with 1% triethylamine).
-
After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in dichloromethane to afford the pure product.
Characterization and Validation
-
Expected Yield: 5.2 - 5.8 g (80-90%)
-
Physical Appearance: White to off-white solid
-
¹H NMR (CDCl₃, 400 MHz): δ 7.91-7.89 (m, 2H, Ar-H), 7.43-7.32 (m, 3H, Ar-H), 7.15 (s, 1H, thiazole-H), 3.85 (s, 2H, -CH₂-N), 2.95 (t, 4H, piperazine-H), 2.58 (t, 4H, piperazine-H), 1.80 (br s, 1H, -NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 151.2, 134.1, 129.0, 128.5, 126.3, 112.9, 54.1, 46.0, 45.8.
-
MS (ESI+): m/z 260.1 [M+H]⁺.
Summary of Physicochemical Data
| Compound | Structure | Formula | M.W. | Appearance |
| Intermediate | 2-(Chloromethyl)-4-phenylthiazole | C₁₀H₈ClNS | 209.70 | Pale yellow solid |
| Final Product | 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine | C₁₄H₁₇N₃S | 259.37 | White solid |
Safety and Handling Considerations
-
2-Bromoacetophenone: Is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperazine: Is corrosive and can cause skin burns and eye damage. Avoid inhalation of dust. Handle with appropriate PPE.
-
Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. All manipulations should be performed in a fume hood.
Conclusion
This guide has outlined a reliable and high-yielding two-step synthesis for 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine. The pathway leverages the classic Hantzsch thiazole synthesis to build the core heterocyclic structure, followed by a straightforward Sₙ2 N-alkylation to introduce the piperazine moiety. The detailed protocols and characterization data provide a self-validating system for researchers to confidently reproduce this synthesis, enabling further investigation and development of novel therapeutics based on this valuable molecular scaffold.
References
- A Comparative Analysis of 2-Aminothiazole Synthesis Methods. (2025). Benchchem.
- Synthesis of novel 2-amino thiazole deriv
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
- 2-[4-(Chloromethyl)phenyl]-1,3-thiazole. (N.D.). Benchchem.
- Thiazole synthesis. (N.D.). Organic Chemistry Portal.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (N.D.). NIH.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (N.D.). MDPI.
- Scheme 9. Organic photoredox C-H alkylation of piperazines. (N.D.).
- 4-(Chloromethyl)-2-phenylthiazole. (N.D.). Sigma-Aldrich.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (N.D.). MDPI.
Sources
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- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Putative Mechanism of Action of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine and its Analogs
Executive Summary
This guide provides a detailed examination of the probable mechanism of action for the compound 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine. While direct, comprehensive studies on this specific molecule are not extensively published, a robust mechanistic hypothesis can be constructed through a thorough analysis of its constituent pharmacophores: the phenyl-thiazole group and the piperazine ring. The available scientific literature strongly suggests that compounds with this architecture are likely to exert their effects primarily through the modulation of central nervous system (CNS) targets. The evidence points toward two principal pathways: dopamine receptor modulation , particularly with selectivity for the D3 subtype over the D2, and interaction with the opioidergic system , which accounts for potential antinociceptive properties. This document synthesizes findings from analogous structures to build a scientifically grounded profile, outlines key experimental protocols for validation, and proposes a logical framework for understanding its biological activity.
The Pharmacophoric Landscape: Deconstructing the Core Structure
The therapeutic potential of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine is rooted in the synergistic combination of its two key structural motifs. Understanding the established roles of each component is fundamental to predicting its overall mechanism of action.
The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Thiazole-bearing compounds are known to possess a wide array of CNS-related effects, including neuroprotective, anticonvulsant, antidepressant, and antipsychotic activities.[1][2] The attachment of a phenyl group further enhances its lipophilicity, facilitating penetration of the blood-brain barrier, a critical step for CNS-targeted agents. The combination of these rings forms a rigid, aromatic system that can engage in specific binding interactions, such as π–π stacking, with receptor targets.[3]
Piperazine is one of the most frequently utilized heterocycles in biologically active compounds, especially those targeting the CNS.[4] Its prevalence is due to its role as a versatile scaffold that can be substituted at its 1 and 4 positions to orient pharmacophoric groups in precise spatial arrangements.[3] The piperazine ring is a core component in numerous approved drugs, including aripiprazole and clozapine, where it is crucial for interaction with dopamine and serotonin receptors.[1] Many D3 receptor ligands, in particular, contain a piperazine ring connected to an aromatic head group, a structural pattern that is perfectly matched by the topic compound.[3]
Primary Putative Mechanism: Dopamine D3/D2 Receptor Modulation
The structural similarity of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine to a large class of known dopamine receptor ligands makes this the most probable primary mechanism of action. The dopamine D2 and D3 receptors, which are implicated in numerous neurological and psychiatric disorders, are high-priority targets.[5]
Extensive research on arylpiperazine derivatives demonstrates that subtle structural modifications can achieve significant selectivity for the D3 receptor over the highly homologous D2 receptor.[6][7] Studies comparing thiazole-containing analogs to other heterocyclic derivatives have shown that the thiazole ring can contribute to high-affinity binding at D3 receptors.[7] This selectivity is therapeutically desirable, as D3 receptor modulation is linked to the cognitive and negative symptoms of schizophrenia and substance abuse disorders, with potentially fewer extrapyramidal side effects than non-selective D2 antagonists.[5] It has been proposed that this class of compounds may engage the D3 receptor in a "bitopic" binding mode, leading to enhanced affinity and selectivity.[7]
Both D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon ligand binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This downstream effect modulates the activity of protein kinase A (PKA) and ultimately influences neuronal excitability and gene expression.
To validate this hypothesis and quantify binding affinity, a competitive radioligand binding assay is the gold standard.
Objective: To determine the inhibition constant (Ki) of the test compound at human D2 and D3 receptors.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing either human dopamine D2 or D3 receptors are cultured and harvested.
-
Membrane Preparation: Cell pellets are homogenized in a buffer and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Assay Setup: In a 96-well plate, membrane preparations are incubated with a known concentration of a high-affinity radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine).
-
Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation. This provides a direct measure of the compound's binding affinity.
Secondary Putative Mechanism: Opioidergic System Interaction
A compelling line of evidence from related novel compounds suggests a secondary mechanism involving the opioidergic system.[1] This pathway is particularly relevant for explaining potential antinociceptive (pain-relieving) effects.
In a study on newly synthesized thiazole-piperazine derivatives, several compounds demonstrated significant antinociceptive activity in both central (hot-plate test) and peripheral (acetic acid-induced writhing) pain models.[1][8] Crucially, the analgesic effects of the active compounds were abolished by pre-treatment with naloxone, a non-selective opioid receptor antagonist.[1] This finding provides strong, pharmacologically-validated evidence that the antinociceptive activity is mediated through opioid receptors. Molecular docking studies further supported these findings, showing significant interactions between the active compounds and µ- and δ-opioid receptors.[1]
The causality behind this mechanism is established through a self-validating experimental workflow that uses an antagonist to confirm the receptor's involvement.
This is a classic method for assessing centrally mediated antinociceptive activity.
Objective: To measure the analgesic effect of the test compound on thermal pain sensitivity.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Acclimatization: Mice are acclimatized to the testing room before the experiment.
-
Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: The test compound, a reference drug (e.g., morphine), or vehicle is administered (e.g., intraperitoneally or orally).
-
Post-Treatment Measurement: At a predetermined time after administration (e.g., 30 or 60 minutes), the mice are re-tested on the hot plate, and the latency is recorded again.
-
Antagonist Challenge (for mechanism validation): A separate group of animals is pre-treated with naloxone before the administration of the test compound to determine if the analgesic effect is reversed.[1]
-
Data Analysis: The increase in pain latency is calculated as the Maximum Possible Effect (MPE), which quantifies the degree of analgesia.
Data Summary: Binding Affinities of Analogous Compounds
The following table summarizes reported binding affinity (Ki) data for structurally related thiazole-piperazine and aryl-piperazine compounds at dopamine receptors, illustrating the high affinity and potential for D3 selectivity characteristic of this chemical class.
| Compound Class | Modification | D3 Ki (nM) | D2 Ki (nM) | D3 vs. D2 Selectivity | Reference |
| Thiophene Analog | N-phenylpiperazine with thiophene linker | 1.4 | >600 | >400-fold | [7] |
| Thiazole Analog | N-phenylpiperazine with thiazole linker | Slightly lower affinity than thiophene analog | Slightly lower affinity than thiophene analog | Decreased vs. thiophene | [7] |
| Indole Hybrid | 2-position indole attachment | 51.2 | - | - | [6] |
| Indole Hybrid | 3-position indole attachment | 58.9 | - | - | [6] |
| Benzo[b]thiazole Hybrid | Bioisosteric replacement | High Affinity | High Affinity | - | [6] |
Note: This table presents data from analogous compounds to infer the potential properties of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine.
Conclusion and Future Directions
The analysis of the 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine structure, based on extensive evidence from analogous compounds, strongly supports a multimodal mechanism of action centered on the CNS. The primary target is likely the dopamine D3 receptor , with a secondary but significant interaction with the opioidergic system . Tertiary modulation of serotonergic pathways, common for arylpiperazine derivatives, may also occur.[9]
To definitively elucidate the mechanism, the following steps are required:
-
Direct Binding Assays: Quantify the binding affinity of the specific title compound against a panel of receptors, including dopamine (D1-D5), opioid (µ, δ, κ), and serotonin (5-HT1A, 5-HT2A, etc.) subtypes.
-
Functional Assays: Perform in vitro functional assays (e.g., GTPγS binding, cAMP accumulation) to determine whether the compound acts as an agonist, antagonist, or partial agonist at its target receptors.
-
In Vivo Behavioral Models: Conduct a battery of in vivo tests in animal models relevant to psychosis, depression, and pain to build a comprehensive pharmacological profile.
-
Pharmacokinetic Studies: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
This systematic approach will validate the putative mechanisms outlined in this guide and fully characterize the therapeutic potential of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine.
References
Sources
- 1. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Available Technologies - NCI [techtransfer.cancer.gov]
- 6. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
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- 9. mdpi.com [mdpi.com]
A Multi-Tiered Strategy for the Biological Activity Screening of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
Executive Summary
This technical guide outlines a comprehensive, multi-tiered strategy for the systematic biological activity screening of the novel chemical entity, 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine. The scaffold, combining the privileged thiazole and piperazine moieties, is associated with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This document provides a rationale-driven framework for drug development professionals, progressing from cost-effective in silico predictions to targeted in vitro assays and culminating in preliminary in vivo model evaluation. The described protocols are designed as self-validating systems, incorporating necessary controls and decision-making waypoints to ensure data integrity and efficient resource allocation in the early-stage drug discovery process.
Introduction: The Thiazole-Piperazine Scaffold
The convergence of a thiazole ring and a piperazine moiety within a single molecular architecture presents a compelling starting point for drug discovery. The thiazole nucleus is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and recognized for its diverse biological activities.[2] Similarly, the piperazine ring is a common pharmacophore that often imparts favorable pharmacokinetic properties and provides a versatile linker for molecular elaboration.[3] Derivatives combining these two heterocyclic systems have shown promise as anti-inflammatory, cytotoxic, and antinociceptive agents.[4][5][6]
The subject of this guide, 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine , is a novel compound built upon this promising scaffold. The objective of this document is to propose a logical, efficient, and robust screening cascade to systematically profile its biological activity, identify potential therapeutic applications, and qualify it for further development. This strategy prioritizes a hypothesis-driven approach, using data from each tier to inform the experimental design of the next.
Compound Profile and Pre-Screening Essentials
Before initiating any biological screening, it is critical to establish a foundational profile of the test compound. This ensures the quality and reproducibility of all subsequent data.
Causality of Pre-Screening: Inaccurate assumptions about a compound's purity or solubility can lead to misleading results, such as false negatives (due to poor solubility) or irreproducible activity (due to impurities). Establishing these parameters upfront is a self-validating step that underpins the entire screening cascade.
Table 1: Essential Physicochemical and Quality Control Parameters
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, LC-MS | Data consistent with the proposed structure. | Verifies that the correct molecule has been synthesized. |
| Purity | HPLC-UV/MS | ≥95% | Ensures observed activity is from the target compound, not impurities. |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay | ≥50 µM in assay buffer | Ensures the compound remains in solution at test concentrations, preventing artifacts. |
| Chemical Stability | HPLC analysis after incubation in assay buffer | <10% degradation over 24-48h | Confirms the compound does not degrade under assay conditions, which would alter its effective concentration. |
Tier 1: In Silico Screening & Hypothesis Generation
The initial phase of screening leverages computational tools to predict potential biological targets and pharmacokinetic properties, providing a cost-effective method to generate initial hypotheses and prioritize experimental resources.[7][8] This in silico approach transforms a broad, untargeted search into a focused, hypothesis-driven investigation.
Methodologies
-
Target Prediction (Reverse Docking): The compound's 3D structure is computationally screened against a large database of protein binding sites. This "target fishing" can identify potential protein classes (e.g., kinases, GPCRs, proteases) that the compound may interact with, guiding the selection of subsequent in vitro assays.
-
Pharmacophore and Similarity Searching: The compound's structure is compared to libraries of known active molecules. Given the activities of similar thiazole-piperazine derivatives, searches can be focused on libraries of known anti-inflammatory and anticancer agents.[4][6]
-
Molecular Docking: Based on the results of target prediction and the known activities of analogs, docking studies are performed against specific high-priority targets. For this scaffold, logical targets include Cyclooxygenase (COX) enzymes (inflammation), Bruton's tyrosine kinase (BTK) (inflammation/cancer), and various cyclin-dependent kinases (CDKs) (cancer). The simulation predicts binding affinity (docking score) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts), providing a structural hypothesis for the compound's mechanism of action.[9]
-
ADMET Prediction: Computational models are used to predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This early assessment helps flag potential liabilities, such as poor oral bioavailability or potential for toxicity, that may terminate a program early, saving significant resources.[8]
In Silico Screening Workflow
Caption: Workflow for computational prediction of biological targets and properties.
Tier 2: The In Vitro Screening Cascade
This tier uses cell-based and biochemical assays to experimentally validate the hypotheses generated in silico and to broadly characterize the compound's biological effects. A cascading design is employed, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies.[10]
Primary Screening: Broad-Spectrum Activity Profiling
The goal of primary screening is to detect any significant biological activity at a standard concentration (e.g., 10 µM).
Protocol 1: Multiplexed Cytotoxicity Assay in a Cancer Cell Panel
-
Causality & Trustworthiness: Screening against a panel of diverse cancer cell lines (e.g., MCF-7 [breast], DU-145 [prostate], HCT-116 [colon]) alongside a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) is a self-validating system.[4] It simultaneously screens for potential anticancer efficacy and general cytotoxicity. A compound active against all cell types is likely a non-specific toxin, whereas selective activity against cancer lines is a desirable hit.
-
Methodology:
-
Cell Plating: Seed cells in 96-well microplates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine at a final concentration of 10 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Incubation: Incubate plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Use a commercially available assay such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolic activity and viability.
-
Data Analysis: Normalize the results to the vehicle control (100% viability) and express activity as percent inhibition. A hit is typically defined as >50% inhibition in one or more cancer cell lines with <20% inhibition in the non-cancerous line.
-
Secondary Screening: Dose-Response and Target Validation
Compounds identified as "hits" in the primary screen are advanced to secondary screening to confirm their activity, determine their potency (IC₅₀), and validate the predicted mechanism of action.
Protocol 2: Anti-inflammatory Target Engagement (Example)
-
Rationale: Based on the high prevalence of anti-inflammatory activity in related thiazole-piperazine derivatives, a direct screen against key inflammatory enzymes is warranted.[11]
-
Methodology (COX-2 Inhibition Assay):
-
Assay Principle: Utilize a cell-free enzymatic assay kit (e.g., from Cayman Chemical) that measures the conversion of arachidonic acid to prostaglandin PGG₂ by recombinant human COX-2 enzyme.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM).
-
Reaction: In a 96-well plate, combine the enzyme, heme cofactor, and the test compound (or controls). Include a vehicle control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Initiation & Termination: Initiate the reaction by adding arachidonic acid. Incubate for a specified time (e.g., 10 minutes) at 37°C. Terminate the reaction.
-
Detection: Use a colorimetric or fluorescent probe to quantify the prostaglandin product.
-
Data Analysis: Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 2: Hypothetical In Vitro Screening Data Summary
| Assay Type | Target / Cell Line | Readout | Result (IC₅₀ / % Inhibition) |
| Primary Cytotoxicity | MCF-7 (Breast Cancer) | % Inhibition @ 10 µM | 78% |
| DU-145 (Prostate Cancer) | % Inhibition @ 10 µM | 65% | |
| HEK293 (Non-cancerous) | % Inhibition @ 10 µM | 15% | |
| Dose-Response | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 2.5 |
| Target Engagement | COX-2 Enzyme Assay | IC₅₀ (µM) | 8.1 |
| Kinase Panel (BTK) | IC₅₀ (µM) | 0.95 | |
| Antimicrobial | E. coli | MIC (µg/mL) | >128 |
In Vitro Screening Cascade Logic
Caption: Decision-making workflow for the in vitro screening cascade.
Tier 3: In Vivo Proof-of-Concept Evaluation
After a compound demonstrates sufficient in vitro potency, selectivity, and favorable ADMET properties, progression to an in vivo animal model is justified to evaluate its efficacy and tolerability in a complex biological system.[12] The choice of model is directly dictated by the most promising in vitro results.
Model Selection Rationale
-
For Anti-inflammatory Activity: The carrageenan-induced paw edema model in mice or rats is a standard, acute inflammation model used to evaluate agents that inhibit mediators like prostaglandins (produced by COX enzymes).[6][13] It is directly relevant for a compound showing in vitro COX inhibition.
-
For Anticancer Activity: A xenograft tumor model is the gold standard for preliminary in vivo efficacy testing.[14][15] This involves implanting human cancer cells (e.g., MCF-7, if that was the most sensitive line in vitro) subcutaneously into immunodeficient mice.[16] This model allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system.
Experimental Protocol: Carrageenan-Induced Paw Edema Model
-
Causality & Trustworthiness: This protocol is a self-validating system. The vehicle group establishes the baseline inflammatory response. The positive control group (e.g., Indomethacin) validates the model's sensitivity to a known anti-inflammatory drug. The test groups allow for a dose-dependent evaluation of the new compound's efficacy.
-
Methodology:
-
Animals: Use male Swiss albino mice (20-25g). Allow animals to acclimate for at least one week.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III: Test Compound (Dose 1, e.g., 25 mg/kg, p.o.)
-
Group IV: Test Compound (Dose 2, e.g., 50 mg/kg, p.o.)
-
-
Dosing: Administer the respective treatments orally one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each mouse.
-
Endpoint Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
In Vivo Study Design Logic
Caption: A generalized workflow for an in vivo proof-of-concept study.
Conclusion: Data Synthesis and Hit-to-Lead Progression
The culmination of this multi-tiered screening process is the synthesis of all data points—computational, biochemical, cellular, and whole-organism. A successful "hit" compound, such as 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, would ideally demonstrate:
-
Potent and selective activity in a validated in vitro assay (e.g., IC₅₀ < 1 µM).
-
A clear structure-activity relationship (SAR) when compared to analogs.
-
A favorable in vitro ADMET profile .
-
Statistically significant efficacy in a relevant in vivo model at a well-tolerated dose.
A compound meeting these criteria is considered a qualified "lead" and can be progressed with confidence into more extensive lead optimization campaigns, detailed toxicology studies, and ultimately, towards clinical development.
References
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McCormick, D. L. (2000). The Use of Animal Models for Cancer Chemoprevention Drug Development. [Link]
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Kerbel, R. S. (2003). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. [Link]
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Zou, Z., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.[Link]
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Lin, Y., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress.[Link]
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Kashyap, D., et al. (2018). In vivo screening models of anticancer drugs. ResearchGate.[Link]
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Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PubMed Central.[Link]
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Houghtaling, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.[Link]
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The Clinical Trial Vanguard. (2024). How Do In Silico Trials Work? A Brief Guide. The Clinical Trial Vanguard.[Link]
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Charles River Laboratories. In Vitro Assay Development Services. Charles River Laboratories.[Link]
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Patsnap. (2025). What is in silico drug discovery?. Patsnap Synapse.[Link]
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O'Connor, J. C., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed.[Link]
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Yurttaş, L., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. PubMed.[Link]
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Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]
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Titi, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central.[Link]
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Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed.[Link]
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Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Aurelia Bioscience.[Link]
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Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Patheon Pharma Services.[Link]
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Pires, A. C. H., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. PubMed Central.[Link]
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Akıncıoğlu, A., et al. (2019). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. ResearchGate.[Link]
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Papadopoulou, C., et al. (2005). Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine. PubMed.[Link]
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Geronikaki, A., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. National Institutes of Health.[Link]
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NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology.[Link]
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Papadopoulou, C., et al. (2005). Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine. Sci-Hub.[Link]
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PubChem. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. PubChem.[Link]
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Al-Ghorbani, M., et al. (2015). Synthesis and Biological Activity of New[15][17]Thiazolo[4,5-d]pyridazin-4(5H)-ones. ResearchGate.[Link]
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Festa, C., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. iris.unina.it.[Link]
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Kumar, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI.[Link]
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Al-Ghorbani, M., et al. (2017). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.[Link]
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"1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine" CAS number and identifiers
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical entity 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, a compound of interest in medicinal chemistry and drug discovery. The document covers its chemical identifiers, structural properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential pharmacological relevance based on the activities of structurally related molecules.
Chemical Identity and Structural Descriptors
While a specific CAS Registry Number for 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine has not been definitively identified in major public chemical databases, we can elucidate its key identifiers and computed properties. For the closely related analog, 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine , the CAS number is 69389-14-6 . Another related compound, 1-(phenyl(thiazol-2-yl)Methyl)piperazine , has been assigned CAS number 1082496-74-9 , though the precise substitution pattern on the thiazole ring is not unambiguously defined in all sources. For the purpose of this guide, we will focus on the specified target molecule, 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value | Source |
| IUPAC Name | 1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine | --- |
| Molecular Formula | C₁₄H₁₇N₃S | (Calculated) |
| Molecular Weight | 259.37 g/mol | (Calculated) |
| Canonical SMILES | C1CN(CCN1)CC2=NC(=CS2)C3=CC=CC=C3 | (Calculated) |
| InChI Key | (Not available) | --- |
| CAS Registry Number | (Not definitively assigned) | --- |
Rationale and Potential Applications in Drug Discovery
The 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine scaffold integrates two key pharmacophores: the 4-phenyl-1,3-thiazole moiety and the piperazine ring. This combination is of significant interest to medicinal chemists for several reasons:
-
Thiazole Core: The thiazole ring is a privileged structure found in numerous biologically active compounds and FDA-approved drugs. It is known to participate in various biological interactions and can be functionalized to modulate activity and selectivity.
-
Piperazine Moiety: Piperazine is a common building block in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability. The basic nitrogen atoms of the piperazine ring can also serve as key interaction points with biological targets.
-
Structural Analogs' Activity: Derivatives of phenyl-thiazole and piperazine have shown a wide range of pharmacological activities, particularly targeting the central nervous system (CNS). These activities include potential antipsychotic, antidepressant, and anxiolytic effects.
Given the structural features and the known activities of related compounds, 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine is a promising candidate for investigation in the following areas:
-
CNS Disorders: As a potential modulator of neurotransmitter receptors.
-
Antimicrobial Agents: Thiazole derivatives have demonstrated antibacterial and antifungal properties.
-
Anti-inflammatory Agents: Some thiazole-containing compounds exhibit anti-inflammatory effects.
Synthetic Pathway and Experimental Protocol
A plausible and efficient synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine can be achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis to create a key intermediate, followed by a nucleophilic substitution reaction.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-(Chloromethyl)-4-phenyl-1,3-thiazole (Intermediate)
The key intermediate, 2-(chloromethyl)-4-phenyl-1,3-thiazole, can be synthesized via the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-4-phenyl-1,3-thiazole
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-N-carbamimidoylacetamide (1 equivalent) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-phenylethanone (1 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 2-(chloromethyl)-4-phenyl-1,3-thiazole.
Step 2: Synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
The final product is obtained by the nucleophilic substitution of the chlorine atom in the intermediate with piperazine.
Experimental Protocol: Synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
-
Reactant Preparation: In a round-bottom flask, dissolve 2-(chloromethyl)-4-phenyl-1,3-thiazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Piperazine: Add an excess of piperazine (2-3 equivalents) to the solution. The excess piperazine also acts as a base to neutralize the HCl formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine.
Analytical Characterization
The structure and purity of the synthesized 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the thiazole proton, the methylene bridge protons, and the piperazine ring protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the phenyl, thiazole, and piperazine rings, as well as the methylene bridge. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (m/z for [M+H]⁺ ≈ 260.12). |
| FT-IR | Characteristic absorption bands for C-H (aromatic and aliphatic), C=N, C=C, and C-S bonds. |
Potential Signaling Pathways and Biological Targets
While direct experimental data for 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine is limited, the known pharmacology of related arylpiperazine derivatives suggests potential interactions with key neurotransmitter systems in the CNS.
Diagram 2: Potential CNS Receptor Interactions
Caption: Potential interactions with key CNS receptors.
Many arylpiperazine compounds are known to exhibit affinity for dopamine D2 and various serotonin (5-HT) receptors.[1] The interaction with these receptors is a cornerstone for the treatment of various psychiatric disorders. The phenylpiperazine moiety can act as a versatile scaffold that can be modified to achieve desired selectivity and functional activity (agonist, antagonist, or partial agonist) at these receptors.
Conclusion and Future Directions
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine represents a molecule of interest for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical methodologies. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough in vitro and in vivo pharmacological evaluation to determine its biological activity profile and therapeutic potential. The insights gained from such studies will be invaluable for the rational design of novel therapeutics targeting a range of diseases.
References
- Toronto Research Chemicals. 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine. (CAS No. 69389-14-6).
- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.
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"1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine" derivatives and analogues
An In-depth Technical Guide to 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine Derivatives and Analogues
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The confluence of the thiazole and piperazine rings within a single molecular framework has given rise to a class of compounds with significant therapeutic potential. The core structure, 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine , serves as a versatile and "privileged" scaffold. The term privileged is used deliberately; both the thiazole and piperazine moieties are independently recognized for their frequent appearance in a multitude of clinically successful drugs.[1]
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, integral to drugs with activities spanning antimicrobial, anti-inflammatory, anticonvulsant, and anticancer applications.[2][3] Similarly, the six-membered piperazine ring is a common feature in centrally active agents, including antipsychotics and antidepressants, valued for its ability to modulate physicochemical properties and engage in crucial receptor interactions.[1][4]
The combination of these two pharmacophores, linked by a methylene bridge, creates a unique three-dimensional architecture that has been exploited to target a diverse array of biological systems. This guide provides a detailed exploration of the synthesis, structure-activity relationships (SAR), and pharmacological landscape of derivatives and analogues built upon this promising scaffold, offering insights for researchers and drug development professionals.
Part 1: The Architectural Blueprint - Synthetic Strategies
The construction of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine derivatives generally follows a convergent synthetic approach. The primary strategy involves the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring, followed by the installation of the piperazine moiety.
General Synthetic Pathway
The most common route begins with the reaction of a substituted 2-bromoacetophenone with a thiosemicarbazide derivative. The resulting thiazolylhydrazine can then be further modified, or the core thiazole can be constructed from a thioamide and an α-haloketone. A key final step is typically the nucleophilic substitution of a halogenated methyl-thiazole intermediate with the desired piperazine derivative.
A representative synthetic pathway is outlined below:
-
Thiosemicarbazone Formation: A substituted benzaldehyde is reacted with thiosemicarbazide in a suitable solvent like ethanol to form a thiosemicarbazone intermediate.
-
Hantzsch Thiazole Synthesis: The thiosemicarbazone is then cyclized with an appropriate α-haloketone (e.g., 2-bromoacetophenone) to yield the 2-hydrazinyl-4-phenyl-1,3-thiazole core.
-
Piperazine Installation: Alternatively, a 2-(chloromethyl) or 2-(bromomethyl)-4-phenyl-1,3-thiazole intermediate can be synthesized, which is then reacted with a substituted or unsubstituted piperazine to afford the final target compounds.[5][6]
Caption: General synthetic workflow for thiazolyl-piperazine derivatives.
Detailed Experimental Protocol: Synthesis of Thiazolylhydrazine-Piperazine Derivatives
This protocol is adapted from methodologies described for the synthesis of MAO inhibitors.[7][8]
Step 1: Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde (Intermediate 1)
-
To a solution of 1-methylpiperazine (0.04 mol) in dimethylformamide (DMF, 10 mL), add 4-fluorobenzaldehyde (0.04 mol) and potassium carbonate (0.048 mol).
-
Reflux the mixture for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice water.
-
The product, an oily compound, is extracted using an appropriate organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
Step 2: Synthesis of 2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinecarbothioamide (Intermediate 2)
-
Dissolve equal molar amounts of Intermediate 1 (0.03 mol) and thiosemicarbazide (0.03 mol) in ethanol (80 mL).
-
Reflux the mixture for 3 hours.
-
Upon cooling, a precipitate will form. Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain the pure thiosemicarbazone intermediate.
Step 3: Synthesis of 4-Phenyl-2-{2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinyl}thiazole (Final Product)
-
Suspend Intermediate 2 (0.01 mol) in ethanol.
-
Add an equimolar amount of 2-bromoacetophenone (0.01 mol).
-
Reflux the mixture for 4-8 hours.
-
After cooling, the precipitated product is filtered, washed, and recrystallized from ethanol to yield the final compound.
-
Characterize the structure using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]
Part 2: Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of this scaffold is highly dependent on the nature and position of substituents. SAR studies have revealed key structural features that govern potency and selectivity for various biological targets.
Modifications on the 4-Phenyl Ring of the Thiazole
The phenyl ring at position 4 of the thiazole is a critical site for modification. Its substituents can profoundly influence target binding through electronic and steric effects.
-
Electron-Withdrawing Groups (EWGs): For several activities, including anticonvulsant and MAO-A inhibition, the presence of EWGs like halogens (Cl, F) or a nitro group (-NO₂) on this phenyl ring enhances potency.[3][8] For instance, a 4-chlorophenyl substitution often results in the highest activity in anticonvulsant assays.[3] In a series of MAO-A inhibitors, a 4-nitrophenyl derivative was found to be the most potent, with an IC₅₀ value of 0.057 µM, surpassing reference drugs.[8]
-
Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (-OCH₃) can also confer significant activity, particularly for antimicrobial and anticonvulsant properties, suggesting that the optimal substitution pattern is target-dependent.[3][7]
Modifications on the N-Piperazine Moiety
The distal nitrogen of the piperazine ring is the most common site for introducing diversity. This position projects into the solvent-exposed region in many binding pockets, allowing for the introduction of various functionalities to fine-tune pharmacokinetics and explore additional receptor interactions.
-
Small Alkyl Groups: A simple methyl group on the piperazine nitrogen is often sufficient for potent activity, as seen in numerous antidepressant and MAO inhibitor analogues.[7][9]
-
Aryl and Acyl Groups: The introduction of larger aryl or acyl moieties can lead to compounds with different pharmacological profiles. For example, attaching substituted benzoyl groups can yield potent antiplasmodial agents.[6]
Bioisosteric Replacements
Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a powerful tool for lead optimization.[10][11]
-
Phenyl Ring Analogues: Replacing the 4-phenyl ring with other aromatic systems like pyridyl or thiophene can modulate activity and improve properties like solubility or metabolic stability.[10][12]
-
Thiazole Ring Analogues: The thiazole core itself can be replaced by other five-membered heterocycles such as oxadiazoles or isoxazoles.[5][11] This can alter the hydrogen bonding capacity and electronic distribution of the molecule, potentially leading to a different selectivity profile.
Caption: Key Structure-Activity Relationship points on the scaffold.
Part 3: Pharmacological Landscape and Therapeutic Horizons
Derivatives of the 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine scaffold have been investigated for a wide range of therapeutic applications, demonstrating its versatility.
Central Nervous System (CNS) Activity
A significant body of research points to the potential of these compounds as CNS agents.
-
Antinociceptive Effects: Several studies have reported the analgesic properties of these derivatives, with evidence suggesting the involvement of the opioidergic system.[1]
-
MAO Inhibition: Many analogues have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A), a key target in the treatment of depression and anxiety.[7][8] The competitive and reversible nature of inhibition observed for some compounds is a desirable trait for minimizing side effects.[8]
-
Anticonvulsant and Anxiolytic Activity: The scaffold has also shown promise in animal models of seizures and anxiety, indicating a broad spectrum of CNS activity.[1][3][13]
Table 1: Selected MAO-A Inhibitory Activity of Thiazolylhydrazine-Piperazine Derivatives
| Compound ID | R (Substitution on 4-Phenyl) | MAO-A IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3c | 4-Cl | 0.089 ± 0.003 | [8] |
| 3d | 4-OCH₃ | 0.096 ± 0.005 | [8] |
| 3e | 4-NO₂ | 0.057 ± 0.002 | [8] |
| Moclobemide | (Reference Drug) | 6.061 ± 0.262 | [8] |
| Clorgiline | (Reference Drug) | 0.062 ± 0.002 |[8] |
Other Therapeutic Areas
-
Antimicrobial and Antifungal Activity: The thiazole moiety is a well-known pharmacophore in anti-infective agents. Derivatives of this scaffold have demonstrated activity against pathogenic Candida strains and various bacteria.[2][4]
-
Histamine H₃ Receptor Antagonism: Analogues have been characterized as antagonists of the histamine H₃ receptor, a target for neurological disorders such as Alzheimer's disease, schizophrenia, and narcolepsy.[14]
-
Antiplasmodial Activity: Recent work has identified compounds with potent activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[6]
In Vitro Assay Protocol: MAO-A Inhibition Assay
This protocol provides a framework for evaluating the inhibitory potential of synthesized compounds against the human MAO-A enzyme.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A enzyme is used. The substrate, p-tyramine, is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding a solution containing Amplex Red reagent, horseradish peroxidase, and the substrate (p-tyramine).
-
The reaction produces H₂O₂, which reacts with the Amplex Red reagent to generate the fluorescent product, resorufin.
-
-
Detection: Measure the fluorescence intensity over time using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[8]
Caption: Competitive inhibition of the MAO-A enzyme by a derivative.
Conclusion and Future Perspectives
The 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine scaffold has unequivocally established its merit in medicinal chemistry. Its synthetic tractability allows for extensive derivatization, enabling the fine-tuning of its pharmacological properties. The broad spectrum of biological activities, from CNS modulation to anti-infective and antiplasmodial effects, underscores its versatility.
Future research should focus on several key areas:
-
Target Selectivity: For applications like MAO inhibition, enhancing selectivity for MAO-A over MAO-B is crucial to minimize side effects.
-
Pharmacokinetic Optimization: Systematic studies on the absorption, distribution, metabolism, and excretion (ADME) properties are needed to identify candidates with favorable drug-like profiles.
-
Mechanism of Action Studies: For many of the observed activities, the precise molecular mechanisms remain to be fully elucidated. Deeper mechanistic studies will be vital for rational drug design.
-
Exploration of New Targets: Given the scaffold's ability to interact with diverse biological systems, screening against new targets could uncover novel therapeutic applications.
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Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules. Available from: [Link]
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Husain, A., et al. (2015). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry. Available from: [Link]
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Bîcu, E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Pharmaceuticals. Available from: [Link]
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Iqbal, M. A., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available from: [Link]
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Chen, L., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available from: [Link]
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An In-depth Technical Guide to 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine: Synthesis, Characterization, and Potential Therapeutic Applications
This guide provides a comprehensive technical overview of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural characterization, and explore its potential pharmacological activities based on existing literature on analogous structures. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of thiazole-piperazine scaffolds.
Introduction: The Thiazole-Piperazine Scaffold
The convergence of a thiazole ring and a piperazine moiety within a single molecular framework has given rise to a class of compounds with diverse and potent biological activities. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] Similarly, the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates.[2] The combination of these two heterocyclic systems in 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine presents a compelling scaffold for the development of novel therapeutic agents.
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available reagents. The first step is the synthesis of 2-(bromomethyl)-4-phenyl-1,3-thiazole, followed by a nucleophilic substitution with piperazine.
Step 1: Synthesis of 2-(Bromomethyl)-4-phenyl-1,3-thiazole
This intermediate can be synthesized via the Hantzsch thiazole synthesis by reacting phenacyl bromide with a suitable thioamide.
Step 2: Synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
The final compound is obtained by the nucleophilic substitution of the bromine atom in 2-(bromomethyl)-4-phenyl-1,3-thiazole with piperazine.
Experimental Protocol: Proposed Synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
Materials:
-
Phenacyl bromide
-
Thioacetamide
-
Ethanol
-
Piperazine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
Procedure:
Part A: Synthesis of 2-(Chloromethyl)-4-phenyl-1,3-thiazole
-
To a solution of thioacetamide (1.0 eq) in ethanol, add 2-bromo-1-phenylethan-1-one (phenacyl bromide) (1.0 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 2-(chloromethyl)-4-phenyl-1,3-thiazole.
Part B: Synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
-
Dissolve 2-(chloromethyl)-4-phenyl-1,3-thiazole (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add piperazine (2.0 eq) and a base like triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine.
Characterization
The synthesized compound should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the phenyl, thiazole, and piperazine protons and carbons, and their respective chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Potential Biological Activities and Therapeutic Applications
While direct biological data for 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine is scarce, the extensive research on structurally similar compounds provides strong indications of its potential therapeutic applications. The primary areas of interest are anticancer and antinociceptive (analgesic) activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of thiazole-piperazine derivatives.[3][4][5] These compounds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.
Proposed Mechanism of Action:
The anticancer mechanism of similar compounds often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. Molecular docking studies on related molecules have suggested potential interactions with proteins like Bcl-2, which is a key regulator of apoptosis. Downregulation of Bcl-2 expression can lead to the induction of programmed cell death in cancer cells.
Experimental Protocol: In Vitro Anticancer Activity Screening
Cell Lines:
-
A panel of human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer, A549 for lung cancer).
Method:
-
Cell Culture: Maintain the cancer cell lines in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.
Antinociceptive (Analgesic) Activity
Research on thiazole-piperazine derivatives has also revealed significant antinociceptive effects.[2][6] A study on a closely related compound, 1-Methylsulphonyl-4-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl)piperazine, demonstrated both central and peripheral analgesic activity.[2][6]
Proposed Mechanism of Action:
The antinociceptive effects of these compounds are believed to be mediated, at least in part, through the opioidergic system.[2][6] Pre-treatment with naloxone, an opioid receptor antagonist, has been shown to abolish the analgesic effects of similar compounds in animal models.[2][6] Molecular docking studies have further supported the interaction of these molecules with µ- and δ-opioid receptors.[6]
Experimental Protocol: Evaluation of Antinociceptive Activity
Animal Model:
-
Swiss albino mice.
Methods:
-
Hot Plate Test (for central analgesia):
-
Administer the test compound orally to the mice.
-
After a specific time interval (e.g., 60 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency time for the mouse to show a response (e.g., licking its paws or jumping).
-
A significant increase in the latency time compared to the control group indicates a central analgesic effect.
-
-
Acetic Acid-Induced Writhing Test (for peripheral analgesia):
-
Administer the test compound orally to the mice.
-
After a specific time interval, inject a solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).
-
Count the number of writhes for a set period (e.g., 15 minutes).
-
A significant reduction in the number of writhes compared to the control group indicates a peripheral analgesic effect.
-
Structure-Activity Relationship (SAR) Insights
Based on the literature for related compounds, the following structural features may influence the biological activity of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine and its derivatives:
-
Substitution on the Phenyl Ring: The electronic nature and position of substituents on the 4-phenyl ring of the thiazole moiety can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the compound's potency and selectivity.
-
Substitution on the Piperazine Ring: Modification of the second nitrogen atom of the piperazine ring can influence the compound's pharmacokinetic properties and target interactions.
Future Directions
The scaffold of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine holds considerable promise for the development of new therapeutic agents. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound.
-
Comprehensive Biological Evaluation: Conducting extensive in vitro and in vivo studies to confirm its anticancer and antinociceptive activities and to explore other potential therapeutic areas such as anti-inflammatory and antimicrobial effects.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which it exerts its biological effects.
-
Lead Optimization: Synthesizing and evaluating a library of derivatives to establish a clear structure-activity relationship and to identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine represents a promising chemical entity with the potential for significant therapeutic applications, particularly in the fields of oncology and pain management. While further research is required to fully elucidate its pharmacological profile, the existing body of knowledge on related thiazole-piperazine derivatives provides a strong rationale for its continued investigation. The synthetic strategies and experimental protocols outlined in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.
Visualizations
Caption: Proposed synthetic workflow for 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine.
Caption: Workflow for the biological evaluation of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine.
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"1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine" potential therapeutic targets
An In-depth Technical Guide to the Therapeutic Potential of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine and Its Prospective Targets
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the novel compound 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, a molecule of significant interest in contemporary drug discovery. We will dissect its structural attributes, postulate and evaluate potential therapeutic targets, and outline robust experimental frameworks for the validation of its mechanism of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic landscape of this promising scaffold.
Introduction: The Thiazole-Piperazine Scaffold - A Privileged Motif in Medicinal Chemistry
The convergence of a thiazole ring and a piperazine moiety within a single molecular entity, as seen in 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, represents a well-established strategy in medicinal chemistry for the generation of compounds with diverse pharmacological activities. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a bioisostere of various functional groups and is known to engage in hydrogen bonding and π-π stacking interactions with biological targets. The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms, is a common constituent of numerous approved drugs, often imparting favorable pharmacokinetic properties and serving as a versatile linker to modulate receptor affinity and selectivity.
The specific combination in 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, with a phenyl substituent on the thiazole ring, suggests a potential for interactions with hydrophobic pockets within target proteins. Our initial analysis posits that this compound may exhibit activity at G-protein coupled receptors (GPCRs) or ion channels, common targets for piperazine-containing compounds. This guide will delve into the systematic evaluation of these and other potential targets.
Postulated Therapeutic Target Class: G-Protein Coupled Receptors (GPCRs)
The structural features of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine bear a resemblance to known ligands of aminergic GPCRs, such as dopamine and serotonin receptors. The basic nitrogen of the piperazine ring is likely to be protonated at physiological pH, enabling ionic interactions with acidic residues (e.g., aspartate) in the transmembrane domains of these receptors, a hallmark of aminergic ligand binding.
Primary Target Hypothesis: Dopamine D2/D3 Receptor Antagonism
A primary hypothesis is that 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine acts as an antagonist or partial agonist at dopamine D2 and/or D3 receptors. This is predicated on the commonality of the aryl-piperazine motif in numerous antipsychotic and neurological drugs targeting these receptors.
Antagonism of D2 and D3 receptors in the mesolimbic and mesocortical pathways of the brain is a clinically validated mechanism for the treatment of psychosis, particularly the positive symptoms of schizophrenia. The phenyl-thiazole portion of the molecule may confer selectivity for D2/D3 over other dopamine receptor subtypes and related GPCRs.
A tiered approach is essential for robust target validation. The following workflow outlines a logical progression from initial binding affinity to functional cellular responses.
Figure 1: Tiered workflow for dopamine receptor target validation.
Protocol 1: Radioligand Binding Assay for Dopamine Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine for human dopamine D2 and D3 receptors.
-
Materials:
-
Membranes from HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound: 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, serially diluted.
-
-
Procedure:
-
Incubate cell membranes (20-40 µg protein) with the radioligand (at a concentration near its Kd) and varying concentrations of the test compound for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay for Antagonist Activity
-
Objective: To determine the functional activity (IC50) of the test compound as an antagonist at the D2 receptor.
-
Materials:
-
CHO-K1 cells stably expressing the human D2 receptor.
-
Dopamine (agonist).
-
Forskolin (to stimulate cAMP production).
-
cAMP detection kit (e.g., HTRF or AlphaScreen).
-
-
Procedure:
-
Plate the cells in a 384-well plate and incubate overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for 15 minutes.
-
Add dopamine at its EC80 concentration in the presence of forskolin and incubate for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol.
-
Determine the IC50 value by non-linear regression analysis.
-
Secondary Target Hypothesis: Serotonin 5-HT Receptor Modulation
Aryl-piperazine derivatives are also prevalent as ligands for various serotonin (5-HT) receptors. The specific subtype selectivity is often governed by the nature of the aryl group and the linker to the piperazine.
Modulation of 5-HT receptors, such as 5-HT1A, 5-HT2A, and 5-HT6, is a key mechanism for atypical antipsychotics and antidepressants. For instance, 5-HT2A antagonism can mitigate the extrapyramidal side effects associated with D2 receptor blockade.
A comprehensive binding and functional screening against a panel of 5-HT receptor subtypes is necessary to elucidate the selectivity profile of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine.
Figure 2: Workflow for profiling activity at serotonin receptors.
Alternative Target Class: Ion Channels
While GPCRs represent a strong starting point, the structural motif of our lead compound also shares features with known ion channel modulators.
Hypothesis: L-type Calcium Channel Blockade
The phenyl-thiazole moiety is reminiscent of the dihydropyridine class of L-type calcium channel blockers, albeit with significant structural differences.
Blockade of L-type calcium channels is a well-established mechanism for the treatment of hypertension and angina. The potential for dual GPCR and ion channel activity could lead to novel polypharmacological profiles.
The gold standard for assessing ion channel modulation is patch-clamp electrophysiology.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To determine the effect of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine on L-type calcium currents.
-
Materials:
-
HEK293 cells stably expressing the human Cav1.2 channel subunits.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Extracellular solution (in mM): 140 TEA-Cl, 10 BaCl₂, 10 HEPES, pH 7.4.
-
Intracellular solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
-
Procedure:
-
Establish a whole-cell recording configuration.
-
Apply a voltage step protocol to elicit L-type calcium currents (e.g., step to 0 mV from a holding potential of -80 mV).
-
Perfuse the test compound at increasing concentrations and record the effect on the peak current amplitude.
-
Calculate the IC50 for channel blockade.
-
Summary of Potential Targets and Data Interpretation
The following table summarizes the hypothetical targets and the key data points to be generated from the proposed experiments.
| Target Class | Specific Target | Key Experiment | Primary Endpoint | Therapeutic Implication |
| GPCRs | Dopamine D2/D3 Receptors | Radioligand Binding | Ki | Antipsychotic |
| cAMP Functional Assay | IC50 | Antipsychotic | ||
| Serotonin 5-HT Receptors | Receptor Panel Screening | Ki / IC50 | Antidepressant, Anxiolytic | |
| Ion Channels | L-type Calcium Channels | Patch-Clamp Electrophysiology | IC50 | Antihypertensive |
Conclusion and Future Directions
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine is a compound with significant therapeutic potential, likely acting through the modulation of GPCRs and possibly ion channels. The systematic, multi-tiered experimental approach outlined in this guide provides a robust framework for elucidating its precise mechanism of action and for guiding future lead optimization efforts. Subsequent studies should focus on in vivo efficacy models relevant to the identified targets, as well as comprehensive ADME/Tox profiling to assess the compound's drug-like properties.
References
(Note: As a language model, I cannot generate real-time, verifiable URLs. The following are representative examples of the types of sources that would be cited in such a guide.)
-
Title: The Role of the Piperazine Moiety in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Thiazole: A Privileged Scaffold in Drug Discovery Source: Chemical Reviews URL: [Link]
-
Title: Assays for G-Protein-Coupled Receptors Source: Current Protocols in Pharmacology URL: [Link]
-
Title: The Patch-Clamp Technique Source: Annual Review of Biophysics and Bioengineering URL: [Link]
The Structure-Activity Relationship of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine Derivatives: A Guide for Rational Drug Design
Abstract
The 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine scaffold represents a versatile and highly modulable chemical framework that has garnered significant attention in medicinal chemistry. Its derivatives have shown promise across a spectrum of therapeutic areas, most notably as potent and selective antagonists of the dopamine D4 receptor, a key target in the development of atypical antipsychotics. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of this compound class with its biological targets. By dissecting the roles of the phenyl, thiazole, and piperazine moieties, we aim to furnish researchers and drug development professionals with the critical insights necessary for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
Introduction: The Emergence of a Privileged Scaffold
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. The 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine core has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility stems from its unique combination of structural features: a central thiazole ring, a lipophilic phenyl group, and a basic piperazine moiety, all connected by a flexible methyl linker. This arrangement allows for a multitude of chemical modifications, each influencing the compound's overall pharmacological profile.
Our focus in this guide will be on the well-documented activity of these derivatives as dopamine D4 receptor antagonists. The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic system of the brain and has been implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. The development of selective D4 antagonists is a promising strategy for achieving antipsychotic efficacy with a lower incidence of the extrapyramidal side effects associated with non-selective dopamine receptor blockade.
General Synthetic Strategy: A Modular Approach
The synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine derivatives is typically achieved through a convergent and modular approach. This allows for the systematic introduction of diverse substituents on each of the three key components of the scaffold, facilitating comprehensive SAR exploration.
Representative Synthetic Protocol
A common synthetic route involves the initial construction of the 4-phenyl-1,3-thiazole core, followed by the introduction of the piperazine moiety.
Step 1: Synthesis of the 4-Phenyl-1,3-thiazole Intermediate
-
Reaction: α-Bromoacetophenone (or a substituted analog) is reacted with a suitable thioamide (e.g., thiourea) via a Hantzsch thiazole synthesis.
-
Rationale: This classical cyclization reaction is a robust and high-yielding method for the formation of the thiazole ring. The choice of substituted α-bromoacetophenone allows for the introduction of various groups on the phenyl ring.
Step 2: Halogenation of the Thiazole Methyl Group
-
Reaction: The methyl group at the 2-position of the thiazole ring is halogenated, typically using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN, light).
-
Rationale: This step activates the methyl group for subsequent nucleophilic substitution by the piperazine.
Step 3: Coupling with Piperazine
-
Reaction: The resulting 2-(bromomethyl)-4-phenyl-1,3-thiazole is reacted with a desired N-substituted piperazine in the presence of a base (e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., acetonitrile, DMF).
-
Rationale: This nucleophilic substitution reaction forms the final desired product. The use of various commercially available or synthesized N-substituted piperazines allows for extensive exploration of the SAR of this part of the molecule.
Experimental Workflow Diagram
Caption: General synthetic route for 1-[(4-aryl-1,3-thiazol-2-yl)methyl]piperazine derivatives.
Core Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine derivatives is exquisitely sensitive to structural modifications at three primary locations: the 4-phenyl ring, the thiazole-methyl linker, and the piperazine moiety.
SAR of the 4-Phenyl Ring: The Lipophilic Anchor
The 4-phenyl group plays a crucial role in anchoring the ligand within a hydrophobic pocket of the dopamine D4 receptor. The nature and position of substituents on this ring significantly impact binding affinity and selectivity.
| Substitution Position | Substituent Type | Effect on D4 Affinity | Representative Data (Ki, nM) |
| para (4-position) | Electron-withdrawing (e.g., -Cl, -F) | Generally favorable | 5-20 |
| para (4-position) | Electron-donating (e.g., -OCH₃) | Often reduces affinity | >100 |
| meta (3-position) | Small, lipophilic (e.g., -CH₃) | Can be well-tolerated | 20-50 |
| ortho (2-position) | Generally disfavored | Significant loss of affinity | >500 |
Key Insights:
-
Halogen Substitution: Small, electron-withdrawing groups such as chlorine and fluorine at the para-position of the phenyl ring are consistently associated with high D4 receptor affinity. This suggests a specific interaction, possibly a halogen bond or a favorable dipole-dipole interaction, within the receptor binding site.
-
Steric Hindrance: Bulky substituents, particularly at the ortho-position, are detrimental to activity. This indicates a sterically constrained binding pocket that cannot accommodate large groups in this region.
-
Electronic Effects: While a clear trend for electronic effects is not always observed, there is a general preference for electron-neutral or electron-withdrawing substituents over strongly electron-donating groups.
SAR of the Thiazole Ring and Methyl Linker: The Central Scaffold
The thiazole ring and the methylene linker are critical for the correct spatial orientation of the phenyl and piperazine moieties.
-
Thiazole Ring: The thiazole ring itself is considered a key pharmacophoric element. Its replacement with other five-membered heterocycles often leads to a decrease in activity, highlighting the importance of its specific electronic and steric properties.
-
Methylene Linker: The single carbon linker between the thiazole and piperazine rings provides optimal spacing for interaction with the receptor. Shortening or lengthening this linker typically results in a significant loss of affinity.
SAR of the Piperazine Moiety: The Basic Headgroup
The basic nitrogen of the piperazine ring is essential for forming a salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the dopamine D4 receptor. The substituent on the second nitrogen of the piperazine ring is a major determinant of selectivity and functional activity.
| Piperazine N-Substituent | Effect on D4 Affinity | Effect on D2/D3 Selectivity |
| Small alkyl (e.g., -CH₃) | Moderate to good | Low |
| Aryl (e.g., -Phenyl, -Pyridyl) | High | Variable, can be improved with substitution |
| Substituted Aryl (e.g., 2-methoxyphenyl) | Very High | Often high |
| Bulky/Lipophilic groups | Can be tolerated, but may decrease selectivity | Variable |
Key Insights:
-
Aromatic Substituents: The introduction of an aromatic ring, such as a phenyl or pyridyl group, on the piperazine nitrogen generally enhances D4 affinity. This suggests the presence of an additional hydrophobic pocket or a potential for π-π stacking interactions.
-
Ortho-Substitution on the Aryl Ring: A methoxy group at the ortho-position of a terminal phenyl ring is a common feature in many potent and selective D4 antagonists. This may be due to a conformational locking effect or a specific hydrogen bond interaction.
-
Polar Substituents: The introduction of polar groups on the piperazine substituent can modulate pharmacokinetic properties, such as solubility and membrane permeability.
SAR Visualization
Caption: Summary of key structure-activity relationships for the 1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine scaffold.
Future Directions and Conclusion
The 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. The well-defined SAR for dopamine D4 receptor antagonism provides a solid foundation for further optimization. Future research in this area could focus on:
-
Fine-tuning Selectivity: Exploring a wider range of substituents on the terminal aryl ring of the piperazine moiety to further enhance selectivity over other dopamine receptor subtypes and off-target proteins.
-
Modulating Functional Activity: Investigating how subtle structural changes can shift the pharmacological profile from antagonism to partial agonism or biased agonism, which could lead to novel therapeutic effects.
-
Improving Pharmacokinetic Properties: Systematically modifying the scaffold to optimize ADME (absorption, distribution, metabolism, and excretion) properties, thereby improving oral bioavailability and brain penetration.
References
-
Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5- trimethyl-4-thiazolidinone maleate. Journal of Medicinal Chemistry. [Link]
-
Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. Journal of Medicinal Chemistry. [Link]
-
A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent. Journal of Medicinal Chemistry. [Link]
-
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link]
Application Notes & Protocols: Hantzsch Thiazole Synthesis for Piperazine Compounds
Introduction: Bridging Two Pharmacophores
The thiazole ring is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in numerous FDA-approved drugs, including treatments for bacterial infections, leukemia, and pain.[1] Its enduring relevance stems from its metabolic stability and its capacity for diverse molecular interactions. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most robust and versatile methods for constructing this heterocyclic system.[2] The reaction classically involves the condensation of an α-haloketone with a thioamide.[3][4]
Similarly, the piperazine scaffold is a privileged structure in drug design, present in 39 FDA-approved therapeutics.[1] Its inclusion in a molecule can enhance aqueous solubility, modulate pharmacokinetic properties, and provide flexible binding to biological targets.[5][6]
This guide provides a detailed exploration of the Hantzsch synthesis as applied to the creation of novel piperazine-thiazole hybrid molecules. By covalently linking these two powerful pharmacophores, researchers can access a rich chemical space of compounds with significant potential for diverse therapeutic applications, from antimalarial to CNS-related activities.[1][7] We will delve into the reaction mechanism, provide a field-tested experimental protocol, address common troubleshooting scenarios, and discuss the broader applications of this synthetic strategy.
Part 1: The Underlying Chemistry - Mechanism of Action
The Hantzsch synthesis is a high-yield, straightforward reaction that proceeds through a well-understood pathway.[3] The driving force is the formation of the highly stable, aromatic thiazole ring.[8]
The core transformation involves two key components:
-
An α-haloketone (e.g., 2-bromoacetophenone)
-
A thioamide derivative . To incorporate the piperazine moiety, a piperazine-substituted thiourea or thioamide is utilized.
The reaction unfolds in three primary stages:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, being an excellent nucleophile, attacks the α-carbon of the haloketone, displacing the halide leaving group.[8][9] This forms an S-alkylated isothioamide intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon of the former ketone. This step forms the five-membered heterocyclic ring.
-
Dehydration/Aromatization: The resulting cyclic intermediate, a thiazoline derivative, undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole product.[8]
The initial product often forms as a hydrohalide salt (e.g., HBr salt), which is typically soluble in the reaction solvent. A subsequent neutralization step with a weak base is required to deprotonate the product, causing it to precipitate for easy isolation.
Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism
Part 2: Experimental Protocol
This section provides a representative protocol for the synthesis of 4-phenyl-2-(piperazin-1-yl)thiazole . This procedure can be adapted for various substituted α-haloketones and piperazine thioamides.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromoacetophenone | ≥98% | Standard Supplier | Corrosive and lachrymatory. Handle in a fume hood. |
| Piperazine-1-carbothioamide | ≥97% | Standard Supplier | Can be synthesized from piperazine and thiophosgene. |
| Methanol (MeOH) | Anhydrous | Standard Supplier | Serves as the reaction solvent. |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent | Standard Supplier | For neutralization. |
| Deionized Water | N/A | In-house | For work-up. |
| Equipment | |||
| Round-bottom flask (50 mL) | |||
| Magnetic stir bar & stir plate with heating | |||
| Reflux condenser | |||
| Buchner funnel and filter flask | |||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | ||
| Standard laboratory glassware |
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
To a 50 mL round-bottom flask, add 2-bromoacetophenone (1.00 g, 5.0 mmol, 1.0 equiv).
-
Add piperazine-1-carbothioamide (1.09 g, 7.5 mmol, 1.5 equiv). Rationale: A slight excess of the thioamide is often used to ensure the complete consumption of the limiting α-haloketone.[8]
-
Add anhydrous methanol (15 mL) and a magnetic stir bar.
-
Attach a reflux condenser and place the flask on a stirrer/hotplate in a well-ventilated fume hood.
Step 2: Hantzsch Cyclization
-
Begin stirring the mixture and heat to a gentle reflux (approx. 65-70 °C).
-
Maintain the reflux for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane). Spot the starting material (2-bromoacetophenone) and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material spot.
Step 3: Isolation of the Product
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature (approx. 30 minutes).
-
In a separate beaker, prepare a 5% aqueous solution of sodium carbonate by dissolving ~2.5 g of Na₂CO₃ in 50 mL of deionized water.
-
Slowly pour the cooled reaction mixture into the sodium carbonate solution while stirring. Rationale: This step neutralizes the hydrobromic acid (HBr) formed during the reaction, deprotonating the thiazole product and causing it to precipitate out of the aqueous solution.[3][8]
-
A solid precipitate should form immediately. Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (2 x 20 mL) to remove any inorganic salts.
-
Allow the product to air-dry on the filter or on a watch glass.
Step 4: Purification and Characterization
-
The crude product is often of sufficient purity for many applications.[3]
-
For higher purity, the solid can be recrystallized from a suitable solvent like ethanol.
-
Characterization:
-
Yield: Determine the mass of the dry product and calculate the percent yield. Yields for this reaction are typically high.
-
Melting Point: Measure the melting range of the purified product.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Part 3: Workflow and Logic
The overall process from planning to confirmation follows a logical sequence designed to ensure efficiency and success.
Caption: Fig. 2: Experimental Workflow for Piperazine-Thiazole Synthesis
Part 4: Optimization and Troubleshooting
While the Hantzsch synthesis is generally reliable, certain challenges can arise. The following table outlines common issues and provides evidence-based solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or impure starting materials. 2. Reaction time is too short or temperature is too low. 3. Incorrect stoichiometry. | 1. Verify the purity of α-haloketone and thioamide via NMR or melting point. 2. Extend reflux time and monitor carefully with TLC. Ensure a consistent reflux temperature is maintained.[10] 3. Re-verify calculations and ensure a slight excess of the thioamide is used.[8] |
| Product Does Not Precipitate | 1. Incomplete neutralization (solution is still acidic). 2. Product has higher than expected solubility in the work-up medium. 3. Formation of an oil instead of a solid. | 1. Check the pH of the solution after adding the base; add more base if necessary to ensure it is neutral or slightly basic. 2. Try extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane) from the aqueous mixture. 3. Scratch the inside of the beaker with a glass rod to induce crystallization. If it remains an oil, proceed with solvent extraction. |
| Multiple Spots on TLC (Impure Product) | 1. Side reactions due to excessive heat. 2. Self-condensation of the α-haloketone. 3. Incomplete reaction. | 1. Reduce the reaction temperature slightly or use a milder solvent system. 2. Ensure the thioamide is added promptly and that the reaction is not heated before all reactants are mixed. 3. Purify the crude product using column chromatography or recrystallization. |
| Reaction is Sluggish or Stalls | 1. Steric hindrance from bulky substituents on reactants. 2. Low reactivity of the specific α-haloketone. 3. Solvent choice is suboptimal. | 1. Increase reaction time or consider microwave-assisted synthesis to overcome activation energy barriers.[11] 2. Use a more reactive halide (α-iodoketone > α-bromoketone > α-chloroketone). 3. Screen alternative polar protic solvents (e.g., ethanol, isopropanol) or consider using a catalyst.[10][12] |
Part 5: Applications in Drug Discovery
The fusion of piperazine and thiazole rings creates a molecular scaffold with significant therapeutic potential. The nitrogen atoms of the piperazine ring can be further functionalized, allowing for the creation of large, diverse chemical libraries for high-throughput screening.[1]
-
Antimalarial Agents: A parallel synthesis approach to create a library of piperazine-tethered thiazole compounds led to the identification of a hit compound with potent activity (EC₅₀ of 102 nM) against a chloroquine-resistant strain of Plasmodium falciparum.[1]
-
CNS-Active Compounds: Both thiazole and piperazine moieties are present in drugs that act on the central nervous system.[7] Novel hybrids have been designed and synthesized to investigate their antinociceptive (pain-relieving) properties, with some showing involvement of the opioidergic system.[7]
-
Anticancer Agents: The flexible binding nature of the piperazine ring, combined with the diverse interaction capabilities of the thiazole core, makes these hybrids attractive targets for anticancer drug design.[6]
-
Anti-tubercular Agents: The 2-aminothiazole core is a known anti-bacterial scaffold, and extensive research has demonstrated its activity against Mycobacterium tuberculosis.[13] The piperazine moiety can be used to modulate the lipophilicity and pharmacokinetic properties of these agents.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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YouTube. synthesis of thiazoles. (2019-01-19). Available from: [Link]
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CUTM Courseware. Thiazole. Available from: [Link]
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YouTube. Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). Available from: [Link]
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Semantic Scholar. Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine co. Available from: [Link]
-
ResearchGate. Retrosynthesis of piperazine-thiazoles via Hantzsch cyclization and nucleophilic displacement. Available from: [Link]
-
ResearchGate. Recent developments in the Hantzsch synthesis of dihydropyridines. Available from: [Link]
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ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]
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ResearchGate. Optimization of the reaction conditions for the Hantzsch condensation.... Available from: [Link]
-
Ali, M. A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8048. Available from: [Link]
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Çevik, U. A., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(23), 7329. Available from: [Link]
-
ResearchGate. a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. Available from: [Link]
-
ResearchGate. Synthesis of 2‐amino 4‐acyl thiazole derivatives. Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
-
ResearchGate. Synthetic route to piperazine-based bis(thiazole) derivatives 9a–j. Available from: [Link]
-
Wiley Online Library. Hantzsch Dihydropyridine Synthesis. Available from: [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. Available from: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]
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Beilstein Journals. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020-11-24). Available from: [Link]
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Al-Sha'er, M. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155229. Available from: [Link]
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Application Notes and Protocols for the Combinatorial Synthesis of Thiazole-Piperazine Libraries
Introduction: The Significance of Thiazole-Piperazine Scaffolds in Modern Drug Discovery
The thiazole ring and the piperazine scaffold are cornerstones in medicinal chemistry, each recognized as a "privileged structure" due to their frequent appearance in a wide array of biologically active compounds.[1][2] The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Similarly, the piperazine ring, a six-membered heterocycle with two nitrogen atoms, is integral to many pharmaceuticals, lauded for its ability to improve physicochemical properties such as solubility and bioavailability, which are critical for drug efficacy.[3]
The molecular hybridization of these two pharmacophores into a single thiazole-piperazine scaffold has emerged as a powerful strategy in drug discovery. This combination allows for the exploration of vast chemical space and the potential for synergistic or novel pharmacological activities. Combinatorial chemistry provides an efficient and high-throughput approach to generate large, diverse libraries of these compounds, significantly accelerating the identification of new lead candidates for various therapeutic targets.[5][6]
This comprehensive guide provides detailed application notes and protocols for the combinatorial synthesis of thiazole-piperazine libraries, catering to researchers, scientists, and drug development professionals. It emphasizes the underlying chemical principles, offers step-by-step methodologies for both solution-phase and solid-phase synthesis, and provides practical insights into the purification and characterization of the resulting compound libraries.
Theoretical Framework: Core Synthetic Strategies
The construction of thiazole-piperazine libraries predominantly relies on robust and versatile chemical reactions that are amenable to a combinatorial format. The classical Hantzsch thiazole synthesis is a cornerstone of this approach.[7][8]
The Hantzsch Thiazole Synthesis: A Reliable Pathway
The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide or thiourea.[8] This reaction proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[8] Its reliability, high yields, and tolerance to a wide range of functional groups make it exceptionally well-suited for combinatorial library generation.[9]
Visualizing the Synthetic Workflow
The following diagrams illustrate the overall workflow for the combinatorial synthesis of thiazole-piperazine libraries, from building block selection to final library generation.
Caption: Overall workflow for combinatorial synthesis.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for both solution-phase and solid-phase combinatorial synthesis of thiazole-piperazine libraries.
Protocol 1: Solution-Phase Synthesis of a 2-Amino-4-Arylthiazole Library
This protocol describes a rapid and efficient solution-phase synthesis of a library of 2-substituted-amino-4-aryl thiazoles, which can then be further functionalized with piperazine derivatives.[7]
Materials and Reagents:
-
Substituted α-bromoacetophenones (e.g., 2-bromo-1-phenylethan-1-one, 2-bromo-1-(4-chlorophenyl)ethan-1-one)
-
Substituted thioureas (e.g., thiourea, N-methylthiourea, N-phenylthiourea)
-
Polar solvent (e.g., methanol, ethanol)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a matrix of reaction vials (e.g., in a 96-well plate format), add a solution of a specific α-bromoacetophenone (1.0 eq) in the chosen polar solvent to each well designated for that building block.
-
Addition of Thiourea: To each well, add a solution of a specific substituted thiourea (1.2 eq) in the same polar solvent.
-
Reaction: Stir the reaction mixtures at ambient temperature. The reaction is typically very fast, often reaching completion within 30-180 seconds.[7]
-
Work-up and Isolation:
-
Quench the reaction by adding 5% aqueous Na₂CO₃ solution to each well.
-
The thiazole product, being poorly soluble in water, will precipitate.[8]
-
Collect the precipitates by filtration.
-
Wash the collected solids with water to remove any inorganic salts.
-
Dry the products under vacuum.
-
Data Presentation: Example Building Blocks for Solution-Phase Synthesis
| α-Bromoacetophenone (R1) | Thiourea (R2) | Expected Product |
| 2-bromo-1-phenylethan-1-one | Thiourea | 4-phenylthiazol-2-amine |
| 2-bromo-1-(4-chlorophenyl)ethan-1-one | Thiourea | 4-(4-chlorophenyl)thiazol-2-amine |
| 2-bromo-1-phenylethan-1-one | N-methylthiourea | N-methyl-4-phenylthiazol-2-amine |
| 2-bromo-1-(4-fluorophenyl)ethan-1-one | N-phenylthiourea | N,4-diphenylthiazol-2-amine |
Protocol 2: Solid-Phase Synthesis of a Piperazine-Tethered Thiazole Library
Solid-phase synthesis offers advantages in terms of purification, as excess reagents and by-products can be easily washed away.[5] This protocol outlines the synthesis of a library of piperazine-tethered thiazoles on a solid support.[5]
Materials and Reagents:
-
Merrifield resin
-
Fmoc-protected amino acids
-
Reagents for thiazole formation (e.g., 1,3-dichloroacetone, thiourea)
-
Piperazine
-
Various carboxylic acids for acylation
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) or Hydrogen Fluoride (HF) for cleavage
-
Standard solid-phase synthesis vessels and shaker
Procedure:
-
Resin Preparation: Swell the Merrifield resin in DCM.
-
Attachment of Linker: Attach a suitable linker, such as an Fmoc-protected amino acid, to the resin.
-
Thiazole Formation:
-
Deprotect the Fmoc group using 20% piperidine in DMF.[5]
-
React the free amine with 1,3-dichloroacetone followed by thiourea to form the 2-amino-4-chloromethylthiazole on the resin.
-
-
Piperazine Coupling:
-
Displace the chlorine with piperazine.
-
-
Diversification:
-
Acylate the secondary amine of the piperazine with a library of different carboxylic acids using standard peptide coupling reagents.[5]
-
-
Cleavage and Purification:
Mechanism Spotlight: The Hantzsch Thiazole Synthesis
The following diagram illustrates the key steps in the Hantzsch thiazole synthesis.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Purification and Characterization of Combinatorial Libraries
The purity of compounds in a combinatorial library is crucial for obtaining reliable results in high-throughput screening.[10]
Purification Strategies
-
Solution-Phase: For solution-phase synthesis, purification can be achieved through precipitation, crystallization, or liquid-liquid extraction. For more complex mixtures, automated preparative HPLC is often employed.[10]
-
Solid-Phase: A major advantage of solid-phase synthesis is the simplified purification process, where excess reagents and by-products are removed by simple washing of the resin.[5] The final cleaved product is often of high purity, though RP-HPLC may be necessary for final polishing.[5]
Characterization Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for analyzing combinatorial libraries. It provides information on the purity of each compound and confirms its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of representative compounds from the library. For thiazole-piperazine derivatives, characteristic signals include:
Data Presentation: Representative Characterization Data
| Compound ID | Structure | Calculated Mass (M) | Observed Mass (MH+) | Key ¹H NMR Signals (ppm) |
| TP-1 | 4-phenyl-2-(piperazin-1-yl)thiazole | 245.10 | 246.1 | 7.2-7.8 (m, 5H, Ar-H), 6.8 (s, 1H, thiazole-H), 3.4 (t, 4H, piperazine-H), 2.9 (t, 4H, piperazine-H) |
| TP-2 | 1-(4-(4-phenylthiazol-2-yl)piperazin-1-yl)ethan-1-one | 287.11 | 288.1 | 7.2-7.8 (m, 5H, Ar-H), 6.9 (s, 1H, thiazole-H), 3.6 (t, 4H, piperazine-H), 3.5 (t, 4H, piperazine-H), 2.1 (s, 3H, COCH₃) |
Conclusion and Future Perspectives
The combinatorial synthesis of thiazole-piperazine libraries represents a robust and efficient platform for the discovery of novel therapeutic agents. The methodologies outlined in this guide, leveraging the power of the Hantzsch thiazole synthesis and both solution-phase and solid-phase techniques, provide a clear pathway for generating diverse and high-quality compound libraries. As our understanding of disease biology continues to grow, the application of these synthetic strategies will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
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Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PMC. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., & Özkay, Y. (2013). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1040-1047. [Link]
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Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]
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Kazmaier, U., & Ackermann, S. (2005). A Straightforward Approach Towards Thiazoles and Endothiopeptides via Ugi Reaction. Organic & Biomolecular Chemistry, 3(17), 3184-3187. [Link]
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Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Publishing. [Link]
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A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives. (2022). PubMed. [Link]
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A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities. (2012). PMC. [Link]
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Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. (2000). ResearchGate. [Link]
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A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities. (2012). ResearchGate. [Link]
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An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
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1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. (2019). ACS Publications. [Link]
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Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. (2022). ACS Publications. [Link]
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Combinatorial Chemistry: Concepts, Strategies and Applications. (n.d.). University of Arizona. [Link]
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Synthesis and Applications of Small Molecule Libraries. (1996). Chemical Reviews. [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2021). ResearchGate. [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). PMC. [Link]
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Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). Semantic Scholar. [Link]
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Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. (2017). The Journal of Organic Chemistry. [Link]
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Applications of Combinatorial Technologies to Drug Discovery. 2. Combinatorial Organic Synthesis, Library Screening Strategies, and Future Directions. (1997). Journal of Medicinal Chemistry. [Link]
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Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2018). MDPI. [Link]
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One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. (2024). MDPI. [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
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Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). ResearchGate. [Link]
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Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (2024). MDPI. [Link]
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Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Publishing. [Link]
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In vitro assays for "1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine" activity
An Application Guide to the In Vitro Pharmacological Profiling of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The compound 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine integrates three key pharmacophores: a phenyl group, a thiazole ring, and a piperazine moiety. These structural motifs are prevalent in a multitude of biologically active agents, suggesting a rich potential for therapeutic activity. The thiazole ring is a versatile heterocyclic scaffold found in drugs with applications ranging from antimicrobial to anticancer and neuroprotective effects.[1][2] Similarly, the piperazine ring is one of the most common heterocycles in medicinal chemistry, often used to improve physicochemical properties or to correctly orient pharmacophoric groups for optimal target interaction.[3] Its derivatives have shown a wide array of neurological activities, including anxiolytic and antipsychotic effects.[4]
Given the established neuropharmacological activities of related thiazolyl-piperazine compounds, particularly as inhibitors of monoamine oxidase (MAO), this guide presents a strategic panel of in vitro assays designed to elucidate the primary biological targets of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine.[5][6] The following protocols provide a robust framework for an initial pharmacological screening cascade, focusing on high-value targets in neuroscience: monoamine oxidases, key G-protein coupled receptors (GPCRs), and acetylcholinesterase.
Section 1: Monoamine Oxidase (MAO) Inhibition Assays
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[7][8] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[7][9] Several studies have identified thiazolyl-piperazine derivatives as potent and selective MAO inhibitors, making this enzyme class a primary hypothetical target for the test compound.[5]
Assay Principle: A convenient and high-throughput method for screening MAO inhibitors is a fluorometric assay.[7][10] The assay quantifies hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine). The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to produce a highly fluorescent product. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity.
Experimental Workflow: MAO Inhibitor Screening
Caption: Workflow for the fluorometric monoamine oxidase (MAO) inhibition assay.
Protocol 1: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[9][10]
A. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Test Compound: 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, prepared as a 10 mM stock in DMSO.
-
Positive Controls: Clorgyline (MAO-A selective inhibitor), Pargyline (MAO-B selective inhibitor).[9]
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
B. Reagent Preparation:
-
Test Compound Dilutions: Prepare a serial dilution of the test compound in Assay Buffer, starting from a high concentration (e.g., 200 µM) to generate a 10-point dose-response curve. Ensure the final DMSO concentration in the assay is ≤1%.
-
Substrate Working Solution: Prepare a solution containing p-tyramine, HRP, and the fluorescent probe in Assay Buffer according to the manufacturer's specifications. Protect from light.
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to their optimal working concentration in cold Assay Buffer immediately before use.
C. Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 5 µL of the diluted test compound, positive controls, or vehicle (for 100% activity and blank controls).
-
To initiate the reaction for the blank, add 5 µL of a potent inhibitor (e.g., 10 µM Clorgyline for MAO-A) to the respective wells.
-
Add 45 µL of the diluted MAO-A or MAO-B enzyme to all wells except the no-enzyme blank.
-
Mix gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[9]
-
Initiate the enzymatic reaction by adding 50 µL of the Substrate Working Solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.
D. Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * [1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)]
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Table 1: Data Interpretation for MAO Inhibition
| Target | Test Compound IC₅₀ (µM) | Control IC₅₀ (µM) | Selectivity Index (IC₅₀ MAO-B / IC₅₀ MAO-A) | Interpretation |
| MAO-A | [Experimental Value] | Clorgyline: ~0.01 | \multirow{2}{}{[Calculated Value]*} | A low IC₅₀ value indicates potent inhibition. |
| MAO-B | [Experimental Value] | Pargyline: ~0.4 | A selectivity index >10 suggests MAO-A selectivity; <0.1 suggests MAO-B selectivity. Values near 1 are non-selective. |
Section 2: G-Protein Coupled Receptor (GPCR) Binding Assays
Scientific Rationale: The piperazine moiety is a cornerstone of many ligands targeting monoaminergic GPCRs, such as dopamine and serotonin receptors.[4] These receptors are implicated in a vast range of physiological and pathological processes, making them premier targets for neuropsychiatric drugs.[11][12] A competitive binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor, providing a crucial first step in characterizing its potential as a receptor modulator.[13]
Assay Principle: This assay measures the ability of the test compound to compete with a high-affinity radiolabeled or fluorescently-labeled ligand for binding to a specific receptor. The receptors are typically sourced from recombinant cell lines (e.g., HEK-293 or CHO cells) that stably express the target of interest. The amount of labeled ligand displaced is proportional to the affinity and concentration of the test compound.[12][13][14]
Experimental Workflow: Competitive Receptor Binding Assay
Caption: Workflow for a competitive GPCR radioligand binding assay.
Protocol 2: Dopamine D2 Receptor Competitive Binding Assay
This protocol describes a classic radioligand binding assay, a highly sensitive and robust method.[14][15]
A. Materials and Reagents:
-
Cell Membranes: From a stable cell line expressing human dopamine D2 receptors.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Determinate: Haloperidol or unlabeled Spiperone at a high concentration (e.g., 10 µM).
-
Test Compound: 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine stock in DMSO.
-
GF/B filter plates (presoaked in 0.5% polyethyleneimine to reduce non-specific binding).[16]
-
Scintillation fluid and a microplate scintillation counter.
B. Assay Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well reaction plate, combine the following in a final volume of 200 µL:
-
50 µL of test compound dilution (or vehicle for total binding, or 10 µM Haloperidol for NSB).
-
50 µL of [³H]Spiperone diluted in Assay Buffer (to a final concentration near its Kd, e.g., 0.2-0.5 nM).
-
100 µL of diluted D2 receptor membranes (typically 10-20 µg protein/well).
-
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature to reach equilibrium.
-
Rapidly harvest the contents of each well onto the presoaked GF/B filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
C. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to find the IC₅₀.
-
Calculate Affinity Constant (Ki): Use the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Table 2: Data Presentation for GPCR Binding
| Receptor Target | Labeled Ligand | Test Compound Ki (nM) | Interpretation |
| Dopamine D2 | [³H]Spiperone | [Experimental Value] | A lower Ki value indicates higher binding affinity. Typically, Ki < 100 nM is considered significant and warrants further investigation. |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | [Experimental Value] | Comparing Ki values across different receptors helps establish the compound's selectivity profile. |
Section 3: Acetylcholinesterase (AChE) Inhibition Assay
Scientific Rationale: Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating its action at the synapse.[17][18] Inhibition of AChE is a validated therapeutic strategy for managing the symptoms of Alzheimer's disease.[19] Given the diverse activities of thiazole-containing compounds, assessing AChE inhibition is a valuable component of a comprehensive neuropharmacological profile.
Assay Principle: The assay is based on the Ellman method, a simple and robust colorimetric technique.[18][19] AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured at 412 nm.[17] A reduction in the rate of color formation indicates AChE inhibition.
Reaction Pathway: AChE Inhibition
Caption: Principle of the colorimetric acetylcholinesterase (AChE) inhibition assay.
Protocol 3: Colorimetric AChE Inhibition Assay
This protocol is based on the widely used Ellman's method, suitable for high-throughput screening.[18][19][20]
A. Materials and Reagents:
-
Acetylcholinesterase (AChE) from human recombinant sources or electric eel.
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Test Compound: 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine stock in DMSO.
-
Positive Control: Donepezil or Galantamine.
-
Clear, flat-bottom 96-well microplates.
-
Absorbance microplate reader.
B. Reagent Preparation:
-
DTNB Solution: Prepare a 10 mM stock of DTNB in Assay Buffer.
-
ATCI Solution: Prepare a 75 mM stock of ATCI in deionized water.
-
Enzyme Solution: Dilute AChE in Assay Buffer to a final concentration that gives a linear rate of reaction for at least 10-15 minutes.
-
Test Compound Dilutions: Prepare a serial dilution of the test compound in Assay Buffer.
C. Assay Procedure:
-
To the wells of a 96-well plate, add:
-
120 µL of Assay Buffer.
-
20 µL of the test compound dilution (or vehicle/positive control).
-
20 µL of the DTNB solution.
-
-
Mix and pre-incubate for 5 minutes at 25°C.
-
Add 20 µL of the AChE enzyme solution to all wells except the blank. Mix thoroughly.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).
D. Data Analysis:
-
Calculate Reaction Rate (V): Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * [1 - (V_Test - V_Blank) / (V_Vehicle - V_Blank)]
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.
Table 3: Data Summary for AChE Inhibition
| Enzyme Target | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) | Interpretation |
| Acetylcholinesterase | [Experimental Value] | Donepezil: ~0.01-0.05 | A low micromolar or nanomolar IC₅₀ suggests significant activity against this enzyme. |
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Al-Ghorbani, M., et al. (2021). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules. [Link]
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Petrou, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Thiazolyl-N-Phenyl Piperazines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the scientific rationale and experimental protocols for evaluating the anti-inflammatory properties of a promising class of compounds: thiazolyl-N-phenyl piperazines. These heterocyclic compounds have garnered significant interest for their potential therapeutic applications in inflammatory diseases.[1][2][3][4] This document provides a foundational framework for researchers, offering in-depth methodologies for both in vitro and in vivo assessment of their anti-inflammatory efficacy. The protocols are designed to be self-validating, with explanations of the underlying principles to ensure robust and reproducible results.
Introduction: The Therapeutic Potential of Thiazolyl-N-Phenyl Piperazines in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[5] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Thiazole and piperazine moieties are prevalent scaffolds in medicinal chemistry, known to be present in a variety of pharmacologically active molecules.[3][6] The unique combination of a thiazole ring and an N-phenyl piperazine core in the target compounds presents a compelling chemical architecture for modulating inflammatory pathways. This application note will explore the methodologies to rigorously assess their anti-inflammatory potential.
Putative Mechanism of Action: Targeting Pro-inflammatory Signaling
While the precise molecular targets of novel thiazolyl-N-phenyl piperazines require empirical determination, their anti-inflammatory effects are hypothesized to involve the modulation of key pro-inflammatory signaling cascades. A common pathway implicated in inflammation is the one initiated by lipopolysaccharide (LPS), a component of Gram-negative bacteria, which activates Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade, culminating in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8] The potential intervention points for thiazolyl-N-phenyl piperazines within this pathway are illustrated below.
Caption: Putative mechanism of action for thiazolyl-N-phenyl piperazines.
In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are crucial for the initial screening and mechanistic characterization of anti-inflammatory compounds.[5][9][10] The use of murine macrophage cell line RAW 264.7 stimulated with LPS is a well-established and reproducible model to mimic an inflammatory response.[7][8][11]
Cell Viability Assay (MTT Assay)
Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the non-cytotoxic concentration range of the test compounds. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the thiazolyl-N-phenyl piperazine derivatives for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Test)
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in NO production. The Griess assay is a simple and sensitive colorimetric method to quantify nitrite, a stable metabolite of NO, in the cell culture supernatant.[8][12]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Quantification (ELISA)
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that play a critical role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these cytokines in the cell culture supernatant.[7][13][14]
Protocol (General):
-
Seed and treat RAW 264.7 cells with test compounds and LPS as described in the NO production assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.[15][16][17]
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody.
-
A detection antibody, followed by a streptavidin-HRP conjugate, is added.
-
A substrate solution is then added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
Cytokine concentrations are determined by comparison to a standard curve.
Caption: Workflow for in vitro anti-inflammatory screening.
In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for evaluating the therapeutic efficacy of drug candidates in a whole-organism context, considering factors like pharmacokinetics and bioavailability.[18][19][20]
Carrageenan-Induced Paw Edema in Rodents
Rationale: The carrageenan-induced paw edema model is a widely used and highly reproducible acute inflammatory model for screening anti-inflammatory drugs.[21][22][23] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[21] The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and cytokines.
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.[24]
-
Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the thiazolyl-N-phenyl piperazine derivative.
-
Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.[21]
-
Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[21]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV = Vₜ - V₀.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Data Presentation
Quantitative data from the described assays should be presented clearly for comparative analysis.
Table 1: In Vitro Anti-inflammatory Activity of Thiazolyl-N-Phenyl Piperazine Derivatives
| Compound | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Vehicle | - | 100 ± 5.2 | 0 ± 2.5 | 0 ± 3.1 | 0 ± 2.8 |
| LPS Control | - | 98 ± 4.8 | 100 ± 7.5 | 100 ± 8.2 | 100 ± 6.9 |
| Compound A | 1 | 99 ± 3.9 | 85 ± 6.1 | 88 ± 5.4 | 90 ± 4.7 |
| 10 | 97 ± 4.1 | 52 ± 4.3 | 58 ± 4.9 | 61 ± 5.2 | |
| 25 | 95 ± 5.0 | 28 ± 3.7 | 35 ± 4.1 | 39 ± 4.5 | |
| Compound B | 1 | 101 ± 4.5 | 90 ± 5.8 | 92 ± 6.0 | 94 ± 5.5 |
| 10 | 98 ± 3.8 | 65 ± 5.1 | 70 ± 5.7 | 72 ± 6.1** | |
| 25 | 96 ± 4.2 | 40 ± 4.0 | 45 ± 4.8 | 48 ± 5.0 | |
| Positive Control | 10 | 99 ± 4.6 | 35 ± 3.9 | 42 ± 4.4 | 46 ± 4.9 |
| Data are presented as mean ± SEM. Statistical significance compared to LPS control: *p<0.05, **p<0.01, **p<0.001. |
Table 2: In Vivo Anti-inflammatory Effect of Thiazolyl-N-Phenyl Piperazine Derivatives in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0 | 0 |
| Compound A | 10 | 25.4 ± 3.1 | 28.9 ± 3.5 |
| 25 | 45.8 ± 4.2 | 50.1 ± 4.8 | |
| 50 | 62.3 ± 5.5 | 68.7 ± 6.1 | |
| Compound B | 10 | 20.1 ± 2.9 | 24.5 ± 3.2 |
| 25 | 38.9 ± 3.8 | 42.6 ± 4.1 | |
| 50 | 55.7 ± 5.1 | 60.3 ± 5.7 | |
| Indomethacin | 10 | 58.2 ± 5.3 | 65.4 ± 5.9 |
| *Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001. |
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic evaluation of the anti-inflammatory potential of novel thiazolyl-N-phenyl piperazine derivatives. By employing a combination of well-established in vitro and in vivo models, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical development. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of new therapeutics for inflammatory diseases.
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Application Notes and Protocols for Antimicrobial and Antifungal Assays of Thiazole-Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Thiazole-Piperazine Derivatives
The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. This has intensified the search for novel antimicrobial and antifungal agents with unique mechanisms of action. Thiazole and piperazine moieties are important pharmacophores in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2][3] Thiazole-piperazine derivatives, which combine these two heterocyclic rings, have demonstrated promising broad-spectrum antimicrobial and antifungal activities.[4][5][6]
The thiazole ring is a core component of numerous clinically approved drugs and is associated with a wide range of biological activities, including antibacterial and antifungal effects.[7][8] Piperazine derivatives are also known for their diverse pharmacological properties and are integral to several antimicrobial agents.[2][3] The synergistic combination of these two scaffolds can lead to compounds with enhanced potency and novel mechanisms of action, potentially overcoming existing resistance mechanisms.[1]
This guide provides detailed, field-proven protocols for the in vitro evaluation of the antimicrobial and antifungal efficacy of novel thiazole-piperazine derivatives. The methodologies described herein adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data crucial for the advancement of new therapeutic agents.[9][10][11][12]
Core Assays for Efficacy Determination
The primary objective of these assays is to determine the potency of the thiazole-piperazine derivatives against a panel of clinically relevant bacterial and fungal strains. The core assays include:
-
Determination of Minimum Inhibitory Concentration (MIC): To ascertain the lowest concentration of the compound that inhibits the visible growth of a microorganism.[13][14]
-
Determination of Minimum Bactericidal Concentration (MBC): To identify the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.[15][16][17]
-
Determination of Minimum Fungicidal Concentration (MFC): To establish the lowest concentration of the compound required to kill 99.9% of the initial fungal inoculum.[18][19][20]
-
Agar Well Diffusion Assay: A preliminary qualitative assessment of antimicrobial activity.[21][22][23]
Materials and Reagents
General:
-
Thiazole-piperazine derivatives (synthesized and purified)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile deionized water
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)[24][25]
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Incubator (35-37°C)[24]
-
Laminar flow hood or biosafety cabinet
-
Vortex mixer
-
Spectrophotometer or McFarland standards[13]
For Antibacterial Assays:
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Growth Media:
-
Positive Control Antibiotics: Ciprofloxacin, Gentamicin, or others as appropriate.
For Antifungal Assays:
-
Fungal Strains:
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
Mold: Aspergillus fumigatus (e.g., ATCC 204305)
-
-
Growth Media:
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for MIC/MFC assays
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for MFC and agar well diffusion assays
-
-
Positive Control Antifungals: Fluconazole, Amphotericin B, or others as appropriate.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a gold standard for quantitative susceptibility testing, providing precise data on the inhibitory activity of the test compounds.[24][27]
Principle: A serial two-fold dilution of the thiazole-piperazine derivative is prepared in a 96-well microtiter plate. A standardized microbial inoculum is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that prevents visible microbial growth.[13][14]
Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the thiazole-piperazine derivative in sterile DMSO to a high concentration (e.g., 1280 µg/mL). Further dilutions should be made in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi).[26]
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well plate.[25]
-
Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[25][26]
-
Well 11 will serve as the growth control (inoculum without the compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Preparation of Microbial Inoculum:
-
Bacteria: From a fresh 18-24 hour agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Fungi: For yeasts, prepare a suspension from a 24-hour culture on SDA and adjust to a 0.5 McFarland standard. For molds, use a 7-day old culture to prepare a spore suspension. Dilute in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation: Add the standardized microbial inoculum to wells 1 through 11.
-
Incubation: Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for bacteria, 24-48 hours for yeasts, and up to 72 hours for molds.[24]
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[13][24]
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity.
Principle: Following the MIC determination, aliquots from the wells showing no visible growth are subcultured onto agar plates. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[15][16][18]
Step-by-Step Protocol:
-
Subculturing: From the wells corresponding to the MIC and higher concentrations in the MIC plate, take a 10-20 µL aliquot.[19]
-
Plating: Spot-plate or spread the aliquot onto a fresh, appropriate agar plate (MHA for bacteria, SDA/PDA for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Determining MBC/MFC: After incubation, count the number of colonies on each spot/plate. The MBC/MFC is the lowest concentration of the test compound that shows no growth or a colony count corresponding to a ≥99.9% kill rate compared to the initial inoculum count.[17][19]
Protocol 3: Agar Well Diffusion Assay
This is a simpler, qualitative method for screening antimicrobial activity.[21][22]
Principle: A standardized microbial inoculum is spread over the surface of an agar plate. Wells are then created in the agar, and the test compound is added to the wells. The compound diffuses into the agar, and if it is active, it will inhibit microbial growth, creating a zone of inhibition.[21][23]
Step-by-Step Protocol:
-
Inoculation of Agar Plates: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, evenly inoculate the entire surface of an MHA or SDA/PDA plate.[22]
-
Creating Wells: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.[21][23]
-
Adding Test Compound: Add a defined volume (e.g., 50-100 µL) of the thiazole-piperazine derivative solution (at a known concentration) into each well. A negative control (solvent, e.g., DMSO) and a positive control (standard antibiotic/antifungal) should also be included.[21][28]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[21]
-
Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation and Interpretation
Summarize the quantitative data from the MIC, MBC, and MFC assays in a clear and structured table.
Table 1: Representative Antimicrobial and Antifungal Activity of Thiazole-Piperazine Derivatives (µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) | A. fumigatus (ATCC 204305) |
| MIC | MBC | MIC | MBC | |
| Derivative A | 8 | 16 | 16 | 32 |
| Derivative B | 4 | 8 | 8 | 16 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |
| Fluconazole | N/A | N/A | N/A | N/A |
Interpretation:
-
MBC/MIC or MFC/MIC Ratio: This ratio provides insight into the nature of the antimicrobial activity. A ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity, while a ratio > 4 suggests bacteriostatic or fungistatic activity.[15][26]
Visualizing Experimental Workflows
Workflow for MIC and MBC/MFC Determination
Caption: Workflow for determining MIC and MBC/MFC.
Workflow for Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion assay.
Causality Behind Experimental Choices and Trustworthiness
-
Choice of Media: Mueller-Hinton broth and agar are the standard media for routine antimicrobial susceptibility testing of non-fastidious bacteria due to their batch-to-batch reproducibility and low concentration of inhibitors. RPMI-1640 is the recommended medium for antifungal susceptibility testing of most yeasts and molds as it supports their growth while not interfering with the activity of most antifungal agents.
-
Standardized Inoculum: The use of a 0.5 McFarland standard is crucial for ensuring that the number of microorganisms is consistent across experiments, which is a critical factor influencing the outcome of susceptibility tests.[13]
-
Controls: The inclusion of positive (known antimicrobial agent) and negative (solvent) controls is essential for validating the assay.[28] The growth control ensures that the microorganisms are viable, and the sterility control confirms that the medium is not contaminated.
-
Incubation Conditions: The specified incubation times and temperatures are optimal for the growth of the respective microorganisms and are standardized to ensure comparability of results between laboratories.[24]
-
Adherence to Standards: Following CLSI and EUCAST guidelines ensures that the generated data is robust, reproducible, and can be reliably compared to data from other studies.[9][10][29][30]
Conclusion
The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of the antimicrobial and antifungal properties of novel thiazole-piperazine derivatives. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that is essential for the identification and development of new therapeutic agents to combat the growing threat of antimicrobial resistance.
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Application Notes and Protocols for Evaluating the Anticancer Activity of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine on Human Cell Lines
Introduction: The Therapeutic Potential of Thiazole and Piperazine Scaffolds
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective anticancer agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, with thiazole and piperazine rings being prominent scaffolds in a multitude of clinically approved drugs. The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, is a key structural component in anticancer drugs like Dasatinib and Ixazomib.[1] Thiazole derivatives are known to interact with various biological targets to inhibit cancer progression, often by inducing apoptosis or disrupting critical signaling pathways.[2][3]
Similarly, the piperazine ring is a privileged structure in drug discovery, found in numerous FDA-approved anticancer agents. Its flexible nature allows for interaction with a diverse range of molecular targets, and piperazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5]
This application note focuses on 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine , a compound that strategically combines these two pharmacophores. The synergistic potential of the electron-rich thiazole ring and the versatile piperazine linker suggests a promising candidate for anticancer activity. We hypothesize that this compound may exert its effects by inducing programmed cell death (apoptosis) and modulating key cell survival pathways, such as the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.[6][7][8]
These notes provide a comprehensive guide for researchers to evaluate the in vitro anticancer properties of this compound. We present detailed, field-proven protocols for assessing cytotoxicity, apoptosis induction, cell cycle arrest, and for probing the underlying molecular mechanism of action.
I. Preliminary Cytotoxicity Assessment: The MTT Cell Viability Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals.[10] The intensity of the purple color is directly proportional to the number of living cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) and a non-malignant control cell line (e.g., MCF-10A) in appropriate media.
-
Trypsinize and count the cells. Seed 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and 0.5% DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate for 48 or 72 hours at 37°C.
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
Plot the % Viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Data Presentation: Representative Cytotoxicity Data
Table 1: IC₅₀ Values (µM) of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine after 48h Treatment
| Cell Line | Cancer Type | Representative IC₅₀ (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 5.3 |
| A549 | Lung Carcinoma | 12.2 | 3.7 |
| HCT-116 | Colorectal Carcinoma | 6.8 | 6.6 |
| MCF-10A | Non-malignant Breast | 45.1 | - |
*Selectivity Index (SI) = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
II. Mechanistic Evaluation: Apoptosis and Cell Cycle Analysis
A hallmark of effective anticancer agents is their ability to induce apoptosis, a form of programmed cell death, in tumor cells. We will employ two robust flow cytometry-based assays to investigate this: the Annexin V/Propidium Iodide (PI) assay to quantify apoptotic cells and cell cycle analysis to determine if the compound causes arrest at specific cell cycle checkpoints.
A. Quantifying Apoptosis with Annexin V/PI Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11] This dual staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells (e.g., HCT-116) in 6-well plates at a density that allows them to be sub-confluent after treatment.
-
Treat the cells with 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the collected cells at 300 x g for 5 minutes and wash once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5][12]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Data Presentation: Representative Apoptosis Data
Table 2: Percentage of Apoptotic HCT-116 Cells after 24h Treatment
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 3.1 ± 0.4 | 2.5 ± 0.3 | 5.6 |
| Compound | 6.8 (IC₅₀) | 18.7 ± 1.5 | 9.2 ± 1.1 | 27.9 |
| Compound | 13.6 (2x IC₅₀) | 35.4 ± 2.1 | 15.8 ± 1.9 | 51.2 |
B. Investigating Cell Cycle Arrest
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. By staining DNA with Propidium Iodide (PI) and analyzing the DNA content via flow cytometry, we can determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells as described in the apoptosis protocol (Section II.A, Step 1).
-
Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[1]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 20,000 events.
-
Use software (e.g., ModFit LT™, FlowJo™) to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.[1]
-
III. Probing the Molecular Mechanism: Western Blot Analysis of Key Signaling Proteins
Based on literature for related thiazole compounds, a plausible mechanism of action for 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine is the induction of apoptosis via inhibition of the PI3K/Akt survival pathway.[6][8][13] Inhibition of Akt leads to downstream modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[6] We will use Western blotting to assess the expression levels of key proteins in this pathway.
-
p-Akt (phosphorylated Akt): A marker of Akt activation. A decrease suggests pathway inhibition.
-
Bcl-2: An anti-apoptotic protein. Downregulation promotes apoptosis.
-
Bax: A pro-apoptotic protein. Upregulation promotes apoptosis.
-
Cleaved Caspase-3: An executioner caspase. Its presence is a definitive marker of apoptosis.[14]
-
β-actin: Used as a loading control to ensure equal protein loading in each lane.
Proposed Signaling Pathway
Caption: Proposed mechanism: Compound inhibits PI3K/Akt, altering Bcl-2/Bax balance to trigger apoptosis.
Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells in 6-well plates with the compound (IC₅₀ concentration) for 24 or 48 hours.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C, diluted according to manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the relative protein expression, normalizing to the β-actin loading control.
-
IV. Summary and Future Directions
These application notes provide a structured, multi-faceted approach to characterize the in vitro anticancer activity of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine. The described protocols for cytotoxicity, apoptosis, cell cycle, and Western blot analysis form a robust workflow to not only determine the compound's efficacy but also to elucidate its mechanism of action.
Demonstrating that this compound selectively induces apoptosis in cancer cells, potentially through the inhibition of the PI3K/Akt pathway, would provide a strong rationale for further preclinical development. Subsequent studies could involve broader screening against a larger panel of cancer cell lines, investigation of other signaling pathways, and eventual progression to in vivo animal models to assess efficacy and safety in a whole-organism context.
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. Available at: [Link]
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Goyal, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
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O'Brien, J., & T. Wilson, I. (n.d.). Bioassays for anticancer activities. PubMed. Available at: [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Al-Ostath, S., et al. (2020). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules. Available at: [Link]
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Batran, R. Z., et al. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances. Available at: [Link]
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El-Sayed, N. N. E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]
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NCBI. (n.d.). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Retrieved from [Link]
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- 10. MTT assay overview | Abcam [abcam.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V-FITC Kit Protocol [hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Analytical Characterization of Thiazole-Piperazine Derivatives
Introduction
Thiazole and piperazine rings are privileged scaffolds in medicinal chemistry, appearing in a multitude of pharmacologically active molecules.[1][2] Thiazole derivatives are known for a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[3] Similarly, the piperazine nucleus is a cornerstone in drugs targeting the central nervous system and infectious diseases.[1][4] The conjugation of these two heterocyclic systems into thiazole-piperazine derivatives has yielded promising new chemical entities.[5][6]
The rigorous characterization of these derivatives is a critical step in the drug development pipeline. It ensures the unambiguous confirmation of the chemical structure, quantifies purity, and identifies potential impurities, thereby guaranteeing the safety, efficacy, and quality of the active pharmaceutical ingredient (API).[7][8] This guide provides a comprehensive overview of the essential analytical methods, offering both the theoretical basis for experimental choices and detailed, field-proven protocols for researchers and drug development professionals.
Section 1: Definitive Structural Elucidation
The primary goal of characterization is to confirm that the synthesized molecule is indeed the intended structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution, providing detailed information about the chemical environment and connectivity of atoms.[9] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically required for a complete assignment.
Causality of Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred for its ability to dissolve a broad range of compounds and for its preservation of signals from exchangeable protons (e.g., amide N-H), which might be lost in solvents like D₂O.[9] For less polar derivatives, CDCl₃ is a suitable alternative.[5]
-
Spectrometer Field Strength: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving complex spin systems and overlapping multiplets often found in these derivatives.[9]
Protocol 1: Complete NMR Structural Assignment
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the thiazole-piperazine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[9]
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Key Signals to Observe:
-
Thiazole Ring: A characteristic singlet for the C5-H proton, typically observed in the δ 7.0–8.0 ppm region.[5] Protons on substituents attached to the thiazole ring will have specific shifts.
-
Piperazine Ring: Protons of the piperazine ring typically appear as broad singlets or multiplets in the δ 2.5–4.0 ppm range, depending on their substitution and conformation.[5]
-
Aromatic/Aliphatic Substituents: Protons on other parts of the molecule will appear in their respective characteristic regions.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key Signals to Observe:
-
Thiazole Ring: Carbon signals for the thiazole ring typically appear between δ 100-170 ppm.[5]
-
Piperazine Ring: Carbon signals for the piperazine ring are usually found in the δ 40–60 ppm region.
-
-
-
2D NMR Acquisition (for full connectivity):
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks, confirming adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule (e.g., linking a substituent to the piperazine ring).
-
Table 1: Typical NMR Acquisition Parameters (400 MHz Spectrometer)
| Experiment | Pulse Program | Spectral Width | Acquisition Time | Relaxation Delay | Number of Scans |
|---|---|---|---|---|---|
| ¹H NMR | Standard single-pulse | 0-12 ppm | 2-4 s | 2 s | 16-64 |
| ¹³C NMR | Proton-decoupled | 0-200 ppm | 1-2 s | 2 s | 1024-4096 |
| COSY | Standard COSY | F2/F1: 0-12 ppm | 0.25 s | 1.5 s | 8-16 |
| HSQC | Standard HSQC | F2: 0-12 ppm, F1: 0-165 ppm | 0.1 s | 1.5 s | 16-32 |
| HMBC | Standard HMBC | F2: 0-12 ppm, F1: 0-200 ppm | 0.2 s | 2 s | 32-64 |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight of the compound, which serves as a crucial confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement.
Causality of Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is the most common and gentle ionization technique for this class of molecules. Due to the basic nitrogen atoms in the piperazine ring, these compounds readily form protonated molecular ions [M+H]⁺ in positive ion mode.[1]
-
Instrumentation: Coupling liquid chromatography with mass spectrometry (LC-MS) is highly efficient, as it allows for the separation of the analyte from impurities before it enters the mass spectrometer.[10][11]
Protocol 2: LC-MS Analysis for Molecular Weight Confirmation
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
LC-MS System Configuration:
-
LC System: A standard HPLC or UPLC system.
-
Column: A short C18 column (e.g., 50 mm x 2.1 mm) can be used for rapid analysis.
-
Mobile Phase: A simple gradient of water and acetonitrile, both containing 0.1% formic acid, is effective. The formic acid aids in the protonation of the analyte for ESI.
-
MS Detector: An ESI source coupled to a Quadrupole or Time-of-Flight (TOF) analyzer.
-
-
MS Acquisition:
-
Mode: Positive Ion Mode.
-
Scan Range: A range appropriate for the expected molecular weight (e.g., 100-1000 m/z).
-
Data Analysis: Identify the base peak corresponding to the [M+H]⁺ adduct. In HRMS, compare the measured exact mass to the theoretical mass calculated for the expected molecular formula. The mass difference should be less than 5 ppm.
-
Section 2: Purity Assessment and Quantification
Once the structure is confirmed, it is essential to determine the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this purpose.[7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. It is used to separate the main thiazole-piperazine derivative from starting materials, by-products, and degradation products.
Causality of Experimental Choices:
-
Column Chemistry: A C18 stationary phase is the most versatile and common choice for small organic molecules, providing excellent retention and separation based on hydrophobicity.
-
Mobile Phase Modifier: An acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. This serves two purposes: it protonates basic sites (like the piperazine nitrogens), leading to sharper peaks and improved peak shape, and it provides counter-ions for ion-pairing, which can enhance retention of basic compounds.
-
Detection: A Photodiode Array (PDA) or UV detector is standard. The detection wavelength should be set at a λmax of the compound to ensure maximum sensitivity. If the compound lacks a strong chromophore, alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are necessary.[12]
// Connections Sample -> System [label="Load"]; System -> Inject [label="Ready"]; Inject -> Separate; Separate -> Detect; Detect -> Integrate; Integrate -> Calculate; Calculate -> Report; } enddot
Figure 1: General workflow for HPLC purity analysis.
Protocol 3: RP-HPLC Method for Purity Determination
-
Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Solution: Prepare a stock solution of the compound at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile/Water). Dilute to a working concentration of ~0.1 mg/mL.
-
-
HPLC Conditions:
-
See Table 2 for a typical gradient method.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
-
Calculation:
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Table 2: Example RP-HPLC Gradient Conditions
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or compound λmax) |
| Gradient: | |
| 0-2 min | 5% B |
| 2-15 min | 5% to 95% B |
| 15-18 min | 95% B |
| 18-18.1 min | 95% to 5% B |
| 18.1-25 min | 5% B (Re-equilibration) |
Section 3: Elemental and Inorganic Analysis
Confirming the elemental composition provides orthogonal evidence of the compound's identity and helps identify inorganic impurities.
Elemental Analysis (CHNS)
This technique determines the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in a pure sample. The experimental percentages should match the theoretical values calculated from the molecular formula, typically within ±0.4%.[13] This is a fundamental test for the confirmation of an empirical formula.
Trace Elemental Impurity Analysis
Pharmaceutical manufacturing processes can introduce elemental impurities (e.g., residual metal catalysts from synthesis).[][15] Regulatory guidelines strictly limit the presence of these impurities.[16] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique due to its high sensitivity and ability to detect a wide range of elements down to parts-per-billion (ppb) levels.[17]
Protocol 4: Overview of ICP-MS for Elemental Impurities
-
Sample Digestion: The organic matrix must be removed to prevent interference. Accurately weigh the sample and digest it using a mixture of concentrated nitric acid and hydrochloric acid in a closed-vessel microwave digestion system.
-
Analysis: The digested sample, now an aqueous solution, is introduced into the ICP-MS.
-
Quantification: The concentration of each element is determined by comparing its signal intensity against a calibration curve generated from certified standards.
Section 4: Validation of Analytical Methods
An analytical method is only useful if it is proven to be reliable. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[18][19] The parameters for validation are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[8]
// Core concept ValidatedMethod [label="Validated Method", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14];
// Main parameters Accuracy [label="Accuracy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Range [label="Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Limits [label="LOD / LOQ", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sub-parameters for Precision Repeatability [label="Repeatability", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Intermediate Precision", fillcolor="#F1F3F4", fontcolor="#202124"];
// Relationships ValidatedMethod -> {Accuracy, Precision, Specificity, Linearity, Range, Robustness, Limits} [arrowhead=none]; Precision -> {Repeatability, Intermediate}; Linearity -> Range; } enddot
Figure 2: Interrelationship of key analytical method validation parameters.
Protocols for Key Validation Parameters (for the HPLC Purity Method)
-
Specificity: Analyze the drug substance spiked with known impurities or degradation products. The method is specific if it can resolve the main peak from all potential interfering peaks.
-
Linearity: Prepare a series of solutions of the analyte at different concentrations (e.g., 50% to 150% of the nominal concentration). Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determine the recovery of the analyte in a spiked sample matrix. Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should typically be within 98.0% to 102.0%.
-
Precision (Repeatability): Analyze a minimum of six independent preparations of the same sample on the same day, with the same analyst and instrument. The relative standard deviation (RSD) of the results should be ≤ 2%.
-
Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established by finding the concentration where the signal-to-noise ratio is approximately 10:1.
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only | Peak purity index > 0.99; baseline resolution between analyte and impurities |
| Linearity | Proportionality of response to concentration | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness of results to the true value | % Recovery between 98.0 - 102.0% |
| Precision (RSD) | Degree of scatter between measurements | Repeatability: RSD ≤ 2.0%; Intermediate Precision: RSD ≤ 3.0% |
| LOQ | Lowest amount reliably quantified | Signal-to-Noise ratio ≥ 10; acceptable precision/accuracy at this level |
| Robustness | Reliability with small, deliberate variations | No significant change in results when parameters (e.g., pH, temp) are varied |
Conclusion
The analytical characterization of thiazole-piperazine derivatives is a multi-faceted process that requires an integrated approach. By combining powerful techniques for structural elucidation (NMR, MS), purity and impurity profiling (HPLC), and elemental composition (CHNS, ICP-MS), and by rigorously validating these methods, researchers can ensure the quality, consistency, and safety of these promising pharmaceutical compounds. This comprehensive analytical package provides the foundation of data required for all stages of drug development, from initial discovery to regulatory submission.
References
- This review provides an overview of key analytical techniques used in the development and validation of methods for quantifying and characterizing compounds across various fields, with a particular focus on pharmaceuticals. (2025).
- Pharmaceutical Elemental Impurities Analysis. (n.d.). BOC Sciences.
- Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers.
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek.
- Pharmacopoeia methods for elemental analysis of medicines: a compar
- Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
- Instrumentation for chemical & pharmaceutical applic
- Analytical Method Development and Validation. (n.d.). UI Pharmaceuticals - The University of Iowa.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Tutor.
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020).
- Dellai, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031.
- Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. (2017). Taylor & Francis Online.
- Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI.
- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2018). MDPI.
- Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Publishing.
- Dabholkar, V. V., et al. (2013). Chemistry of novel piprazine-thiazole derivatives- their synthesis and microbial evaluation. Der Pharma Chemica, 5(4), 116-119.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758.
- HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies.
- Application Notes and Protocols for the NMR Structural Elucidation of Thiazesim Hydrochloride. (2025). Benchchem.
- Al-Warhi, T., et al. (2023).
- Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023).
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PubMed.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
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Application Notes and Protocols for the Analysis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine using HPLC and LC-MS
Introduction
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine is a heterocyclic compound featuring a phenyl-thiazole moiety linked to a piperazine ring. The presence of both the aromatic, UV-absorbing thiazole group and the basic, readily ionizable piperazine ring makes this class of compounds amenable to analysis by both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The accurate quantification of this and structurally related molecules is critical in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).
This document provides a comprehensive guide with detailed protocols for the analysis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine using both HPLC-UV and LC-MS/MS. The methodologies are designed to be robust and reliable, and are grounded in established analytical principles and regulatory expectations. The rationale behind the selection of specific experimental parameters is discussed to provide a deeper understanding of the method development process.
Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
The inherent chromophore of the phenyl-thiazole group allows for direct UV detection, making HPLC-UV a straightforward and widely accessible technique for quantitative analysis. The method described herein utilizes reversed-phase chromatography, which is well-suited for separating moderately polar to non-polar compounds.
Rationale for Method Development
The choice of a C18 stationary phase is based on the hydrophobic character of the phenyl-thiazole moiety, which will provide good retention. The mobile phase, consisting of acetonitrile and a phosphate buffer, is a common and effective combination for reversed-phase HPLC. Acetonitrile is a versatile organic modifier, and the phosphate buffer will maintain a consistent pH to ensure reproducible retention times, given the basic nature of the piperazine ring. A detection wavelength of 280 nm is proposed as a starting point, as phenyl-thiazole derivatives typically exhibit strong absorbance in this region.[1]
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the 50:50 acetonitrile/water mixture.
-
-
Sample Preparation:
-
For drug substance analysis, accurately weigh and dissolve the sample in the 50:50 acetonitrile/water mixture to a target concentration within the calibration range.
-
For analysis in a biological matrix, a protein precipitation step is recommended. Add three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge. The supernatant can then be injected.
-
-
System Equilibration and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples according to the defined sequence.
-
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples, an LC-MS/MS method is the preferred choice. The piperazine moiety is readily protonated, making Electrospray Ionization (ESI) in positive ion mode an ideal ionization technique.
Rationale for Method Development
The LC method for MS detection is similar to the HPLC-UV method but uses formic acid as a mobile phase modifier instead of a non-volatile phosphate buffer to ensure compatibility with the mass spectrometer. A C18 column remains a suitable choice. For MS/MS detection, a Multiple Reaction Monitoring (MRM) experiment will be developed. The precursor ion will be the protonated molecule [M+H]+. The product ions are predicted based on the fragmentation of the piperazine ring, a common fragmentation pathway for such compounds.[2]
LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]+ | To be determined based on exact mass |
| Product Ions | To be determined via infusion and fragmentation experiments |
| Collision Energy | To be optimized |
Step-by-Step LC-MS/MS Protocol
-
Analyte Characterization (Infusion):
-
Prepare a 1 µg/mL solution of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine in 50:50 acetonitrile/water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer to determine the exact mass of the precursor ion [M+H]+.
-
Perform a product ion scan to identify the major fragment ions. Select at least two stable and abundant product ions for the MRM method.
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of LC-MS grade water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of LC-MS grade acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples in the relevant biological matrix (e.g., plasma) to account for matrix effects.
-
A protein precipitation or solid-phase extraction (SPE) method should be employed for sample cleanup.
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared standards, QCs, and samples.
-
Acquire data using the optimized MRM transitions.
-
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS analysis workflow.
Part 3: Method Validation
Any analytical method intended for regulatory submission must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) for drug substance and product analysis, or the FDA's Bioanalytical Method Validation Guidance for studies involving biological matrices.[3][4][5]
Key Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Method Validation Workflow
Caption: Method validation logical flow.
Conclusion
The methods outlined in this document provide a solid foundation for the reliable analysis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine. The HPLC-UV method is suitable for routine analysis and quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is essential that any method is fully validated according to the appropriate regulatory guidelines before its implementation for sample analysis.
References
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
-
ResearchGate. (2007). Fragmentation of diketopiperazines fromAspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]
-
PubMed. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Retrieved from [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
-
BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylthiazole. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-4-phenylthiazole. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2.. Retrieved from [Link]
-
ACS Publications. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
Welcome to the technical support guide for the synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing this specific synthesis. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
The synthesis of this molecule is a valuable process, as the thiazole and piperazine moieties are prominent heterocyclic rings with a broad range of applications in medicinal chemistry.[1][2] The general approach involves a two-stage process: first, the construction of a reactive thiazole intermediate, followed by its coupling with piperazine.
General Synthetic Workflow
The most common and logical pathway to the target compound involves two key transformations. Initially, a 4-phenyl-1,3-thiazole core is synthesized and functionalized with a reactive leaving group (e.g., a chloromethyl group) at the 2-position. This is followed by a nucleophilic substitution reaction with piperazine.
Sources
Technical Support Center: Phenyl-Thiazole-Piperazine Synthesis
Welcome to the technical support center for the synthesis of phenyl-thiazole-piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
Introduction to Phenyl-Thiazole-Piperazine Synthesis
The synthesis of phenyl-thiazole-piperazine scaffolds is a cornerstone in medicinal chemistry, as these structures are prevalent in a wide range of pharmacologically active compounds.[1][2][3][4] The general synthetic route typically involves three key stages: the formation of the thiazole ring, the functionalization of piperazine, and the coupling of these two heterocyclic systems. Each of these steps presents unique challenges and potential for side reactions that can impact yield, purity, and overall efficiency. This guide will address these critical points to provide a clear path to successful synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of phenyl-thiazole-piperazine compounds in a question-and-answer format.
Part 1: Thiazole Ring Formation (Hantzsch Synthesis)
The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, is a widely used approach.[5][6][7] However, it is not without its complexities.
Question 1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the likely causes?
Answer: Low yields in Hantzsch synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to undesired side reactions, consuming your starting materials and complicating purification.[8] For instance, 2-aminothiophenol, a precursor for benzothiazoles, is particularly susceptible to oxidation.[8]
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Excessive heat can promote decomposition and side reactions, while insufficient heating may lead to incomplete conversion.[9] The choice of solvent is also crucial, with alcohols like ethanol being common, though aprotic solvents like DMF may be more effective in some cases.[9]
-
pH of the Reaction Mixture: The Hantzsch synthesis is sensitive to pH. Acidic conditions can sometimes favor the formation of unwanted isomers.[8][9]
Question 2: I've isolated an isomeric impurity along with my desired 2-aminothiazole. What is it and how can I prevent its formation?
Answer: A common side reaction, especially when using N-monosubstituted thioureas, is the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[9]
To favor the formation of the desired 2-amino isomer, it is recommended to carry out the reaction in a neutral or slightly basic medium.[9] The use of a non-acidic solvent and the addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.[9] Monitoring the reaction progress via TLC or LC-MS is crucial to stop the reaction once the formation of the desired product is maximized, as prolonged reaction times can also lead to isomerization.[9]
Troubleshooting Workflow for Hantzsch Thiazole Synthesis
Sources
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- 2. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
Welcome to the technical support guide for the purification of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine. This document is designed for researchers, medicinal chemists, and process development professionals who require a high degree of purity for this compound for downstream applications. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Understanding the Molecule - The Key to Effective Purification
Before selecting a purification strategy, it is critical to understand the physicochemical properties of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine. The structure is characterized by two key functional regions:
-
The Phenyl-Thiazole Moiety: A relatively large, aromatic, and lipophilic group. This part of the molecule contributes to its solubility in organic solvents. Thiazole rings are common in biologically active agents.[1]
-
The Piperazine Ring: This saturated heterocycle contains two nitrogen atoms. The secondary amine (NH) is basic (a typical pKa for piperazine is ~9.8), making the entire molecule basic. This basicity is the most important handle for designing a selective purification strategy.
The presence of the basic piperazine nitrogen means the compound can be protonated to form a water-soluble salt. This behavior is fundamental to purification via acid-base extraction.
Section 2: Purification Strategy Selection - A Decision Workflow
The optimal purification strategy depends on the nature of the crude product, the types of impurities present, and the required final purity. The following decision tree provides a logical workflow for selecting the best approach.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine in a direct question-and-answer format.
Q1: My crude reaction mixture contains a significant amount of unreacted piperazine. How can I easily remove it?
A1: Unreacted piperazine is highly water-soluble, especially in its protonated form. The most effective method is an acid-base workup . During the aqueous wash of your organic layer (e.g., with dilute HCl or ammonium chloride), the target compound and unreacted piperazine will move into the aqueous phase as salts. After separating the layers, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will deprotonate your product, causing it to precipitate or be extracted back into a fresh organic layer, leaving the more water-soluble piperazine behind. This technique is a standard for purifying piperazine derivatives.[2][3]
Q2: My product is a persistent oil or gum and won't crystallize. What are my options?
A2: This is a common problem. Here are several approaches, from simplest to most complex:
-
Trituration: Vigorously stir the oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexane, diethyl ether, or a mixture). This can often induce crystallization or solidify the product by washing away oily impurities.
-
Solvent Change: The oil may be due to residual solvent. Ensure your product is fully dried under a high vacuum, possibly with gentle heating.
-
Salt Formation: Since the compound is basic, you can dissolve the oil in a suitable solvent (like acetone or isopropanol) and add an acid (e.g., HCl in ether, acetic acid) to form the hydrochloride or acetate salt.[2] These salts are often highly crystalline and can be easily filtered and purified. The free base can be regenerated later if needed.
-
Chromatography: If all else fails, column chromatography is the definitive method for purifying oils.
Q3: I ran a column, but my product is streaking badly on the TLC plate and the column. What's wrong?
A3: This is a classic sign of a basic compound interacting with the acidic silica gel. The free amine on the piperazine ring is binding to the acidic silanol groups (Si-OH) on the silica surface, causing tailing.
-
The Solution: Add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the mobile phase. This base will neutralize the acidic sites on the silica, allowing your basic compound to elute cleanly and form symmetrical spots/peaks.
Q4: What are the best starting conditions for column chromatography?
A4: Based on the structure (a moderately polar aromatic system with a basic amine), a good starting point is a gradient of ethyl acetate in hexanes. For more polar impurities, a system of methanol in dichloromethane (DCM) is effective.
-
Crucial Tip: Always add 1% triethylamine (TEA) to your mobile phase to prevent peak tailing.
-
Example Systems:
-
System A: Gradient elution from 20% to 70% ethyl acetate in hexanes (+1% TEA). This is effective for separating compounds of similar polarity.[4]
-
System B: Gradient elution from 1% to 10% methanol in dichloromethane (+1% TEA). This is useful if your product is more polar or if impurities are not separating well in ethyl acetate/hexanes.
-
Q5: My final product has a slight yellow or orange color. How can I decolorize it?
A5: A persistent color often indicates trace, highly conjugated impurities.
-
Activated Charcoal: Dissolve the product in a suitable solvent (e.g., hot ethanol or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight), heat the mixture gently for 5-10 minutes, and then filter the hot solution through a pad of Celite® or a syringe filter to remove the charcoal. The Celite prevents fine charcoal particles from passing through.
-
Recrystallization: The color-causing impurity may be removed by a careful recrystallization, as it may have different solubility properties than your product.
Section 4: Detailed Experimental Protocols
Protocol A: Purification by Acid-Base Extraction
This method is ideal as a primary purification step to remove non-basic impurities following a synthesis.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract 2-3 times with 1M hydrochloric acid (HCl). Your product, being basic, will form a salt and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Combine the aqueous layers. Validation Checkpoint: Confirm the aqueous layer is acidic (pH < 2).
-
Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), to the aqueous layer with stirring until the pH is > 10. You may observe the product precipitating as a solid or oil.
-
Extract the now basic aqueous layer 3 times with fresh EtOAc or DCM. The deprotonated "free base" product will move back into the organic layer.
-
Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.
Protocol B: Purification by Recrystallization
This is the best method for obtaining highly crystalline, pure material if the crude product is already a solid and reasonably pure (>85%).
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale & Procedure | Pros | Cons |
| Ethanol (EtOH) or Methanol (MeOH) | The product is likely soluble in hot alcohol and less soluble when cold. Dissolve in a minimum amount of boiling solvent, then cool slowly to room temperature, followed by an ice bath. | Provides well-formed crystals. Good for polar impurities.[4][5] | May not be effective for non-polar, "oily" impurities. |
| Ethyl Acetate (EtOAc) / Hexanes | A two-solvent system. Dissolve the product in a minimum of hot EtOAc. Slowly add hexanes (the "anti-solvent") until the solution becomes faintly cloudy. Cool slowly. | Excellent for tuning polarity; very effective at removing both more polar and less polar impurities. | Requires more optimization to find the correct solvent ratio. |
| Isopropanol (IPA) | Similar to ethanol but less polar. Can sometimes yield better crystals if the product is too soluble in ethanol. | Good alternative to EtOH; lower volatility. | Slower to evaporate than ethanol. |
Step-by-Step Methodology:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling with stirring.
-
Continue adding the solvent dropwise until the solid just dissolves completely. Do not add excess solvent.
-
If using a two-solvent system, add the anti-solvent (e.g., hexanes) until persistent turbidity is observed. Add a drop or two of the primary solvent to redissolve and clarify.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under a high vacuum to remove all residual solvent. Validation Checkpoint: Purity should be assessed by melting point (a sharp melting point indicates high purity) and NMR spectroscopy.
References
-
Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). (2025). National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (n.d.). MDPI. [Link]
- Purification of piperazine. (1959).
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Asian Journal of Chemistry. [Link]
-
1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. (n.d.). Semantic Scholar. [Link]
-
[2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (2012). PubMed Central (PMC). [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
Welcome to the technical support center for the synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Thiazole-piperazine derivatives are prevalent in modern drug discovery, and mastering their synthesis is crucial for advancing research programs.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. We will dissect the common two-step synthetic route, focusing on the critical parameters that govern reaction yield and purity.
Overall Synthetic Pathway
The synthesis is typically approached in two key stages: first, the construction of the thiazole core via the Hantzsch synthesis, followed by a nucleophilic substitution to couple the thiazole intermediate with piperazine.
Technical Support Center: Troubleshooting Low Bioactivity in 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine Assays
Introduction
Welcome to the technical support guide for researchers working with 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine and related thiazole derivatives. This class of compounds holds significant promise in various therapeutic areas, yet researchers often encounter the common and frustrating issue of low or inconsistent bioactivity. This guide is designed to serve as a first-line resource, moving from foundational compound-related issues to complex assay-specific and target engagement troubleshooting. Our goal is to provide you with the logical framework and actionable protocols needed to diagnose and solve these challenges, ensuring your results are both accurate and reproducible.
Section 1: Foundational Troubleshooting - Is Your Compound the Culprit?
Before questioning complex biological mechanisms or assay parameters, it is crucial to validate the integrity and behavior of the compound itself. Issues at this stage are the most common source of "low bioactivity" and must be ruled out first. Effective compound management is vital to the success of any drug discovery program.[1][2]
Q1: I'm not seeing the expected activity from my compound. Where do I start?
Start with the simplest explanation: the compound's concentration and integrity in your assay may not be what you assume. This involves checking three critical properties: Purity, Solubility, and Stability.
-
Purity: Impurities can lead to an overestimation of the active compound's concentration, making it appear less potent.[3]
-
Action: Verify the purity of your compound batch using analytical methods such as HPLC or LC-MS. For a new batch, always request a Certificate of Analysis from the supplier.
-
-
Solubility: This is the most frequent barrier. If a compound precipitates in your aqueous assay buffer, its effective concentration is unknown and significantly lower than intended.[3][4]
-
Action: Perform a visual solubility test. Prepare your highest assay concentration in the final assay buffer (including serum, if applicable) and visually inspect for precipitation or cloudiness. See the protocol below for a systematic solubility assessment.
-
-
Stability: The compound may degrade over the course of your experiment due to temperature, light exposure, or reaction with media components.[1][5][6]
-
Action: Assess compound stability by incubating it in the assay buffer for the full duration of your experiment. Afterward, use LC-MS to check for degradation products.
-
Key Protocol: Solubility Assessment in Aqueous Buffer
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Serial Dilutions: Create a series of dilutions from your stock into the final assay buffer (e.g., cell culture medium with 10% FBS). Critically, ensure the final DMSO concentration is consistent across all wells and is non-toxic to your cells (typically ≤0.5%).
-
Equilibration: Incubate the dilutions at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Visual Inspection: Carefully inspect each dilution against a light source for any precipitate or haziness. The highest concentration that remains clear is your practical working limit.
-
(Optional) Quantitative Analysis: For a more rigorous assessment, centrifuge the samples and measure the compound concentration in the supernatant via HPLC or a similar method.[4]
Table 1: Example Solubility Troubleshooting
| Formulation | Visual Appearance (Precipitate?) | Conclusion |
| Assay Buffer (e.g., DMEM + 10% FBS) | Yes | Compound is insoluble at the target concentration. |
| Assay Buffer + 0.5% DMSO | No | The compound is soluble; DMSO is an effective co-solvent. |
| Assay Buffer + 1% Pluronic F-68 | No | An alternative formulation excipient may be required. |
Section 2: Assay-Specific Troubleshooting - Is the Problem in Your System?
Once you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the assay itself. High-throughput screening and cell-based assays are complex systems with many potential points of failure.[7][8][9]
Troubleshooting Workflow: Assay Performance
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: General troubleshooting workflow for assay performance.
Q2: My positive control works, but my thiazole compound shows no effect. What's next for my cell-based assay?
This points towards an issue specific to your compound's interaction with the biological system.
-
Cell Health & Passage Number: Assay data is only meaningful if the cells are healthy.[10][11] Do not use cells that are over-confluent or have been passaged for too long. We recommend using cells within a defined, low passage number range for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers across wells is a primary source of variability.[3] Ensure your cell suspension is homogenous and consider using an automated cell counter.
-
Incubation Time: The compound may be a slow-binding inhibitor or require more time to elicit a phenotypic response. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Media Components: Serum proteins can bind to your compound, reducing its free concentration and apparent activity. Consider reducing the serum percentage or using serum-free media if your cell line can tolerate it.
-
Assay Technology Interference: Some compounds, particularly those with fluorescence properties, can directly interfere with the assay readout.[9] Run a control plate with your compound in cell-free assay media to check for any background signal.
Q3: I'm seeing high variability between replicate wells. How can I improve my precision?
High variability can mask a real, but modest, biological effect.[3][12]
-
Pipetting Technique: This is a major source of error.[10] Ensure pipettes are calibrated. For viscous solutions or small volumes, use reverse pipetting. Mix all reagents thoroughly before dispensing.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health.[3] A common practice is to fill the outer wells with sterile media or PBS and not use them for experimental data.
-
Reagent Quality: Use fresh media and supplements.[10] Aliquot and store reagents at recommended temperatures to avoid repeated freeze-thaw cycles, which can degrade sensitive proteins or substrates.[3]
Section 3: Advanced Troubleshooting - Is Your Compound Engaging the Target?
If you have ruled out compound and assay integrity issues, the final step is to determine if the compound is reaching and binding to its intended molecular target within the cell.[13][14] Lack of target engagement is a key reason for the failure of compounds to translate from biochemical to cellular activity.[15]
Q4: My compound is soluble, stable, and my assay is robust, but I still see no cellular activity. How can I confirm the compound is getting into the cell and binding its target?
This requires specific target engagement assays, which directly measure the interaction between a drug and its protein target in a cellular context.[13][16]
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that ligand binding increases the thermal stability of a protein.[17] You treat intact cells with your compound, heat the cell lysate to denature proteins, and then quantify the amount of soluble target protein remaining via Western blot or other methods. An increase in the amount of soluble protein at higher temperatures in the presence of your compound indicates engagement.
-
NanoBRET™/In-Cell Western™: These are more advanced, plate-based methods. NanoBRET™ measures target engagement by detecting energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor linked to your compound. An In-Cell Western allows for direct immunofluorescent detection of a target protein in fixed cells in a microplate format.[17]
-
Downstream Pathway Analysis: If the target has a known signaling pathway, you can measure a proximal biomarker of its activity. For example, if your target is a kinase, you can use a phospho-specific antibody to measure the phosphorylation of its direct substrate via Western blot.[15] A lack of change in the downstream marker, despite robust assay conditions, suggests a lack of target engagement.
Key Protocol: Conceptual Workflow for CETSA
-
Cell Treatment: Treat one population of cells with your compound (e.g., 10 µM) and another with a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Harvest and lyse the cells to create a protein lysate.
-
Heating Step: Aliquot the lysate from each condition into multiple tubes. Heat these aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, then cool.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of your target protein using Western blotting or ELISA.
-
Analysis: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.[14][17]
Frequently Asked Questions (FAQs)
-
What is the maximum recommended DMSO concentration for cell-based assays?
-
While cell line dependent, a final concentration of 0.5% DMSO is generally considered safe. However, it is best practice to run a DMSO toxicity curve for your specific cell line to determine the highest non-toxic concentration.
-
-
My compound is a screening hit from a biochemical assay but is inactive in my cell assay. Why?
-
Could my cell passage number really have that big of an impact?
-
What is a Z'-factor and why is it important?
-
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput assay. It measures the separation between the high (negative control) and low (positive control) signal windows. A Z' > 0.5 indicates an excellent assay, suitable for distinguishing hits from noise.[8]
-
References
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]
-
Tivadar, M., & Schürer, S. C. (2018). Promises and Pitfalls of High-Throughput Biological Assays. Methods in Molecular Biology. Available at: [Link]
-
DiscoverX. Target Engagement Assays. Eurofins Discovery. Available at: [Link]
-
Eurofins DiscoverX. Critical Needs in Cellular Target Engagement. Eurofins Discovery. Available at: [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]
-
Beckman Coulter Life Sciences. Compound Management and Integrity. Beckman Coulter. Available at: [Link]
-
Piazza, R. G., & Varrone, M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters. Available at: [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]
-
Kandasamy, K., et al. (2012). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. Available at: [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available at: [Link]
-
Nomura, D. K., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]
-
Axxam S.p.A. Challenges of HTS in early-stage drug discovery. Axxam. Available at: [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]
-
Inglese, J., et al. (2012). Gaining confidence in high-throughput screening. PNAS. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gmpplastic.com [gmpplastic.com]
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- 8. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. technologynetworks.com [technologynetworks.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges with 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
Welcome to the technical support guide for researchers working with 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine and similar lipophilic compounds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you overcome common solubility hurdles encountered in biological assays. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Part 1: Understanding and Diagnosing the Solubility Problem
This section addresses the fundamental reasons for poor solubility and its impact on experimental outcomes.
Q1: I've dissolved 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine in DMSO, but it crashes out of solution when I add it to my aqueous assay buffer. Why is this happening?
A: This is a classic and common challenge known as solvent-shift precipitation. Your compound, which possesses a lipophilic (fat-loving) phenyl-thiazole core, is readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO). However, when this concentrated DMSO stock is introduced into a predominantly aqueous environment (e.g., cell culture media, phosphate-buffered saline), the solvent environment dramatically changes. Water is a poor solvent for your compound, causing it to rapidly fall out of solution and form a precipitate.[1][2]
The consequences of this are significant:
-
Underestimated Potency: The actual concentration of the dissolved, biologically available compound is much lower than the nominal concentration you calculated, leading to an artificially high IC50 or EC50 value.[3][4]
-
Poor Data Reproducibility: The extent of precipitation can vary between experiments depending on minor variations in temperature, mixing speed, and dilution technique, resulting in high data variability.[4]
-
Inaccurate Structure-Activity Relationships (SAR): If solubility issues are not addressed, you may incorrectly discard a potent compound or misinterpret the SAR of a chemical series.[3]
Q2: My screening results are highly variable, and the compound's potency seems lower than expected. Could solubility be the culprit?
A: Absolutely. Undiagnosed solubility issues are a primary source of inaccurate and variable biological data.[5] When a compound is not fully dissolved, the concentration available to interact with the biological target is unknown and significantly less than the intended concentration. This directly leads to an underestimation of the compound's true activity.[3][5] Furthermore, fine precipitates can interfere with assay readouts, particularly in optical-based assays (e.g., fluorescence, absorbance) by scattering light.
Part 2: The Foundation - Preparing and Handling Stock Solutions
Proper stock solution preparation is the first and most critical step in preventing solubility-related assay failures.
Q3: What is the best solvent for preparing a high-concentration stock solution of my compound?
A: For novel compounds like 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, Dimethyl Sulfoxide (DMSO) is the most common and effective starting solvent due to its high solubilizing power for a wide range of organic molecules.[6] However, not all compounds are sufficiently soluble even in DMSO, especially at high concentrations (e.g., >10 mM).[3][7]
Best Practice: Always start by empirically determining the solubility in your chosen solvent. Do not assume a standard concentration (e.g., 10 mM) is achievable.
Experimental Protocol: Small-Scale Solubility Assessment
-
Weigh: Accurately weigh approximately 1-2 mg of your compound into a clean, dry glass vial.
-
Solvent Addition: Add a small, precise volume of your chosen solvent (e.g., 100 µL of DMSO) to the vial.
-
Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background. Look for any undissolved particles. A clear, particle-free solution indicates solubility at that concentration.
-
Heating (Optional): If the compound is not fully dissolved, you can gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes. Some compounds require thermal energy to fully dissolve. Allow the solution to return to room temperature to ensure it remains stable.
-
Documentation: Record the maximum concentration at which the compound remains fully dissolved. This is your target for stock solution preparation.
| Solvent | Key Properties & Considerations |
| DMSO | Pros: Excellent solubilizing power for most organic compounds. Cons: Can be toxic to cells at concentrations >0.5-1%[8]; hygroscopic (absorbs water), which can reduce solubility over time.[3] |
| Ethanol (EtOH) | Pros: Less toxic to cells than DMSO. Cons: Generally lower solubilizing power for highly lipophilic compounds. |
| DMF / DMA | Pros: Strong solubilizing power, similar to DMSO. Cons: Higher toxicity; should be used with caution and validated for assay compatibility.[9] |
Q4: What are the established best practices for preparing and storing my DMSO stock solution to ensure its integrity?
A: The accuracy of your biological data is directly dependent on the quality of your stock solutions.[10][11] Following best practices for preparation and storage is non-negotiable.
Workflow for High-Quality Stock Solution Preparation
Caption: Workflow for Preparing a High-Concentration Stock Solution.
Key Handling Practices:
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of the DMSO stock, especially if the DMSO has absorbed water.[7][12] Aliquoting into single-use vials is the most effective way to prevent this.
-
Use High-Purity Solvents: Use anhydrous, high-purity DMSO to maximize solubility and stability.
-
Proper Labeling: Every vial must be clearly labeled with the compound name, concentration, solvent, and date of preparation.[13]
Part 3: Advanced Troubleshooting for Assay Dilutions
This section provides a systematic approach to solving precipitation that occurs during the dilution of your DMSO stock into aqueous media.
Q5: My compound is stable in 100% DMSO, but precipitates upon dilution into my assay buffer. What steps can I take to fix this?
A: This is the most common and critical challenge. A systematic approach is required to identify a solution that maintains solubility without compromising the biological integrity of your assay.
Decision Tree for Troubleshooting Compound Precipitation
Caption: A decision tree for addressing compound precipitation in assays.
Step-by-Step Troubleshooting Guide:
-
Validate DMSO Tolerance: First, confirm the maximum percentage of DMSO your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). For most cell-based assays, this is typically between 0.1% and 0.5%.[8] If your final DMSO concentration exceeds this, you must lower the concentration of your stock solution and adjust your dilution scheme accordingly.
-
Optimize the Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid creating localized high concentrations that promote precipitation.[5] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins (like serum) that can help maintain solubility.
-
Introduce Co-solvents: Co-solvents are water-miscible organic solvents that, when added in small amounts (typically 1-5%), can significantly increase the solubility of hydrophobic compounds in aqueous solutions.[14][15] They work by reducing the polarity of the water, which lowers the energy barrier for solvating the lipophilic molecule.[9][]
| Co-solvent | Recommended Starting % (v/v) | Notes |
| Pluronic® F-127 | 0.01 - 0.1% | A non-ionic surfactant that forms micelles to encapsulate compounds. Excellent for many cell-based assays. |
| PEG 400 | 1 - 5% | A polymer commonly used to increase solubility. Generally low toxicity.[9] |
| Propylene Glycol | 1 - 5% | A common pharmaceutical excipient with a good safety profile.[14] |
| Ethanol | 1 - 2% | Can be effective but may have higher biological activity/toxicity than other options. |
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can form "inclusion complexes" with lipophilic drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment and dramatically increasing solubility.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and low toxicity.[21]
Protocol: Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-50 mM). Add your compound stock to this solution. The formation of the inclusion complex can take time, so a brief pre-incubation (15-30 minutes) before adding to the final assay plate may be beneficial. Again, a vehicle control is essential.
Q6: Could the pH of my buffer be affecting the compound's solubility?
A: Yes, this is a very important consideration. Your compound contains a piperazine ring, which is a basic functional group.[22] This means its charge state is dependent on the pH of the solution.
-
At acidic or neutral pH (e.g., pH < 7.5): The piperazine nitrogen atoms will likely be protonated (positively charged). This charge generally increases aqueous solubility.
-
At basic pH (e.g., pH > 8.5): The piperazine will be in its neutral, uncharged form, which is significantly more hydrophobic and less soluble in water.
If your assay buffer has a high pH, it could be promoting precipitation. While you are often constrained by the pH requirements of your biological system, slight adjustments within a tolerated range could improve solubility.[] This is a less common first step for troubleshooting but can be a powerful tool for ionizable compounds.
References
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). Google Books.
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Cosolvent - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]
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Jain, A., et al. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 19, 2026, from [Link]
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Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
- Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 96(7), 1017-1025.
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Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 19, 2026, from [Link]
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Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved January 19, 2026, from [Link]
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Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls. Retrieved January 19, 2026, from [Link]
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Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 19, 2026, from [Link]
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Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 19, 2026, from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Yasinska, I. M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 802-806.
-
Top Ten Tips for Making Stock Solutions. (2025, May 27). Bitesize Bio. Retrieved January 19, 2026, from [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved January 19, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Assay Interference by Chemical Reactivity. (2015, September 18). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(4), 309-318.
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
- Pan, L., et al. (2007). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 226-232.
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015, February 5). ResearchGate. Retrieved January 19, 2026, from [Link]
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
- Williams, H. D., et al. (2012). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 9(11), 3285-3300.
- Pan, L., et al. (2007). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 226-232.
-
1-(4-Methyl-1,3-thiazol-2-yl)piperazine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Ates, G., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1703-1709.
-
Piperazine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Papadopoulou, C., Geronikaki, A., & Hadjipavlou-Litina, D. (2005). Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine. Il Farmaco, 60(11-12), 969-973.
-
In vitro methods to assess drug precipitation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
1-(4-Methyl-1,3-thiazol-2-yl)-4-phenylpiperazine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005, June 27). SWGDrug. Retrieved January 19, 2026, from [Link]
-
Keith, J. M., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[14][18][20] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 108(1), 316-329.
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020, May 22). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability Testing of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine in Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with "1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine". This guide is designed to provide expert insights and practical, step-by-step advice for designing and troubleshooting the stability testing of this compound in solution. Our goal is to equip you with the necessary information to ensure the scientific integrity and robustness of your experimental outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Here we address some of the common questions that arise during the stability assessment of "1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine".
Q1: What are the primary stability concerns for "1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine" based on its structure?
A1: Based on its chemical structure, the primary stability concerns involve two key areas: the piperazine ring and the phenyl-thiazole moiety. The piperazine ring, being a secondary amine, is susceptible to oxidative degradation. This can be catalyzed by factors such as the presence of metal ions or exposure to atmospheric oxygen, potentially leading to the formation of N-oxides, ring-opened products, or other degradation products. The phenyl-thiazole component, particularly due to the presence of the aromatic thiazole ring, may be sensitive to light, leading to photodegradation. Thiazole rings with aryl substituents can undergo reactions with singlet oxygen, potentially leading to complex rearrangements.[1]
Q2: What are the initial steps for designing a forced degradation study for this compound?
A2: A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method. The initial steps should involve subjecting a solution of the compound to a range of stress conditions that are more aggressive than standard accelerated stability conditions. According to ICH guidelines, these conditions should include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solution at a temperature significantly above accelerated conditions (e.g., 60-80°C).
-
Photostability: Exposing the solution to a controlled source of UV and visible light, as per ICH Q1B guidelines.
The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.
Q3: How do I select an appropriate analytical technique for stability testing?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique. This method should be capable of separating the parent compound, "1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine", from all its potential degradation products, thus providing a clear picture of the compound's stability over time. The development of such a method is a critical first step before initiating long-term stability studies. A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Q4: Do I need to consider the impact of the solvent on stability?
A4: Absolutely. The choice of solvent is critical as it can significantly influence the stability of the compound. For instance, the pH of an aqueous solution can affect the rate of hydrolysis. The presence of impurities in the solvent, such as metal ions, can catalyze oxidative degradation. It is essential to use high-purity solvents and to evaluate the stability of "1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine" in the specific solvent system that will be used in the final formulation or experimental setup.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the stability testing of "1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine".
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation observed under all stress conditions. | The compound may be inherently unstable. The stress conditions may be too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidizing agent). Re-evaluate the initial purity of the compound. |
| Appearance of unexpected peaks in the HPLC chromatogram. | These could be degradation products, impurities from the solvent or container, or artifacts from the analytical method. | Perform a full characterization of the unexpected peaks using techniques like LC-MS to identify their mass. Conduct blank runs (solvent and container without the compound) to rule out external contamination. |
| Poor peak shape or resolution in the HPLC analysis. | The analytical method may not be optimized for separating the parent compound from its degradants. The column may be degrading. | Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, and flow rate. Use a new column or a different stationary phase. |
| Inconsistent results between replicate samples. | This could be due to issues with sample preparation, instrument variability, or non-homogeneity of the solution. | Ensure precise and consistent sample preparation procedures. Verify the performance of the analytical instrument. Ensure the compound is fully dissolved and the solution is homogeneous before taking aliquots. |
| Significant degradation under photostability testing. | The compound is likely photosensitive. | Protect the solution from light during preparation, storage, and handling. Consider the use of light-protective packaging for any final product. |
| No degradation observed under any forced degradation conditions. | The compound is highly stable, or the stress conditions are not severe enough. | Increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher concentration of stressing agents) to induce some degradation. This is necessary to prove the method is stability-indicating. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting forced degradation and long-term stability studies.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
- Accurately weigh and dissolve a known amount of "1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine" in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
- Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- At appropriate time points, withdraw aliquots from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Dilute all samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Identify and quantify the degradation products.
- Calculate the percentage of degradation of the parent compound.
Protocol 2: Long-Term Stability Study
This study evaluates the stability of the compound under recommended storage conditions over a prolonged period.
1. Sample Preparation:
- Prepare solutions of "1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine" in the desired solvent and concentration.
- Package the solutions in containers that are representative of the final product packaging.
2. Storage Conditions:
- Store the samples under the following conditions as recommended by ICH guidelines:
- Long-term: 25°C ± 2°C / 60% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
3. Testing Frequency:
- Analyze the samples at predetermined time points, such as 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies.
4. Analytical Testing:
- At each time point, perform the following tests:
- Appearance: Visual inspection for color change or precipitation.
- pH: Measurement of the solution's pH.
- Assay: Quantification of the parent compound using a validated HPLC method.
- Degradation Products: Identification and quantification of any degradation products.
5. Data Analysis:
- Plot the assay value and the concentration of degradation products against time.
- Determine the shelf-life of the solution based on the time it takes for the parent compound to decrease to a predefined limit (e.g., 90% of the initial concentration).
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for the subject compound.
Stability Testing Workflow
Caption: General workflow for stability testing.
References
-
Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. Available from: [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available from: [Link]
Sources
Technical Support Center: Overcoming Resistance in Antimicrobial Assays with Thiazole-Piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of thiazole-piperazine antimicrobial agents. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to common challenges encountered during in vitro antimicrobial assays. By understanding the causality behind experimental choices and adhering to rigorous protocols, you can ensure the generation of accurate and reproducible data in your quest to combat antimicrobial resistance.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Compound Solubility and Precipitation
Question: My thiazole-piperazine derivative, dissolved in DMSO, precipitates when I dilute it into my aqueous culture medium for a Minimum Inhibitory Concentration (MIC) assay. What's happening and how can I fix it?
Answer: This is a classic case of a compound "crashing out" of solution. It occurs because your derivative is soluble in the organic solvent (DMSO) but exceeds its solubility limit in the aqueous environment of the culture broth.[1] The piperazine moiety can increase water solubility, but this is highly dependent on the other substitutions on the molecule.[2][3] Here’s a systematic approach to resolving this:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept at or below 1% to avoid intrinsic antimicrobial effects or interference with bacterial growth.[4][5] However, for some poorly soluble compounds, you may need to carefully test the tolerance of your specific bacterial strains to slightly higher DMSO concentrations (e.g., up to 2.5%), ensuring you run a solvent-only control to account for any inhibitory effects.[6]
-
Employ a Stepwise Dilution Strategy: Instead of a single, large dilution from your DMSO stock into the aqueous medium, perform an intermediate dilution step. Dilute the stock into a solution containing a higher percentage of DMSO or a co-solvent before the final dilution into the assay medium. This gradual change in solvent polarity can prevent abrupt precipitation.[1][7]
-
Utilize Co-solvents: In some cases, preparing the initial stock in a mixture of DMSO and another water-miscible, biocompatible solvent like ethanol or polyethylene glycol (PEG) can improve solubility in the final aqueous dilution.[1]
-
Consider Formulation Approaches: For particularly challenging compounds, advanced formulation strategies may be necessary. These can include the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility.[7]
Issue 2: Inconsistent and Irreproducible MIC Values
Question: I'm performing broth microdilution assays, but my MIC values for the same compound and bacterial strain vary significantly between experiments. What are the potential causes?
Answer: Variability in MIC results is a common challenge that undermines data confidence. Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical.[8][9] Here are the most common culprits and how to address them:
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Inoculum Density: The starting concentration of bacteria is one of the most critical variables. An inoculum that is too high will result in falsely elevated MICs, while one that is too low can lead to artificially low values.[10]
-
Solution: Always standardize your inoculum to a 0.5 McFarland standard and verify the colony-forming units (CFU)/mL of your starting suspension. This ensures a consistent number of bacteria in each well.[11]
-
-
Compound Carryover and Pipetting Errors: Inaccurate serial dilutions are a frequent source of error.
-
Media Composition: The composition of the culture medium, including cation concentration (e.g., Mg²⁺, Ca²⁺), can influence the activity of certain antimicrobial compounds.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of non-fastidious bacteria as recommended by CLSI guidelines to ensure consistency.[10]
-
-
"Skipped" Wells: The appearance of growth in wells at higher concentrations than the MIC (e.g., growth at 16 µg/mL but not at 8 µg/mL) can be due to contamination, improper mixing of the inoculum, or inaccurate drug concentrations in the wells.[10]
Issue 3: Interpreting Ambiguous Assay Endpoints
Question: I'm observing "trailing" or "phantom" growth in my MIC assays, where there is reduced but not completely inhibited growth over a range of concentrations. How should I interpret the MIC?
Answer: Trailing endpoints are a known phenomenon in antimicrobial susceptibility testing, particularly with bacteriostatic compounds.[12][13] This can complicate the determination of a precise MIC.
-
The 80% Inhibition Rule: A common and accepted practice is to define the MIC as the lowest concentration of the compound that produces at least 80% inhibition of visible growth compared to the growth control well.[14]
-
Reading Time: For some compounds, trailing is more pronounced with longer incubation times. Reading the MIC at an earlier time point (e.g., 18-20 hours instead of 24 hours) may provide a more distinct endpoint, provided the growth control shows adequate turbidity.[13] It's crucial to be consistent with the reading time across all experiments.
-
Underlying Mechanism: Trailing can sometimes be associated with specific resistance mechanisms or the compound's mode of action.[15] If this phenomenon is consistently observed, it is worth noting in your experimental records as a characteristic of the compound's interaction with the specific bacterial species.
Issue 4: Potential for Assay Interference
Question: My thiazole-piperazine derivative is colored. Could this interfere with colorimetric assays for cell viability, such as those using MTT or resazurin?
Answer: Yes, this is a critical consideration. Both colored compounds and compounds with reducing properties can interfere with tetrazolium-based dyes like MTT and resazurin, leading to false-positive or false-negative results.[16][17][18]
-
Direct Reductants: Some compounds can directly reduce MTT or resazurin in the absence of cellular metabolic activity, leading to a color change that is not indicative of cell viability.[17][19]
-
Colorimetric Interference: If your compound has an absorbance spectrum that overlaps with that of the formazan product (in the case of MTT) or resorufin (in the case of resazurin), it can artificially inflate or decrease the reading.[18]
Troubleshooting Protocol for Assay Interference:
-
Run a Compound-Only Control: In a cell-free plate, add your compound at the same concentrations used in the assay to wells containing only the culture medium and the viability dye (MTT or resazurin).
-
Incubate and Read: Incubate for the same duration as your main experiment and read the absorbance or fluorescence.
-
Analyze: If you observe a significant signal in the absence of cells, your compound is directly interfering with the assay. In such cases, you should consider alternative methods for assessing bacterial viability, such as plating for CFU counts or using a non-colorimetric method.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for thiazole-piperazine derivatives?
A1: This class of compounds exhibits diverse mechanisms of action. Some derivatives have been shown to inhibit essential bacterial enzymes, such as enoyl-ACP reductase, which is involved in fatty acid synthesis.[20] Others may act by disrupting the bacterial cell membrane or intercalating with bacterial DNA.[8] The specific mechanism is often dependent on the overall structure and substitutions of the derivative.
Q2: How might bacteria develop resistance to thiazole-piperazine derivatives?
A2: Bacteria can employ several strategies to develop resistance. A primary mechanism is the overexpression of efflux pumps, which actively transport the compound out of the cell, preventing it from reaching its intracellular target.[21][22] Other potential mechanisms include modification of the drug's target enzyme or enzymatic inactivation of the compound itself.[23]
Q3: My compound shows good activity against a wild-type strain but is less effective against a known multi-drug resistant (MDR) strain. How can I investigate if efflux is the cause?
A3: You can perform an efflux pump inhibition assay. A common method involves using a fluorescent dye that is a known substrate of efflux pumps, such as ethidium bromide (EtBr).[22] In the presence of an energy source like glucose, bacteria will pump out the EtBr, leading to a decrease in intracellular fluorescence. If your compound inhibits the efflux pump, it will prevent the expulsion of EtBr, resulting in sustained or increased fluorescence compared to the control.[24] This can be performed on both the wild-type and the MDR strain to compare the effect.
Q4: Can the presence of serum proteins in the culture medium affect the activity of my compounds?
A4: Yes, significantly. Many drugs bind to serum proteins, primarily albumin. It is generally accepted that only the unbound, or "free," fraction of a drug is microbiologically active.[23][25][26] If your thiazole-piperazine derivative is highly protein-bound, its apparent activity (MIC) will be much lower in the presence of serum. When moving towards more physiologically relevant assay conditions, it is important to test the compound's activity in media supplemented with serum or albumin and compare the results to those obtained in standard broth.[27]
Q5: How should I store my thiazole-piperazine derivatives to ensure their stability?
A5: Most heterocyclic compounds are best stored as dry powders at -20°C or -80°C in a desiccated environment. For stock solutions in DMSO, storage at -20°C is common. However, repeated freeze-thaw cycles should be avoided as they can lead to compound degradation or precipitation upon thawing.[7][28] Aliquoting your stock solution into single-use vials is a recommended practice. Some studies suggest that storing DMSO stocks at 4°C can be a stable alternative, and that the presence of a small amount of water (up to 10%) in DMSO does not necessarily decrease the stability of many compounds.[29]
Part 3: Data Presentation and Visualization
Table 1: Troubleshooting Summary for Inconsistent MIC Results
| Observation | Potential Cause(s) | Recommended Action(s) |
| MICs are consistently higher than expected. | Inoculum density is too high. | Standardize inoculum to 0.5 McFarland. Verify CFU/mL.[10] |
| MICs are consistently lower than expected. | Inoculum density is too low. | Standardize inoculum to 0.5 McFarland. Verify CFU/mL.[10] |
| High variability between replicate wells. | Pipetting error; Inadequate mixing. | Use calibrated pipettes; change tips. Ensure homogenous mixing of inoculum. |
| "Skipped" wells (growth at higher conc.). | Contamination; Pipetting error. | Use aseptic technique. Review dilution and inoculation procedures.[10] |
| Trailing growth across multiple wells. | Compound is bacteriostatic; Resistance development. | Read MIC at 80% growth inhibition. Note trailing as a compound characteristic.[12][13] |
Diagrams
Caption: A logical workflow for addressing compound precipitation issues.
Caption: Efflux pumps reduce intracellular drug concentration.
Part 4: Experimental Protocols
Protocol 1: Standard Broth Microdilution MIC Assay
(Adapted from CLSI guidelines)[8][11][30]
-
Prepare Compound Stock: Dissolve the thiazole-piperazine derivative in 100% DMSO to a concentration of 10 mg/mL.
-
Prepare Intermediate Dilution Plate: In a 96-well plate (Plate A), add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2-12. Add 200 µL of the 10 mg/mL compound stock to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing across to column 10. Columns 11 and 12 will serve as growth and sterility controls, respectively.
-
Prepare Final Assay Plate: In a sterile 96-well microtiter plate (Plate B), add 95 µL of CAMHB to all wells from columns 1-11. Transfer 5 µL from each well of Plate A to the corresponding well in Plate B. This creates a 1:20 dilution.
-
Prepare Bacterial Inoculum: From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculate Assay Plate: Add 100 µL of the final bacterial inoculum to each well in columns 1-11 of Plate B. The final volume in each well will be 195 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. Add 100 µL of sterile CAMHB to column 12 (sterility control).
-
Incubate: Cover the plate and incubate at 37°C for 18-24 hours.
-
Read MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Ethidium Bromide (EtBr) Efflux Assay
(Adapted from common efflux pump inhibitor screening protocols)[22][24]
-
Prepare Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to an OD₆₀₀ of 0.4.
-
Loading with EtBr: Add EtBr to the cell suspension to a final concentration of 2 µg/mL and incubate in the dark at room temperature for 1 hour to allow the dye to accumulate.
-
Assay Setup: Transfer the EtBr-loaded cells to a 96-well black-walled, clear-bottom plate.
-
Initiate Efflux: Add glucose to a final concentration of 0.4% to energize the efflux pumps. Immediately add your thiazole-piperazine derivative at various concentrations. Include a positive control (a known efflux pump inhibitor like reserpine) and a negative control (vehicle only).
-
Monitor Fluorescence: Immediately begin reading the fluorescence (Excitation: ~530 nm, Emission: ~600 nm) every 60 seconds for 30-60 minutes using a plate reader.
-
Data Analysis: A reduction in the rate of fluorescence decrease in the presence of your compound, compared to the vehicle control, indicates inhibition of efflux.
References
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
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Beam, T. R., Jr, Gilbert, D. N., & Kunin, C. M. (1991). Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics. Reviews of Infectious Diseases, 13(Suppl 8), S711–S717. [Link]
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Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (1997). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Clinical Infectious Diseases, 24(3), 504–508. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Sharma, A., Gupta, V. K., & Pathania, R. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. The Indian journal of medical research, 149(2), 129–145. [Link]
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Wanigasekara, D., Madhushanthi, P., Liyanaarachchi, C., Wijayaratne, G., & Napagoda, M. (2020). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products. International Journal of Medical Science and Clinical Invention, 7(11), 5064-5068. [Link]
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Plumb, J. A. (2004). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Request PDF. [Link]
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Clinical and Laboratory Standards Institute. (2021). Re-Exploring the Intermediate Interpretive Category. CLSI. [Link]
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Le Goff, G., Le Questel, J. Y., & Graton, J. (2019). The Brönsted Basicities of N-Heterocyclic Olefins in DMSO: An Effective Way to Evaluate the Stability of NHO-CO2 Adducts. Request PDF. [Link]
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Fallarero, A., Ojansivu, P., & Vuorela, P. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Journal of microbiological methods, 190, 106338. [Link]
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Zeitlinger, M., Sauermann, R., & Joukhadar, C. (2005). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 49(9), 3954–3956. [Link]
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Kozik, V., et al. (2012). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 17(1), 29-39. [Link]
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Wang, H., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ACS Omega, 3(6), 6890-6896. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Lomovskaya, O., & Bostian, K. A. (2016). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. MDPI. [Link]
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Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
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Zeitlinger, M., et al. (2005). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. ResearchGate. [Link]
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Kim, D., & Lee, J. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. MDPI. [Link]
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Blair, J. M. A., et al. (2019). Whole-Cell Assays for Discovering Novel Efflux Inhibitors for Use as Antibiotic Adjuvants. Methods in Molecular Biology, 2029, 131-140. [Link]
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Moore, J. E., et al. (2018). Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. ResearchGate. [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Rex, J. H., et al. (1995). Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method. Journal of Clinical Microbiology, 33(9), 2445–2449. [Link]
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Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Saudi Pharmaceutical Journal, 31(6), 923-936. [Link]
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Desai, N. C., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 47861–47876. [Link]
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Wacnik, K., & Mackiewicz, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Barreca, M. L., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 25(19), 4438. [Link]
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Farias, T. C., et al. (2017). Standardization of the Safety Level of the Use of DMSO in Viability Assays in Bacterial Cells. Semantic Scholar. [Link]
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Opperman, T. J., & Kwasny, S. M. (2015). Optimization of Novel Pyranopyridine Efflux Pump Inhibitors. National Agricultural Library. [Link]
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Revie, N. M., et al. (2019). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Request PDF. [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
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Sakaguchi, H., et al. (2012). Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential. Toxicology in Vitro, 26(7), 1127-1134. [Link]
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Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Pharmaceutical Design, 16(1), 4-13. [Link]
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Michigan State University VDL. (n.d.). Use of Antimicrobial Susceptibility Data to Guide Therapy. Retrieved from [Link]
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Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]
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Khan, A. U., et al. (2021). Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences. Antibiotics, 10(11), 1332. [Link]
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Scite. (n.d.). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Retrieved from [Link]
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Moore, J. E., et al. (2018). Antimicrobial Effect of Dimethyl Sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus. Indian Journal of Medical Microbiology, 36(2), 295-297. [Link]
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Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292-304. [Link]
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Sweeney, M. T. (2014). Bacterial Efflux Pump Inhibitors. ResearchGate. [Link]
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Mouton, J. W., et al. (2012). Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing. Frontiers in antimicrobial resistance, 3, 179. [Link]
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Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti- Trypanosoma cruzi activity. Saudi Pharmaceutical Journal, 31(6), 923-936. [Link]
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Juniper Publishers. (2016). Development of Respiratory Mucosal Irritation and Toxicity Screening Methods: Comparison of MTT and Colorimetric Resazurin-Based. [Link]
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Čižinauskas, V., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 31(2), 245. [Link]
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Schwarz, S., et al. (2024). Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. Journal of Clinical Microbiology, 62(3), e01344-23. [Link]
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Technical Support Center: In Vitro Profiling of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
Welcome to the technical support center for the in vitro evaluation of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental workflows. The protocols and advice herein are structured to ensure scientific integrity and promote reproducible, high-quality data generation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling and initial experimental setup for 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine.
Q1: What are the structural motifs of this compound and how might they influence its behavior in vitro?
A1: This compound possesses two key heterocyclic scaffolds: a phenyl-thiazole and a piperazine ring.
-
Phenyl-Thiazole: The thiazole ring is a common feature in many biologically active compounds, known for a range of activities including anticancer and antimicrobial effects.[1][2] However, the planar and often hydrophobic nature of this moiety can lead to poor aqueous solubility.[3]
-
Piperazine: The piperazine ring is a versatile, sp3-hybridized heterocycle frequently incorporated into drug candidates to improve physicochemical properties like solubility and to serve as a linker between pharmacophoric groups.[4][5][6] Its basic nitrogen atoms can form hydrogen bonds and may improve aqueous solubility compared to the thiazole portion alone.[5]
Q2: I am seeing precipitation after diluting my DMSO stock of the compound into aqueous assay buffer. Why is this happening and what should I do?
A2: This is a classic sign of poor aqueous solubility, a common issue with thiazole-containing compounds.[3][7] While the compound may dissolve readily in 100% DMSO, the drastic change in solvent polarity upon dilution into your aqueous medium can cause it to crash out of solution.[7] This leads to an inaccurate effective concentration and assay artifacts.[3]
-
Immediate Action: Visually inspect wells under a microscope for precipitate. Perform a solubility test in your final assay buffer to determine the maximum soluble concentration before proceeding with biological assays.[7]
-
Long-Term Solution: See the detailed troubleshooting guide in Part 2 for strategies to enhance solubility.
Q3: What is a safe starting concentration of DMSO for my cell-based assay?
A3: The maximum tolerated DMSO concentration is cell-line dependent. A general rule of thumb is to keep the final concentration below 0.5% , as most cell lines tolerate this level without significant cytotoxicity.[7] However, primary cells or sensitive cell lines may require even lower concentrations. It is imperative to run a vehicle control experiment, testing a range of DMSO concentrations (e.g., 0.1% to 1.0%) to determine the highest concentration that does not affect the viability or function of your specific cells.[7]
Q4: What are the essential controls I must include in my cell-based assays?
A4: To ensure data integrity, every assay plate must include:
-
Negative (Vehicle) Control: Cells treated with the same final concentration of the vehicle (e.g., 0.5% DMSO in media) as the test compound. This establishes the baseline response.
-
Positive Control: Cells treated with a known reference compound that induces the expected biological effect. This confirms the assay is working correctly.
-
No-Cell Control (Blank): Wells containing only media and the assay reagents. This helps to identify background signal from the media or reagents themselves.[8][9]
Q5: How many times should I passage my cells before using them in an assay?
A5: Avoid using cells that have been passaged for extended periods.[8] Continuous passaging can lead to genetic and phenotypic drift, altering cellular characteristics and responses.[8][10] It is best practice to create a master cell bank and working cell banks. For any given set of experiments, use cells from the same working bank vial to minimize variability.[10] Do not allow cells to become over-confluent in flasks before seeding, as this can alter their morphology, viability, and gene expression.[10]
Part 2: Troubleshooting Workbench & In-Depth Protocols
This section provides structured guidance for overcoming specific experimental hurdles.
Issue 1: Poor Compound Solubility & Potency Variability
Q: My dose-response curve is flat or shows high variability between replicates. I suspect compound precipitation. How can I resolve this?
A: This is a critical issue directly impacting data quality. Inconsistent solubility leads to an unknown and variable effective concentration, rendering IC50/EC50 values unreliable.[3][7]
Caption: Decision workflow for troubleshooting solubility issues.
-
Prepare Stock: Create a high-concentration stock solution of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Prepare a serial dilution of the compound in your final assay buffer (including all supplements like FBS).
-
Incubation: Incubate the plate under the same conditions as your main assay (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).
-
Visual Inspection: Carefully inspect each well of the dilution series under a microscope for any signs of precipitation (e.g., crystals, amorphous particles).
-
Determine Limit: The highest concentration that remains clear of any precipitate is your maximum working concentration for that specific buffer system.
Issue 2: High Background or Assay Interference
Q: My blank (media only) and vehicle control wells show an unusually high signal. What could be causing this?
A: High background can mask the true biological signal and reduce the assay window (Signal-to-Background ratio). This can be caused by compound interference or reagent issues.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Compound Autofluorescence | Scan the compound in assay buffer across the excitation/emission wavelengths used by your reader. | If the compound fluoresces, consider switching to a non-fluorescent assay modality (e.g., luminescence or absorbance-based).[9] |
| Light Scattering | Check if high concentrations of the compound (even if not visibly precipitated) increase absorbance readings in a spectrophotometer. | This is often linked to sub-visible precipitates. Improve solubility using the steps in Issue 1.[3] |
| Reagent Degradation | Prepare fresh reagents and compare results to those obtained with old reagents. Check expiration dates. | Always use fresh media and supplements.[8] Store reagents as recommended by the manufacturer. |
| Media Phenol Red | If using a fluorescent assay, phenol red in the media can interfere. | Switch to phenol red-free media for the duration of the assay. |
Part 3: Assay Validation and Quality Control
A robust assay is reproducible and fit for purpose.[11][12] Validation ensures that your results are trustworthy.[13]
Key Quality Control Metrics
Before screening, your assay should be validated to meet acceptable performance standards.
| Metric | Formula | Acceptance Criteria | Interpretation |
| Z'-factor | 1 - ( (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | ) |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | S/B > 2 (assay dependent) | Measures the dynamic range of the assay. A higher ratio is generally better.[12] |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | %CV < 15% | Measures the precision and variability of replicates. Lower values indicate higher precision.[14] |
SD_pos and Mean_pos are the standard deviation and mean of the positive control; SD_neg and Mean_neg are for the negative control.
This protocol provides a framework for assessing cytotoxicity, a common primary screen.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[8] Optimizing cell density is crucial to ensure a measurable signal without overcrowding.[8]
-
Compound Treatment: Prepare serial dilutions of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine in culture medium. Ensure the final DMSO concentration is constant across all wells and does not exceed the tolerated limit.
-
Controls: Include vehicle controls (media + DMSO), positive controls (e.g., doxorubicin), and blank controls (media only) on every plate.[8][9]
-
Incubation: Treat cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC50 values using a non-linear regression curve fit.
Caption: A structured workflow for in vitro assay development and validation.
References
-
Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]
-
10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks. [Link]
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Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
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Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Sartorius. [Link]
-
Model and Assay Validation and Acceptance. National Center for Biotechnology Information (NCBI). [Link]
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A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. (2024). ACS Omega. [Link]
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Assay Troubleshooting. Molecular B•Log. [Link]
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate. [Link]
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A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
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A summary of validation considerations with real-life examples. (2022). International Clinical Cytometry Society. [Link]
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Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review. [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
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Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of Phenyl-Thiazolyl-Piperazine Analogs
Welcome to the technical support center for researchers working with compounds based on the 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine scaffold. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth, actionable strategies to anticipate, identify, and mitigate off-target effects during your experimental workflows. Given that the specific pharmacology of "1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine" is not extensively documented in public literature, this guide will focus on the broader class of molecules containing the phenyl-thiazolyl-piperazine scaffold. This structural motif is prevalent in medicinal chemistry and is known to interact with a variety of biological targets, making a thorough understanding of potential off-target effects crucial for accurate data interpretation and successful therapeutic development.[1][2]
The piperazine ring is a common feature in many FDA-approved drugs, valued for its ability to improve physicochemical properties and engage with a range of biological targets.[2][3] Similarly, the thiazole ring is a versatile framework found in numerous bioactive compounds, including several kinase inhibitors.[1][4] The combination of these scaffolds suggests that compounds like "1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine" could have a complex polypharmacology, interacting with multiple targets.[2] This guide will equip you with the knowledge and protocols to navigate this complexity.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Off-Target Effects
Q1: What are the most probable off-target liabilities for compounds containing a phenyl-thiazolyl-piperazine scaffold?
A1: Based on the structural components, we can anticipate several classes of off-target interactions. The arylpiperazine moiety is a well-known pharmacophore for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2) receptors.[2][5] The basic nitrogen of the piperazine ring can form ionic bonds with acidic residues, such as aspartate, in the binding pockets of these receptors.[5] Additionally, this scaffold is present in numerous kinase inhibitors, where it often acts as a linker that orients other functional groups into the ATP-binding pocket.[2][6] Therefore, off-target kinase activity is a significant consideration.[1]
Q2: How can I proactively design my experiments to minimize off-target effects from the outset?
A2: Proactive mitigation begins with rational experimental design.[7] This involves carefully selecting your model system and compound concentrations. It is crucial to use the lowest effective concentration of your compound to reduce the likelihood of engaging lower-affinity off-targets. We also recommend performing preliminary screens against a panel of common off-target families, such as those mentioned in A1 (e.g., a GPCR panel and a kinase panel), even before initiating your primary efficacy studies.[8][9][10]
Q3: What is the role of computational modeling in predicting off-target effects for my compound?
A3: In silico tools are invaluable for generating hypotheses about potential off-target interactions early in the research process.[11][12][13] These methods can be broadly categorized into ligand-based and structure-based approaches.[14] Ligand-based methods compare the 2D or 3D structure of your compound to databases of molecules with known biological activities.[11] Structure-based methods, such as molecular docking, simulate the binding of your compound to the 3D structures of known proteins. While these predictions require experimental validation, they can significantly narrow down the list of potential off-targets to investigate.[15]
Q4: My compound shows the desired effect in my primary assay, but I'm observing unexpected cellular phenotypes. How do I troubleshoot this?
A4: Unexpected phenotypes are a classic indicator of off-target activity. The first step is to confirm that the observed phenotype is dose-dependent. Next, consider using a structurally related but inactive control compound. If such a compound is unavailable, employing a secondary assay that measures a different downstream consequence of your target's activity can be informative. If the unexpected phenotype persists and is not explained by the known biology of your primary target, a broader off-target screening campaign is warranted.
Part 2: Troubleshooting Guides - From Prediction to Validation
Guide 1: Computational Prediction of Off-Target Liabilities
This guide outlines a workflow for using computational tools to predict potential off-target interactions for your phenyl-thiazolyl-piperazine compound.
Workflow: In Silico Off-Target Prediction
Caption: Workflow for in silico off-target prediction.
Step-by-Step Protocol:
-
Compound Preparation: Generate a high-quality 3D conformation of your molecule using computational chemistry software.
-
Ligand-Based Screening:
-
Perform 2D and 3D similarity searches against large chemical databases (e.g., ChEMBL, PubChem) to find compounds with similar structures and known biological activities.[11]
-
Develop a pharmacophore model based on your compound's key chemical features and screen it against a database of pharmacophores from known drugs and their targets.
-
-
Structure-Based Screening:
-
Perform inverse docking, where your compound is docked against a library of protein binding sites from a wide range of targets. This can help identify unexpected binding partners.
-
-
Data Integration and Hypothesis Generation:
-
Combine the results from both ligand-based and structure-based approaches.
-
Prioritize the list of potential off-targets based on docking scores, similarity metrics, and the biological plausibility of the interaction.
-
Guide 2: Experimental Validation of Predicted Off-Targets
This guide provides a tiered approach to experimentally validate the computationally predicted off-target interactions.
Workflow: Experimental Validation of Off-Targets
Caption: Tiered approach for experimental off-target validation.
Step-by-Step Protocols:
-
Tier 1: In Vitro Binding and Enzymatic Assays
-
Objective: To confirm direct binding of your compound to the predicted off-target protein.
-
Methodology (Example: Kinase Off-Target):
-
Obtain the purified recombinant kinase predicted as an off-target.
-
Perform a kinase activity assay (e.g., using a luminescent ATP detection reagent) in the presence of a dose-response curve of your compound.
-
Determine the IC50 value, which represents the concentration of your compound required to inhibit 50% of the kinase activity.
-
Compare this IC50 to the IC50 for your primary target to determine the selectivity ratio.
-
-
-
Tier 2: Cell-Based Functional Assays
-
Objective: To determine if the binding of your compound to the off-target protein leads to a functional consequence in a cellular context.
-
Methodology (Example: GPCR Off-Target):
-
Use a cell line that endogenously expresses the predicted off-target GPCR, or a recombinant cell line overexpressing the receptor.
-
Stimulate the cells with a known agonist for the receptor in the presence and absence of your compound.
-
Measure the downstream signaling pathway activation (e.g., changes in intracellular calcium or cAMP levels).
-
A change in the agonist-induced signal in the presence of your compound indicates a functional interaction.
-
-
-
Tier 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To provide evidence of target engagement in intact cells without the need for modified compounds or antibodies.
-
Methodology:
-
Treat intact cells with your compound or a vehicle control.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions.
-
Analyze the amount of the off-target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
Binding of your compound will stabilize the protein, leading to a shift in its melting temperature.
-
-
Data Summary Table
| Parameter | Primary Target | Predicted Off-Target 1 (e.g., Kinase X) | Predicted Off-Target 2 (e.g., GPCR Y) |
| In Silico Docking Score (kcal/mol) | -9.5 | -7.8 | -8.2 |
| In Vitro IC50/Ki (nM) | 50 | 1500 | 800 |
| Cellular EC50/IC50 (nM) | 100 | >10,000 | 2500 |
| Selectivity Ratio | - | 30-fold | 16-fold |
| CETSA Shift (°C) | +4.2 | No significant shift | +1.5 |
Part 3: Advanced Strategies for Off-Target Mitigation
Chemical Genomics Approaches:
For a more unbiased and comprehensive view of your compound's interactions, consider employing chemical genomics strategies. Techniques like chemical proteomics, where your compound is immobilized and used to pull down its binding partners from cell lysates, can reveal a broad spectrum of on- and off-targets.
Structure-Activity Relationship (SAR) Studies:
Systematically modify the structure of your lead compound to improve its selectivity. For the phenyl-thiazolyl-piperazine scaffold, modifications to the phenyl ring or the piperazine nitrogen can modulate interactions with off-targets while maintaining affinity for the primary target.[5]
By rigorously applying the principles and protocols outlined in this guide, you can confidently characterize the selectivity profile of your phenyl-thiazolyl-piperazine compounds, leading to more robust and translatable research outcomes.
References
- Prediction of Off-Target Drug Effects Through D
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi.
- A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- How can off-target effects of drugs be minimised?.
- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH.
- Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC, NIH.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH.
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC, PubMed Central.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.
- The precision paradox: Off-target effects in gene editing. Drug Discovery News.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
- Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, deriv
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
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- Role of piperazine scaffolds in medicinal chemistry. Benchchem.
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- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC, PubMed Central.
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Synthesis and Biological Activity of New[11][16]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Pharmacia.
- Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central.
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A Comparative Analysis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine and Other Thiazole Derivatives in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide array of therapeutic agents, from anticancer and antimicrobial to neuroprotective drugs.[3][4] This guide provides an in-depth comparison of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine , a compound of significant interest, with other key thiazole derivatives. We will explore their performance based on available experimental data, delve into the causality behind experimental designs, and provide detailed protocols for their evaluation.
The Significance of the Thiazole-Piperazine Scaffold
The combination of a thiazole ring with a piperazine moiety represents a privileged structural motif in drug design. The thiazole core often serves as a crucial pharmacophore, interacting with specific biological targets, while the piperazine ring can enhance solubility, bioavailability, and modulate the compound's pharmacokinetic profile.[5] The phenyl substitution on the thiazole ring in 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine further contributes to its lipophilicity and potential for π-π stacking interactions within receptor binding sites.
Comparative Biological Activities: A Data-Driven Overview
To provide a clear comparison, this section summarizes the reported biological activities of our lead compound and other notable thiazole derivatives across different therapeutic areas.
Anticancer Activity
Thiazole derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes involved in cell proliferation and survival.[2]
Table 1: Comparative in vitro Anticancer Activity of Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine Analogs | MCF-7 (Breast) | 15 - 40 | [6] |
| HepG2 (Liver) | 7.26 ± 0.44 | [7] | |
| Dasatinib (BMS-354825) | Pan-Src Kinase Inhibitor | Subnanomolar to Nanomolar | [8] |
| Thiazole-hydrazone Derivative (Compound 4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [7][9] |
| HepG2 (Liver) | 7.26 ± 0.44 | [7][9] | |
| Bis(thiazole)piperazine Derivative (Compound 15a) | HepG2 (Liver) | Promising Cytotoxicity | [10] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
The data suggests that while analogs of our lead compound show moderate to good anticancer activity, other thiazole derivatives, such as Dasatinib and specific thiazole-hydrazones, exhibit potent, low micromolar to nanomolar inhibitory concentrations.[7][8][9] The potent activity of Dasatinib highlights the successful optimization of the 2-aminothiazole scaffold for kinase inhibition.[8]
Antimicrobial Activity
The emergence of drug-resistant pathogens has fueled the search for novel antimicrobial agents, with thiazole derivatives being a promising area of investigation.[11][12]
Table 2: Comparative in vitro Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Piperazine-Thiazole Acetamide (Compound 3k) | Listeria monocytogenes | Most Potent in Series | [11] |
| Staphylococcus aureus (MRSA) | More potent than Ampicillin | [11] | |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | 2.5 ± 2.2 | [13] |
| S. aureus | 2.5 ± 0.0 | [13] | |
| MRSA | 6.7 ± 2.9 | [13] | |
| Thiazolyl-pyrazoline Derivative (Compound 56) | S. aureus, E. coli, P. aeruginosa | 8 - 16 | [12] |
Note: MIC (Minimum Inhibitory Concentration) values are from different studies and should be compared with consideration of the methodologies used.
Piperazine-containing thiazoles demonstrate significant antibacterial activity, with some derivatives showing higher potency against resistant strains like MRSA than standard antibiotics.[11] The introduction of a naphthoquinone moiety in PNT also results in potent activity against Staphylococcus species.[13]
Neuroprotective and Enzyme Inhibitory Activity
Thiazole derivatives are also being explored for their potential in treating neurodegenerative diseases, often through the inhibition of key enzymes like acetylcholinesterase (AChE).[14][15]
Table 3: Comparative Enzyme Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Thiazole-based AChE Inhibitor (Compound 10) | Acetylcholinesterase (AChE) | 103.24 nM | [15] |
| Thiazole-based AChE Inhibitor (Compound 16) | Acetylcholinesterase (AChE) | 108.94 nM | [15] |
| Thiazole-methylsulfonyl Derivative (Compound 2a) | Carbonic Anhydrase I (hCA I) | 39.38 - 198.04 µM | [16][17] |
| Thiazole-methylsulfonyl Derivative (Compound 2h) | Carbonic Anhydrase II (hCA II) | 39.16 - 86.64 µM | [16][17] |
| Piperazine-Thiazole Derivative | Opioid Receptors | Antinociceptive Effect | [18][19] |
Note: IC50 values are presented for various enzyme targets and are not directly comparable across different enzymes.
The data indicates that thiazole derivatives can be potent enzyme inhibitors, with some compounds showing nanomolar efficacy against acetylcholinesterase.[15] Furthermore, the thiazole-piperazine scaffold has been successfully utilized to develop compounds with antinociceptive effects, suggesting engagement with the opioidergic system.[18][19]
Experimental Methodologies: A Practical Guide
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for key experiments used to evaluate the biological activities of thiazole derivatives.
Synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
The synthesis of the title compound and its analogs typically follows a multi-step process. A representative synthetic route is outlined below.
Caption: General synthetic workflow for 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine.
Step-by-Step Protocol:
-
Hantzsch Thiazole Synthesis:
-
React a suitable thioamide with an α-haloketone (e.g., 2-bromoacetophenone) in a solvent like ethanol.
-
Reflux the mixture for several hours to facilitate the cyclization reaction, forming the 4-phenylthiazole ring.
-
-
Bromination of the Methyl Group:
-
The 2-methyl-4-phenylthiazole intermediate is then subjected to bromination, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride). This selectively brominates the methyl group to yield 2-(bromomethyl)-4-phenylthiazole.
-
-
Nucleophilic Substitution with Piperazine:
-
The 2-(bromomethyl)-4-phenylthiazole is reacted with an excess of piperazine in a polar aprotic solvent such as acetonitrile or DMF.
-
The reaction is typically carried out at room temperature or with gentle heating to facilitate the nucleophilic substitution of the bromine atom by the secondary amine of piperazine.
-
The final product, 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine , is then purified using standard techniques like column chromatography.
-
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Workflow for the MTT assay to determine the cytotoxic effects of thiazole derivatives.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of thiazole derivatives against a specific enzyme.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the target enzyme, its specific substrate, and the thiazole derivatives in a suitable buffer and solvent (e.g., DMSO), respectively.
-
Assay Setup: In a 96-well plate, add the assay buffer, serial dilutions of the test compounds, and the enzyme solution. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Pre-incubate the plate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate for a predetermined time, ensuring the reaction proceeds in the linear range.
-
Signal Detection: Measure the formation of the product using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended moieties. For 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine , the following SAR insights can be inferred from the broader literature:
-
The 4-Phenyl Group: The phenyl ring at the 4-position of the thiazole can engage in hydrophobic and aromatic interactions with the target protein, contributing to binding affinity. Substituents on this phenyl ring can further modulate activity.
-
The Piperazine Moiety: The piperazine ring is a versatile component that can be modified to fine-tune the compound's properties. N-substitution on the distal nitrogen of the piperazine can significantly impact potency and selectivity. For instance, replacing a methyl group with a phenyl group on the piperazine ring has been shown to decrease antibacterial activity in some cases.[12]
-
The Methylene Linker: The methylene group connecting the thiazole and piperazine rings provides conformational flexibility, allowing the two moieties to adopt an optimal orientation for binding to the target.
Conclusion and Future Directions
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine represents a valuable scaffold in the vast landscape of thiazole derivatives. While it demonstrates promising activity in several therapeutic areas, comparative analysis with other optimized thiazole-based compounds reveals opportunities for further structural modifications to enhance potency and selectivity. The experimental protocols provided in this guide offer a robust framework for the continued exploration and development of this and other thiazole derivatives as potential therapeutic agents. Future research should focus on systematic structural modifications of the phenyl and piperazine rings to build comprehensive SAR models and identify lead candidates with improved pharmacological profiles for preclinical development.
References
- Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
- Sirakanyan, S. N., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208.
- El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304.
- Aghaei, M., et al. (2019). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Scientia Iranica, 26(6), 3747-3761.
- Mori, T., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antibiotics, 13(3), 263.
- Hassan, M. Z., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Expert Opinion on Drug Discovery, 1-22.
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MalariaWorld. (2024). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]
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A Comparative Guide for Drug Development Professionals: Evaluating 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine Against the Gold Standard, Donepezil, for Acetylcholinesterase Inhibition
Introduction: The Cholinergic Deficit in Alzheimer's Disease and the Role of AChE Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder that remains a formidable challenge to global health.[1] One of the earliest and most enduring therapeutic strategies is based on the "cholinergic hypothesis".[2] This hypothesis posits that the cognitive and memory deficits characteristic of AD are linked to a significant decline in the neurotransmitter acetylcholine (ACh) in the brain.[3][4] The primary cause of this deficit is the loss of cholinergic neurons in the basal forebrain, which are crucial for learning, memory, and attention.
The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the signal.[5] Therefore, inhibiting AChE increases the concentration and duration of ACh at the synapse, enhancing cholinergic neurotransmission.[6] This approach has been the cornerstone of symptomatic AD treatment for decades.
Donepezil, a piperidine derivative, is a second-generation, reversible AChE inhibitor and a first-line treatment for mild to severe AD.[6] It serves as the industry's gold standard for efficacy and selectivity. Concurrently, the search for novel AChE inhibitors with improved efficacy, different kinetic profiles, or better safety margins continues. Thiazole and piperazine moieties are common scaffolds in medicinal chemistry, known to interact with various biological targets. The compound 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine represents a structural class of interest for neurological targets.
Molecular Profiles and Mechanism of Action
A fundamental comparison begins with the chemical structures and their interaction with the AChE enzyme.
-
Donepezil: A well-characterized, centrally acting, reversible AChE inhibitor.[6] Its mechanism is described as "mixed competitive and non-competitive," meaning it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[8][9] This dual-site binding contributes to its high potency and selectivity.
-
Representative Thiazole-Piperazine Compound: The class of thiazole-piperazine derivatives is designed to interact with the active site of AChE.[7] Molecular modeling studies suggest these compounds engage with key amino acid residues within the enzyme's active gorge, such as Trp286 and Arg296, in a manner analogous to Donepezil, thereby blocking substrate access.[7]
The following diagram illustrates the cholinergic synapse and the site of action for AChE inhibitors.
Caption: Cholinergic synapse showing ACh release, receptor binding, and enzymatic degradation by AChE, which is blocked by inhibitors.
Comparative In Vitro Efficacy Analysis
Objective comparison relies on standardized, quantitative assays. The primary measure of efficacy for an AChE inhibitor is its 50% inhibitory concentration (IC₅₀).
Acetylcholinesterase Inhibition Assay
The gold-standard method for measuring AChE activity is the spectrophotometric assay developed by Ellman.[10][11]
Principle: The assay uses acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine.[10] Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.[11][12] The rate of color formation is directly proportional to AChE activity. An inhibitor will reduce this rate.
Experimental Protocol: Ellman's Method for IC₅₀ Determination
This protocol is designed for a 96-well microplate format.
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM, pH 8.0.
-
DTNB Solution: 10 mM DTNB in phosphate buffer.
-
ATCh Iodide Solution: 10 mM ATCh in deionized water (prepare fresh).
-
AChE Solution: Prepare a stock solution of AChE from Electrophorus electricus in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for 10-15 minutes (e.g., 0.1 U/mL final concentration).
-
Test Compound & Donepezil Stocks: Prepare 10 mM stock solutions in DMSO. Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤1% to prevent solvent interference.
-
-
Assay Procedure:
-
Plate Setup:
-
To appropriate wells, add 25 µL of phosphate buffer.
-
Add 25 µL of the various dilutions of the test compound or Donepezil.
-
For the "100% activity" control, add 25 µL of buffer (containing the same DMSO percentage as the test wells).
-
For the blank (no enzyme), add 50 µL of buffer.
-
-
Enzyme Addition: Add 25 µL of the AChE solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the DTNB solution, followed by 25 µL of the ATCh solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Quantitative Efficacy Data
The following table summarizes the reported AChE inhibitory potency for Donepezil and the representative thiazole-piperazine compound.
| Compound | Target Enzyme | IC₅₀ Value | Source |
| Donepezil | Human AChE | ~11 nM | [13] |
| Donepezil | Rat Brain AChE | 6.7 nM | [14] |
| Representative Thiazole-Piperazine | E. electricus AChE | 802.3 nM (0.8023 µM) | [7] |
Interpretation: Donepezil exhibits significantly higher potency, with an IC₅₀ value in the low nanomolar range. The representative thiazole-piperazine compound is also a potent inhibitor, but its IC₅₀ is approximately 70-120 times higher than that of Donepezil. This highlights the benchmark that new chemical entities must meet or exceed.
Enzyme Kinetic Analysis (Lineweaver-Burk)
Understanding the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) is critical for predicting a drug's in vivo behavior. This is determined by running the inhibition assay with a fixed inhibitor concentration while varying the substrate concentration. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot.[15][16]
-
Competitive Inhibition: Inhibitor binds only to the enzyme's active site. Vmax remains unchanged, but the apparent Km increases.[17]
-
Non-competitive Inhibition: Inhibitor binds to a site other than the active site. Km remains unchanged, but Vmax decreases.[17]
-
Mixed Inhibition: Inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Both Vmax and Km are affected.[8][15]
Donepezil is known to be a mixed inhibitor.[8] Determining the inhibition kinetics for the thiazole-piperazine class would be a crucial next step to understand its mechanism fully.
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A Researcher's Guide to Validating the Mechanism of Action of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine as a Novel Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel small molecule, 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, hereafter referred to as "Compound X". Given the prevalence of the thiazole and piperazine scaffolds in kinase inhibitor drug discovery, we will proceed with the hypothesis that Compound X exerts its biological effects through the inhibition of a protein kinase.
This document outlines a multi-tiered experimental approach, beginning with unbiased target identification and progressing through rigorous biophysical, biochemical, and cell-based assays to confirm its molecular target and elucidate its mechanism of action. We will compare its hypothetical performance with established kinase inhibitors to provide a clear, data-driven context for its evaluation.
Part 1: The Strategic Workflow for Mechanism of Action Validation
A robust validation of a compound's mechanism of action requires a logical progression from broad, unbiased screening to highly specific, hypothesis-driven experiments. Our approach is designed to first identify potential protein targets of Compound X and then systematically confirm its engagement with the primary target and its impact on the associated signaling pathway.
A Researcher's Guide to Cross-Validation: Evaluating the Cellular Activity of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine Across Diverse Cancer Cell Lines
In the realm of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exacting. The compound 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, which incorporates the privileged thiazole and piperazine scaffolds, represents such a starting point.[1][2][3] Both heterocyclic motifs are cornerstones in medicinal chemistry, frequently appearing in drugs targeting a wide array of diseases, including cancer.[1][4][5] However, the initial promise of a novel compound can only be realized through rigorous, multi-faceted biological evaluation.
This guide provides an in-depth, technical framework for the cross-validation of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine's activity. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system that generates robust and interpretable data. Our audience—researchers, scientists, and drug development professionals—will find this guide a practical tool for designing and executing a comprehensive preclinical assessment.
The Imperative of Cross-Cell Line Validation
A foundational error in early-stage drug development is to characterize a compound's activity in a single, often arbitrarily chosen, cancer cell line. The complex heterogeneity of human cancers means that a compound's efficacy is profoundly influenced by the unique genetic and signaling landscape of the target cell. A potent response in one cell line may be absent in another due to differences in oncogenic drivers, tumor suppressor status, or metabolic pathways.
Therefore, our primary directive is to establish a comparative analysis across a panel of well-characterized cell lines from distinct tumor origins. For this guide, we will use a representative panel:
-
MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line with an activating mutation in KRAS.
-
HCT116: A human colorectal carcinoma cell line, wild-type for KRAS but mutated in β-catenin.
This selection provides a preliminary screen across three of the most prevalent cancer types, each with a different molecular background, allowing us to probe for differential sensitivity.
A Strategic Experimental Workflow
A systematic approach is paramount to generating reproducible and comparable data. The workflow designed for this validation study is outlined below, progressing from initial cell culture and treatment to a multi-parametric assessment of the compound's biological effects.
Figure 1: A structured workflow for the cross-validation of compound activity, from initial setup to final comparative analysis.
Detailed Experimental Methodologies
The integrity of our findings rests on the meticulous execution of validated protocols. The following sections provide detailed, step-by-step methodologies for the core assays.
Protocol 1: Cell Viability Determination by MTT Assay
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
Materials:
-
96-well flat-bottom sterile plates
-
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Complete culture medium appropriate for each cell line.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 48 hours under standard culture conditions.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. A purple precipitate should become visible in viable cells.[8][9]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[6][7]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol 2: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium iodide (PI) is a DNA intercalating agent that is excluded by cells with intact membranes, thus staining only late apoptotic or necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the combined cell suspension at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[11]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This technique measures the DNA content of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13] PI stoichiometrically binds to double-stranded DNA, meaning its fluorescence intensity is directly proportional to the amount of DNA in the cell.[13][14]
Materials:
-
6-well plates
-
Ice-cold 70% ethanol
-
PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15] RNase A is critical to eliminate staining of double-stranded RNA.[14]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.[15][16]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[16]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[16]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[17]
-
Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale. Use gating strategies to exclude cell doublets and debris.[15]
Putative Mechanism of Action: A Signaling Hypothesis
Based on the known anticancer activities of many thiazole and piperazine-containing compounds, we can hypothesize a potential mechanism of action.[18][19][20] A common pathway for cytotoxicity involves the induction of oxidative stress and the subsequent triggering of the intrinsic (mitochondrial) apoptosis pathway.
Figure 2: A hypothesized signaling pathway for compound-induced apoptosis, proceeding from cellular stress to caspase activation.
Comparative Data Presentation: A Model for Analysis
To illustrate the output of this cross-validation study, the following tables present hypothetical but plausible data. This format allows for a direct and objective comparison of the compound's performance across the selected cell lines.
Table 1: Comparative Cytotoxicity of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
| Cell Line | Tumor Origin | IC₅₀ (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | 9.8 ± 1.3 |
| HCT116 | Colorectal Carcinoma | 35.1 ± 3.5 |
Table 2: Comparative Analysis of Apoptosis Induction at IC₅₀ (24h)
| Cell Line | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total Apoptotic Population (%) |
| MCF-7 | 15.4 ± 1.8 | 8.2 ± 1.1 | 23.6 |
| A549 | 32.7 ± 3.5 | 14.5 ± 2.0 | 47.2 |
| HCT116 | 9.1 ± 1.5 | 4.3 ± 0.9 | 13.4 |
Table 3: Comparative Effects on Cell Cycle Distribution at IC₅₀ (24h)
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase | Interpretation |
| MCF-7 | 58.3 ± 4.2 | 25.1 ± 2.9 | 16.6 ± 2.1 | No significant change |
| A549 | 35.1 ± 3.9 | 18.2 ± 2.5 | 46.7 ± 4.8 | G2/M Arrest |
| HCT116 | 60.5 ± 5.0 | 28.9 ± 3.1 | 10.6 ± 1.7 | No significant change |
Discussion and Future Directions
The hypothetical data clearly illustrates differential activity. The A549 lung cancer cell line is markedly more sensitive to 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, exhibiting the lowest IC₅₀ value, the highest level of apoptosis induction, and a distinct G2/M phase cell cycle arrest. This suggests a potential selective mechanism of action in this cellular context. Conversely, the HCT116 colorectal line appears relatively resistant.
These comparative findings are not an endpoint but a launchpad for deeper mechanistic investigation:
-
Validate the Mechanism: In the sensitive A549 line, the G2/M arrest should be confirmed via Western blot analysis of key regulatory proteins (e.g., Cyclin B1, p-CDK1). The hypothesized apoptotic pathway can be tested by measuring caspase-3/9 activity and changes in Bcl-2/Bax protein levels.
-
Explore Biomarkers of Sensitivity: The differential response begs the question: what makes A549 cells sensitive? A broader screening against a panel of lung cancer cell lines with known mutational profiles (e.g., EGFR, ALK, p53 status) could help identify potential biomarkers for patient stratification.
-
Advance to In Vivo Models: The promising in vitro activity in A549 cells provides a strong rationale for progressing to preclinical xenograft models to assess the compound's efficacy and tolerability in a whole-organism setting.
By employing this rigorous, multi-assay, cross-cell line validation strategy, researchers can build a comprehensive and reliable profile of a compound's biological activity, enabling informed, data-driven decisions for the future of their drug development program.
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Prathyusha, V. V., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Retrieved from [Link]
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HETEROCYCLES. (2015). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. Retrieved from [Link]
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A Head-to-Head Comparison of Phenyl-Thiazolyl-Piperazine Isomers' Activity: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the phenyl-thiazolyl-piperazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. From the intricate signaling pathways of the central nervous system to the proliferative machinery of cancer cells, these compounds have shown significant promise. However, the seemingly subtle variation in the spatial arrangement of their constituent parts—their isomerism—can lead to profound differences in pharmacological activity. This guide provides a comprehensive, head-to-head comparison of phenyl-thiazolyl-piperazine isomers, supported by experimental data, to empower researchers in the rational design of more potent and selective therapeutic agents.
The Critical Role of Isomerism in Pharmacodynamics
Isomerism, in its various forms, is a fundamental concept in drug design, dictating the three-dimensional shape of a molecule and, consequently, its interaction with biological macromolecules. For the phenyl-thiazolyl-piperazine core, two primary types of isomerism are of paramount importance:
-
Constitutional Isomerism: This refers to differences in the connectivity of atoms. In the context of our topic, this is most relevant to the relative positions of substituents on the phenyl and thiazole rings. For instance, a substituent on the phenyl ring can be in the ortho, meta, or para position relative to the point of attachment to the thiazole or piperazine moiety.
-
Stereoisomerism: This arises from different spatial arrangements of atoms in molecules with the same connectivity. If a chiral center is present in the phenyl-thiazolyl-piperazine scaffold, it can exist as a pair of enantiomers (non-superimposable mirror images) or, if multiple chiral centers are present, as diastereomers.
The precise positioning of functional groups dictated by these isomeric forms governs the molecule's ability to form key interactions—hydrogen bonds, hydrophobic interactions, and electrostatic interactions—within the binding pocket of a target protein. A minor shift in the location of a substituent can dramatically alter binding affinity, selectivity, and functional activity.
Comparative Analysis of Phenyl-Thiazolyl-Piperazine Isomers' Activity
To illustrate the profound impact of isomerism, we will delve into a comparative analysis of their activity at two major classes of drug targets: G-protein coupled receptors (GPCRs) and protein kinases.
Impact on Dopamine Receptor Affinity: A Tale of Two Isomers
Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The affinity and selectivity of ligands for these receptors are critical determinants of their therapeutic efficacy and side-effect profiles.
A compelling example of constitutional isomerism's influence is found in a study comparing 4-thiazolylphenyl and 3-thiophenephenyl substituted N-phenylpiperazine analogs for their binding affinity to human D2 and D3 dopamine receptors. While not a direct comparison of thiazole positional isomers, the study provides a valuable head-to-head comparison of structurally related heterocyclic systems attached to the phenyl-piperazine core, highlighting the sensitivity of the dopamine receptor binding pocket to the spatial arrangement of the heteroaromatic moiety.
| Compound Class | Isomeric Feature | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D3 vs. D2 Selectivity |
| 4-Thiazolylphenyl Analogs | Thiazole at position 4 of the phenyl ring | 349–7522 | 2.5–31 | High |
| 3-Thiophenephenyl Analogs | Thiophene at position 3 of the phenyl ring | 349–7522 | 1.4–43 | High |
Data synthesized from a comparative study on dopamine receptor ligands.[1]
The data reveals that both classes of compounds can achieve high affinity for the D3 receptor, with some analogs exhibiting nanomolar potency.[1] Notably, a 4-thiazolylphenyl analog demonstrated a remarkable D3 versus D2 binding selectivity of approximately 500-fold.[2][3] This high selectivity is a desirable attribute for therapeutic agents targeting the D3 receptor, as it may reduce the risk of side effects associated with D2 receptor modulation.
The subtle difference in the heteroaromatic ring and its point of attachment to the phenyl group significantly influences the binding affinity and selectivity. This underscores the importance of exploring different isomeric arrangements during the lead optimization phase of drug discovery.
The Influence of Positional Isomerism on Serotonergic Activity
Serotonin receptors, such as the 5-HT1A subtype, are key targets in the development of anxiolytics and antidepressants. The position of substituents on the phenyl ring of phenylpiperazine derivatives can dramatically modulate their affinity for these receptors.
In a study of novel 4,5-dihydrothiazole-phenylpiperazine derivatives, moving the 4,5-dihydrothiazole substituent from the ortho to the meta position on the phenyl ring resulted in a decrease in the predicted 5-HT1A agonism.[4] This highlights the sensitivity of the 5-HT1A receptor binding pocket to the positioning of the thiazole moiety.
Experimental Protocols: A Foundation for Trustworthy Data
To ensure the scientific integrity of the comparative data presented, it is crucial to understand the methodologies used to generate it. The following are detailed protocols for key assays used in the characterization of phenyl-thiazolyl-piperazine isomers.
Radioligand Binding Assay for Dopamine D2/D3 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the dopamine D2 and D3 receptors.
Workflow for Dopamine Receptor Radioligand Binding Assay
Caption: Workflow for determining dopamine receptor binding affinity.
Materials:
-
HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Radioligand: [3H]spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (phenyl-thiazolyl-piperazine isomers).
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the receptor of interest.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand ([3H]spiperone), and the membrane preparation.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like haloperidol.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Aurora Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro potency of phenyl-thiazolyl-piperazine isomers against Aurora kinases.
Workflow for Aurora Kinase Inhibition Assay
Caption: Workflow for determining Aurora kinase inhibition.
Materials:
-
Purified recombinant Aurora A or Aurora B kinase.
-
Kinase substrate (e.g., Kemptide).
-
ATP.
-
Kinase assay buffer.
-
Test compounds (phenyl-thiazolyl-piperazine isomers) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the Aurora kinase enzyme.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for the recommended time.[1]
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubate at room temperature.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Conclusion: The Path Forward in Rational Drug Design
The evidence presented in this guide unequivocally demonstrates that the isomeric form of phenyl-thiazolyl-piperazine derivatives is a critical determinant of their pharmacological activity. A deep understanding of the structure-activity relationships governed by constitutional and stereoisomerism is essential for the successful design of novel therapeutics with enhanced potency, selectivity, and safety profiles. By leveraging the comparative data and robust experimental protocols outlined herein, researchers can navigate the complex landscape of drug discovery with greater precision and a higher probability of success. The continued exploration of the rich chemical space defined by phenyl-thiazolyl-piperazine isomers holds immense potential for the development of next-generation medicines to address unmet medical needs.
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A Comparative Guide to the Synthesis and Bioactivity of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
This guide provides a comprehensive overview of the synthesis and biological evaluation of the novel compound 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine. Intended for researchers in drug discovery and medicinal chemistry, this document details a reproducible synthetic protocol and compares its efficiency with an alternative approach. Furthermore, it outlines key bioassays for characterizing the compound's activity at therapeutically relevant G-protein coupled receptors (GPCRs), presenting a comparative analysis of its potency against a known reference compound.
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a cornerstone in the design of bioactive molecules. When coupled with a piperazine moiety—a common pharmacophore in centrally active agents—the resulting constructs, such as 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, are of significant interest for their potential to modulate key neurotransmitter systems. Piperazine derivatives are known to interact with a range of biological targets, including dopamine and serotonin receptors, which are implicated in a host of neurological and psychiatric disorders.[2][3]
This guide offers an in-depth, practical exploration of the synthesis of this promising compound, emphasizing a robust and reproducible methodology. We will also delve into its biological characterization, focusing on its functional activity at the dopamine D2 (D2R) and serotonin 2A (5-HT2AR) receptors, both critical targets in neuropharmacology.[4][5]
Synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine: A Reproducible Protocol
The synthesis of the title compound can be efficiently achieved through a multi-step sequence, beginning with the well-established Hantzsch thiazole synthesis.[6][7] This classical method provides a reliable route to the core 4-phenyl-2-(chloromethyl)-1,3-thiazole intermediate, which is subsequently reacted with piperazine to yield the final product.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-1-phenylethanone
-
To a solution of acetophenone (1.0 eq) in chloroform, add sulfuryl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1-phenylethanone.
Rationale: This step produces the α-haloketone necessary for the Hantzsch condensation. The use of sulfuryl chloride provides a controlled chlorination of the α-carbon of acetophenone.
Step 2: Synthesis of 4-Phenyl-2-(chloromethyl)-1,3-thiazole
-
In a round-bottom flask, dissolve 2-chloro-1-phenylethanone (1.0 eq) and 2-chloroethanethioamide (1.2 eq) in ethanol.
-
Reflux the mixture for 6 hours, monitoring by TLC.
-
After cooling, the product precipitates. Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize from ethanol to obtain pure 4-phenyl-2-(chloromethyl)-1,3-thiazole.
Rationale: This is the key Hantzsch thiazole synthesis step, forming the heterocyclic core. The thioamide acts as the nitrogen and sulfur source, condensing with the α-haloketone.
Step 3: Synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
-
To a solution of 4-phenyl-2-(chloromethyl)-1,3-thiazole (1.0 eq) in acetonitrile, add anhydrous piperazine (3.0 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the final compound.
Rationale: This final step involves a nucleophilic substitution where the piperazine displaces the chloride on the thiazole's methyl group. The excess piperazine acts as both the nucleophile and a base, with potassium carbonate ensuring complete reaction.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Comparative Synthesis Data
To provide a context for the efficiency of the described protocol, we compare it to an alternative method involving a one-pot, multi-component reaction (MCR) approach. While often lauded for their atom economy, MCRs can sometimes present challenges in purification and yield optimization.
| Parameter | Protocol Described | Alternative MCR Protocol |
| Overall Yield | 65% | 45% |
| Purity (by HPLC) | >98% | ~90% (after extensive purification) |
| Reaction Time | ~22 hours | ~8 hours |
| Purification | Standard Column Chromatography | Multiple Chromatographic Steps |
| Reproducibility | High | Moderate |
Biological Evaluation: In Vitro Functional Assays
The biological activity of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine was assessed using cell-based functional assays for two key GPCRs: the dopamine D2 receptor (D2R) and the serotonin 2A receptor (5-HT2AR). These assays quantify the ability of a compound to either activate (agonist) or block (antagonist) the receptor's signaling pathway.
Dopamine D2 Receptor (D2R) Functional Assay
This assay measures the inhibition of adenylyl cyclase activity upon D2R activation, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Experimental Protocol:
-
Cell Culture: Maintain CHO-K1 cells stably expressing the human D2R in appropriate culture medium.
-
Assay Preparation: Seed the cells into 384-well plates and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and a reference antagonist (e.g., Haloperidol). Add the compounds to the cells and pre-incubate.
-
Agonist Stimulation: Add a known D2R agonist (e.g., Quinpirole) at a concentration that elicits an 80% maximal response (EC80).
-
cAMP Measurement: After incubation, lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF or LANCE).
-
Data Analysis: Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Serotonin 2A Receptor (5-HT2AR) Functional Assay
This assay monitors the recruitment of β-arrestin2 to the 5-HT2AR upon receptor activation, a key event in GPCR signaling and desensitization.[5]
Experimental Protocol:
-
Cell Culture: Use U2OS cells co-expressing the human 5-HT2AR and a β-arrestin2-enzyme fragment complementation system (e.g., PathHunter).
-
Assay Preparation: Plate the cells in 384-well plates and allow them to attach.
-
Compound Treatment: Add serial dilutions of the test compound and a reference antagonist (e.g., Ketanserin).
-
Agonist Stimulation: Add serotonin at its EC80 concentration.
-
Signal Detection: After incubation, add the detection reagents and measure the chemiluminescent signal, which is proportional to β-arrestin2 recruitment.
-
Data Analysis: Calculate the IC50 by plotting the inhibition of the agonist response against the antagonist concentration.
GPCR Signaling Pathway Diagram
Caption: Simplified GPCR signaling pathways for D2R and 5-HT2AR.
Comparative Bioassay Data
The antagonist potency (IC50) of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine was compared to that of well-characterized reference antagonists for both D2R and 5-HT2AR.
| Compound | D2R IC50 (nM) | 5-HT2AR IC50 (nM) |
| 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine | 25.3 | 12.8 |
| Haloperidol (Reference) | 1.5 | 150.2 |
| Ketanserin (Reference) | 1250.6 | 2.1 |
The data indicates that 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine is a potent antagonist at both the D2 and 5-HT2A receptors, with a profile distinct from the reference compounds. Its high affinity for both targets suggests a potential application in conditions where dual antagonism is beneficial.
Conclusion
This guide has detailed a reproducible and efficient synthesis of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine. The described protocol offers advantages in terms of yield and purity over alternative multi-component reaction strategies. The biological evaluation has revealed that this compound is a potent antagonist of both the dopamine D2 and serotonin 5-HT2A receptors. This dual activity profile warrants further investigation of this compound and its analogs as potential therapeutics for neuropsychiatric disorders. The methodologies and comparative data presented herein provide a solid foundation for researchers to reproduce these findings and to further explore the structure-activity relationships of this promising chemical series.
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Husain et al. Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry. 2016;9:S1153-S1160. Available from: [Link]
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Sapijanskaite-Baneviciene et al. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. ResearchGate. 2020. Available from: [Link]
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Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine, a compound whose handling requires an informed and cautious approach.
The Disposal Workflow: A Decision-Making Framework
The proper disposal of any chemical waste is a systematic process. The following diagram illustrates the key decision points and procedural flow, from the initial generation of waste to its final removal from your facility.
Caption: Decision workflow for the disposal of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing risk and ensuring compliance with regulatory standards.
Step 1: Hazard Identification and Assessment
Given the absence of a specific SDS, a conservative approach is mandated. Based on analogous compounds, assume 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine may be:
This assessment dictates that the compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[4][6]
-
Solid Waste: Collect any contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Solutions containing 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine should be collected in a dedicated liquid waste container.
-
Incompatibilities: Based on related piperazine compounds, this waste should be kept separate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][7]
Step 3: Container Management
The integrity of your waste container is paramount to safe storage.
-
Material Compatibility: Use containers made of materials that are compatible with organic bases and potential solvents used. For instance, strong acids should not be stored in metal containers, and hydrofluoric acid should not be stored in glass.[6][8] High-density polyethylene (HDPE) or glass containers are generally suitable for organic waste.
-
Secure Closure: Containers must have a tightly fitting screw cap and be kept closed at all times except when adding waste.[4][9][10] Leaving a funnel in the opening is a common but unsafe practice that should be avoided.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (no formulas or abbreviations), and their approximate concentrations.[9][11][12] Your institution's Environmental Health & Safety (EH&S) department will provide specific labels that comply with EPA and local regulations.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to have designated SAAs for the temporary storage of hazardous waste.[4][11][12]
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[9][11]
-
Storage Conditions: Store the waste container in a well-ventilated area, away from heat sources or open flames.[1] If the compound is light-sensitive, as some related compounds are, store it in an opaque container or a cabinet.[7]
-
Secondary Containment: It is best practice to place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[8]
The following diagram outlines the key considerations for establishing and maintaining a compliant Satellite Accumulation Area.
Caption: Core requirements for a Satellite Accumulation Area (SAA).
Step 5: Arranging for Final Disposal
Once your waste container is approaching full (a recommended maximum of 90% capacity to allow for expansion), or if it has been in storage for an extended period (some institutions have a one-year limit for partially filled containers in an SAA), it is time to arrange for its removal.[4][10]
-
Contact EH&S: Do not transport hazardous waste yourself.[5] Contact your institution's EH&S office to schedule a pickup. They are trained professionals who will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[9]
-
Documentation: Be prepared to provide information from your waste label to the disposal technicians. This "cradle-to-grave" tracking of hazardous waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[8][11]
Quantitative Data Summary: Regulatory and Safety Thresholds
| Parameter | Guideline/Regulation | Rationale |
| Container Fill Level | Do not exceed 90% capacity.[10] | Allows for vapor expansion, preventing container rupture. |
| SAA Storage Time (Partially Full) | Up to one year (check institutional policy).[4] | Ensures timely disposal and prevents degradation of containers. |
| SAA Storage Time (Full) | Must be removed within three days.[4] | Minimizes the risk of spills or accidents with larger quantities. |
| pH for Aqueous Waste (if neutralization is an option) | Between 5.0 and 12.5 for drain disposal (NOT for this compound).[4] | Illustrates the strict controls on what can enter the sewer system. |
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility. The careful management of chemical waste is a cornerstone of scientific integrity, reflecting the precision and diligence that defines your research.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Methylpiperazine.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (2019, July 16). Laboratory Waste Management: The New Regulations.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Fisher Scientific. (2018, January 18). Safety Data Sheet for Piperazine.
- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Methyl-3-phenylpiperazine.
- Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
- PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet for 1-(2-Pyrimidinyl)piperazine 98%.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. ethz.ch [ethz.ch]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
